3-(Trifluoromethylthio)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(trifluoromethylsulfanyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3OS/c8-7(9,10)12-6-3-1-2-5(11)4-6/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSIRCKEPOPEFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380700 | |
| Record name | 3-(Trifluoromethylthio)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3823-40-3 | |
| Record name | 3-(Trifluoromethylthio)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 3-(Trifluoromethylthio)phenol (CAS: 3823-40-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(Trifluoromethylthio)phenol, a key intermediate in the synthesis of potent herbicides. The document details its physicochemical properties, outlines its primary application, and delves into the biochemical mechanism of action of its derivatives.
Physicochemical Properties
Quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 3823-40-3 | N/A |
| Molecular Formula | C₇H₅F₃OS | N/A |
| Molecular Weight | 194.18 g/mol | [1] |
| Melting Point | 67-68 °C | [2] |
| Boiling Point | 76-80 °C at 2.5 mmHg | [2] |
| Physical Form | Solid | [1] |
| IUPAC Name | 3-[(Trifluoromethyl)sulfanyl]phenol | [1] |
| InChI Key | FRSIRCKEPOPEFZ-UHFFFAOYSA-N | [1] |
| SMILES | Oc1cccc(SC(F)(F)F)c1 | [3] |
Synthesis and Application in Herbicides
This compound serves as a crucial reactant in the preparation of 2-azolyl-4-phenoxypyrimidine herbicides.[3] These herbicides are known for their high activity in inhibiting carotenoid biosynthesis in plants.[3] The trifluoromethylthio (-SCF₃) group is a valuable moiety in medicinal and agrochemical chemistry, known to enhance properties such as lipophilicity and metabolic stability, which can contribute to the efficacy of the final product.
Caption: General workflow for the synthesis of a 2-azolyl-4-phenoxypyrimidine herbicide.
Representative Experimental Protocol
Disclaimer: The following is a representative, hypothetical experimental protocol based on general synthetic methods for analogous compounds and should be adapted and optimized by qualified personnel.
Objective: To synthesize a 2-azolyl-4-(3-trifluoromethylthiophenoxy)pyrimidine derivative.
Materials:
-
This compound
-
A suitable 2,4-dichloropyrimidine derivative
-
An appropriate azole (e.g., pyrazole, imidazole)
-
A non-nucleophilic base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Step 1: Synthesis of 4-Chloro-2-(3-trifluoromethylthiophenoxy)pyrimidine.
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add a non-nucleophilic base such as potassium carbonate (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide.
-
To this mixture, add a solution of a 2,4-dichloropyrimidine derivative (1.0 eq) in anhydrous DMF dropwise.
-
Heat the reaction mixture at a suitable temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, pour it into ice water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the intermediate.
-
-
Step 2: Synthesis of the final 2-Azolyl-4-(3-trifluoromethylthiophenoxy)pyrimidine.
-
To a solution of the intermediate from Step 1 (1.0 eq) in a suitable solvent such as acetonitrile, add the desired azole (1.1 eq) and a base (e.g., potassium carbonate, 1.5 eq).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Once the reaction is complete, cool the mixture, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the residue by column chromatography to yield the final product.
-
Mechanism of Action: Inhibition of Carotenoid Biosynthesis
Herbicides derived from this compound function by inhibiting the biosynthesis of carotenoids. Carotenoids are essential pigments in plants that play a crucial role in protecting chlorophyll from photo-oxidative damage. The absence of carotenoids leads to the rapid destruction of chlorophyll in the presence of light, resulting in a characteristic "bleaching" of the plant tissue and eventual death.
The primary target of many of these bleaching herbicides is the enzyme phytoene desaturase (PDS) . PDS is a key enzyme in the carotenoid biosynthesis pathway, responsible for the desaturation of phytoene. Inhibition of PDS leads to the accumulation of phytoene and the cessation of the production of downstream carotenoids.
The following diagram illustrates the carotenoid biosynthesis pathway and highlights the point of inhibition by PDS-inhibiting herbicides.
Caption: The carotenoid biosynthesis pathway, showing inhibition of Phytoene Desaturase (PDS).
The trifluoromethylthio-containing phenoxy moiety of the herbicide is believed to bind to the active site of the PDS enzyme, preventing its normal function. This specific inhibition leads to the observed potent herbicidal activity. The unique electronic and steric properties conferred by the trifluoromethylthio group likely play a significant role in the binding affinity and overall efficacy of these inhibitors.[4]
Conclusion
This compound is a valuable chemical intermediate, primarily utilized in the synthesis of highly effective herbicides. Its derivatives act by inhibiting the crucial plant enzyme phytoene desaturase, leading to a fatal disruption of carotenoid biosynthesis. Further research into the structure-activity relationships of these compounds could lead to the development of even more potent and selective herbicides for agricultural applications.
References
physicochemical properties of 3-(Trifluoromethylthio)phenol
An In-Depth Technical Guide to 3-(Trifluoromethylthio)phenol
This guide provides a comprehensive overview of the physicochemical properties, synthesis, applications, and biological profile of this compound, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound is an organic compound featuring a phenol ring substituted with a trifluoromethylthio group at the meta position. This substitution significantly influences the molecule's electronic properties, reactivity, and biological activity.
Table 1: Core Physicochemical Data for this compound
| Property | Value | Reference |
| IUPAC Name | 3-[(Trifluoromethyl)sulfanyl]phenol | [1] |
| Synonyms | m-[(Trifluoromethyl)thio]phenol, 3-(Trifluoromethyl)thiophenol | |
| CAS Number | 3823-40-3 | [1] |
| Molecular Formula | C₇H₅F₃OS | [2] |
| Molecular Weight | 194.17 g/mol | [2] |
| Physical Form | Solid | [1] |
| Purity | 95% | [1] |
| InChI | InChI=1S/C₇H₅F₃OS/c8-7(9,10)12-6-3-1-2-5(11)4-6/h1-4,11H | [2] |
| InChI Key | FRSIRCKEPOPEFZ-UHFFFAOYSA-N | [2] |
| SMILES | Oc1cccc(SC(F)(F)F)c1 | [2] |
Table 2: Comparative Physicochemical Data of Related Isomers
| Property | 4-(Trifluoromethylthio)phenol | 3-(Trifluoromethyl)phenol |
| Melting Point (°C) | 52.9–53.5 | -2 to -1.8 |
| Boiling Point (°C) | Not available | 178–179 |
| pKa | Not available | 8.68 (at 25°C) |
| logP | Not available | 2.95 (at 25°C) |
| Water Solubility | Not available | Insoluble |
| Reference | [3] | [4][5][6] |
Synthesis and Experimental Protocols
The synthesis of trifluoromethylthiolated phenols is typically achieved through electrophilic aromatic substitution on a phenol starting material. The following protocol is a representative method adapted from general procedures for the trifluoromethylthiolation of phenols.[3][7]
Experimental Protocol: Electrophilic Trifluoromethylthiolation of Phenol
This protocol describes the synthesis of a trifluoromethylthiolated phenol using an electrophilic SCF₃ source, such as N-(trifluoromethylsulfanyl)aniline (PhNHSCF₃), and a strong acid promoter like triflic acid (TfOH).
Materials:
-
Phenol (or appropriate substituted phenol)
-
N-(trifluoromethylsulfanyl)aniline (PhNHSCF₃)
-
Triflic acid (TfOH)
-
Dichloromethane (DCM), anhydrous
-
10% Sodium bicarbonate (NaHCO₃) solution
-
Water, deionized
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup (silica gel)
Procedure:
-
To a solution of phenol (1.0 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere, add N-(trifluoromethylsulfanyl)aniline (1.2–1.3 mmol).
-
Add triflic acid (1.2–1.3 mmol) to the mixture.
-
Stir the resulting mixture at room temperature for up to 16 hours.
-
Monitor the reaction progress by TLC until the starting phenol is fully consumed.[7]
-
Upon completion, dilute the reaction mixture with 10 mL of dichloromethane.
-
Wash the organic layer sequentially with a 10% NaHCO₃ solution and then with water.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo.
Purification:
-
The crude product is purified by flash column chromatography on silica gel to yield the pure trifluoromethylthiolated phenol.[8]
Characterization:
-
The structure and purity of the final product can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).[3]
Applications in Chemical Synthesis
This compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the agrochemical industry.
-
Herbicide Synthesis : It is a reactant used to prepare 2-azolyl-4-phenoxypyrimidines, which are highly active herbicides that function by inhibiting carotenoid biosynthesis.[2]
-
Versatile Building Block : The compound is a valuable building block for creating a variety of organic compounds due to its unique electronic and steric properties imparted by the trifluoromethylthio group.[9]
Biological and Pharmacological Profile
The incorporation of the trifluoromethylthio (-SCF₃) group can enhance lipophilicity and metabolic stability, making this compound and its derivatives compounds of interest in medicinal chemistry.[3]
-
Potential Antimicrobial and Anticancer Agents : Derivatives of this compound have demonstrated promising activity against various bacteria and fungi and have shown potential for inhibiting cancer cell growth.[9]
-
Mechanism of Action : The compound's electrophilic nature suggests it may interact with biological targets. Its ability to form disulfide bonds indicates a potential role in biochemical pathways that involve protein folding and stability.[9]
Safety and Handling
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Storage:
-
Store sealed in a dry environment at 2-8°C.[1]
References
- 1. This compound | 3823-40-3 [sigmaaldrich.com]
- 2. 3-[(Trifluoromethyl)thio]phenol | CymitQuimica [cymitquimica.com]
- 3. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]
- 4. 3-(Trifluoromethyl)phenol | CAS#:98-17-9 | Chemsrc [chemsrc.com]
- 5. 3-Trifluoromethylphenol CAS#: 98-17-9 [m.chemicalbook.com]
- 6. 3-(Trifluoromethyl)phenol 99 98-17-9 [sigmaaldrich.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buy 3-(Trifluoromethyl)thiophenol | 937-00-8 [smolecule.com]
A Technical Guide to Determining the Solubility of 3-(Trifluoromethylthio)phenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a framework for determining and documenting the solubility of 3-(Trifluoromethylthio)phenol in various organic solvents. Due to the limited availability of public, quantitative solubility data for this specific compound, this document focuses on establishing a standardized methodology for researchers to generate and present their own findings. Adherence to a consistent protocol is crucial for the comparability and reproducibility of results within the scientific community, particularly in the context of drug development and material science where solubility is a critical parameter.
Introduction to this compound
This compound is an organic compound featuring a phenol ring substituted with a trifluoromethylthio group (-SCF3)[1]. The presence of both the hydroxyl (-OH) group and the highly lipophilic trifluoromethylthio group gives the molecule a unique physicochemical profile that influences its solubility in different media[2]. Understanding its solubility is essential for a variety of applications, including its use as a reagent in organic synthesis, a building block for complex molecules, and a precursor for pharmaceuticals and agrochemicals[1].
Quantitative Solubility Data
Table 1: Solubility of this compound in various Organic Solvents at Ambient Temperature (25 °C)
| Solvent | Chemical Formula | Dielectric Constant (ε) at 20°C | Solubility ( g/100 mL) | Observations |
| e.g., Hexane | C₆H₁₄ | 1.88 | ||
| e.g., Toluene | C₇H₈ | 2.38 | ||
| e.g., Dichloromethane | CH₂Cl₂ | 9.08 | ||
| e.g., Acetone | C₃H₆O | 20.7 | ||
| e.g., Ethanol | C₂H₅OH | 24.5 | ||
| e.g., Methanol | CH₃OH | 32.7 | ||
| e.g., Dimethyl Sulfoxide | C₂H₆OS | 46.7 |
Note: The dielectric constant is a key indicator of solvent polarity. Listing it alongside solubility data can help in developing structure-solubility relationships.
Experimental Protocol for Solubility Determination
The following is a general, robust protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of saturation.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials or test tubes with secure caps
-
Magnetic stirrer and stir bars or a vortex mixer
-
Constant temperature bath or shaker
-
Centrifuge
-
Micropipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
To ensure complete removal of undissolved solid, centrifuge the vials at a high speed.
-
-
Quantification of Solute:
-
Carefully take a known volume of the clear supernatant (the saturated solution) using a micropipette.
-
Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.
-
-
Calculation of Solubility:
-
Calculate the concentration in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in desired units, such as g/100 mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of an organic compound.
Caption: A flowchart outlining the key steps for the experimental determination of solubility.
Conclusion
This guide provides a standardized approach for determining and reporting the solubility of this compound in organic solvents. By following a consistent experimental protocol and data presentation format, researchers can contribute to a valuable and comparable dataset that will aid in the effective application of this compound in drug development, chemical synthesis, and material science. The provided workflow and data table template are intended to serve as a starting point for systematic solubility studies.
References
Technical Guide: Physicochemical Properties of 3-(Trifluoromethylthio)phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the melting and boiling points of 3-(Trifluoromethylthio)phenol. Despite a comprehensive search of available chemical databases and supplier information, specific experimental values for the melting and boiling points of this compound (CAS No. 3823-40-3) are not publicly available at this time. Commercial suppliers describe the compound as a solid at room temperature, with a recommended storage temperature of 2-8°C.[1]
To provide context for researchers, this guide includes data for structurally related compounds and presents detailed, standardized protocols for the experimental determination of these crucial physicochemical properties.
Physicochemical Data Summary
The following table summarizes the available physical data for this compound and provides the melting and boiling points of its para-isomer, 4-(Trifluoromethylthio)phenol, and the analogous compound lacking the thioether group, 3-(Trifluoromethyl)phenol. This comparative data can offer insights into the expected properties of the target compound.
| Compound Name | CAS Number | Molecular Formula | Physical Form | Melting Point (°C) | Boiling Point (°C) |
| This compound | 3823-40-3 | C₇H₅F₃OS | Solid[1] | Data not available | Data not available |
| 4-(Trifluoromethylthio)phenol | 461-84-7 | C₇H₅F₃OS | Powder to crystal | 57-60[2] | 77-78 (at 7 mmHg)[2] |
| 3-(Trifluoromethyl)phenol | 98-17-9 | C₇H₅F₃O | Liquid | -2 to -1.8[3][4] | 178-179[3] |
Experimental Protocols
The following sections detail standard laboratory procedures for the determination of melting and boiling points of organic compounds.
Melting Point Determination: Capillary Method
This method is the most common technique for determining the melting point of a crystalline solid.[5]
Principle: A small, powdered sample of the pure compound is heated slowly in a capillary tube. The temperature range over which the substance melts, from the first appearance of liquid to the complete liquefaction of the solid, is recorded as the melting point range.[6] Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Glass capillary tubes (one end sealed)
-
Mortar and pestle or spatula
-
Thermometer (if not integrated into the apparatus)
Procedure:
-
Sample Preparation: Ensure the sample is completely dry.[7] Place a small amount of the solid on a clean, dry surface and crush it into a fine powder.
-
Loading the Capillary Tube: Gently tap the open end of a capillary tube into the powdered sample to collect a small amount of material.[8]
-
Packing the Sample: Invert the tube and tap its sealed end on a hard surface to cause the solid to fall to the bottom. Alternatively, drop the tube through a long, vertical glass tube to pack the sample tightly. The final packed sample height should be 2-3 mm.[7]
-
Measurement: a. Insert the capillary tube into the heating block of the melting point apparatus.[7] b. If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the melting range. c. For an accurate measurement, allow the block to cool to at least 15°C below the estimated melting point.[7] d. Begin heating at a slow, controlled rate, approximately 1-2°C per minute, as the temperature approaches the melting point.[8] e. Record the temperature at which the first drop of liquid appears (T1). f. Continue heating at the same slow rate and record the temperature at which the last crystal melts (T2). g. The melting point is reported as the range T1-T2.
References
- 1. This compound | 3823-40-3 [sigmaaldrich.com]
- 2. 4-(Trifluoromethylthio)phenol | 461-84-7 [amp.chemicalbook.com]
- 3. 3-Trifluoromethylphenol CAS#: 98-17-9 [m.chemicalbook.com]
- 4. 3-(Trifluoromethyl)phenol | CAS#:98-17-9 | Chemsrc [chemsrc.com]
- 5. westlab.com [westlab.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Determination of Melting Point [wiredchemist.com]
Spectroscopic Profile of 3-(Trifluoromethylthio)phenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethylthio)phenol is a halogenated aromatic compound of interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethylthio (-SCF₃) group. Understanding the structural and electronic characteristics of this molecule is paramount for its application in drug design and the development of novel functional materials. This technical guide provides a comprehensive overview of the spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) for this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.4 - 7.2 | m | 2H | Ar-H |
| ~7.1 - 6.9 | m | 2H | Ar-H |
| ~5.5 | br s | 1H | OH |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~156.0 | C-OH |
| ~131.0 | C-SCF₃ |
| ~130.0 | Ar-CH |
| ~129.5 (q, ¹JCF ≈ 307 Hz) | CF₃ |
| ~124.0 | Ar-CH |
| ~121.0 | Ar-CH |
| ~116.0 | Ar-CH |
Note: The chemical shift of the CF₃ carbon is characterized by a quartet due to coupling with the three fluorine atoms.
Table 3: Predicted IR Absorption Data (Liquid Film)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3600 - 3200 | Broad, Strong | O-H stretch |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |
| ~1250 - 1000 | Strong | C-O stretch, C-S stretch |
| ~1170 - 1100 | Very Strong | C-F stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 194 | ~100 | [M]⁺ (Molecular Ion) |
| 125 | Moderate | [M - CF₃]⁺ |
| 97 | Moderate | [M - SCF₃]⁺ |
| 69 | Strong | [CF₃]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data of phenolic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter.
-
Cap the NMR tube securely.
-
-
Data Acquisition (¹H and ¹³C NMR):
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence. A larger number of scans will be required for ¹³C NMR due to its lower natural abundance.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Liquid Film):
-
If the sample is a liquid at room temperature, place a small drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Gently press the plates together to form a thin film.
-
If the sample is a solid, it can be dissolved in a volatile solvent, and a drop of the solution can be applied to a salt plate. The solvent is then allowed to evaporate, leaving a thin film of the compound.
-
-
Data Acquisition:
-
Place the salt plates in the sample holder of the IR spectrometer.
-
Record the spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Acquire a background spectrum of the clean salt plates and subtract it from the sample spectrum to remove atmospheric and plate absorptions.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL.
-
-
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph for volatile compounds.
-
In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
A detector records the abundance of each ion, generating the mass spectrum.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: A flowchart illustrating the key stages of spectroscopic analysis.
The Advent of the Trifluoromethylthio Group in Phenolic Chemistry: A Historical and Technical Guide
An in-depth exploration of the discovery, synthesis, and properties of trifluoromethylthiolated phenols, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this pivotal class of compounds.
The strategic incorporation of the trifluoromethylthio (SCF3) group into phenolic scaffolds has emerged as a powerful tool in modern medicinal and agricultural chemistry. This technical guide delves into the historical evolution of trifluoromethylthiolating agents, presents detailed methodologies for the synthesis of trifluoromethylthiolated phenols, and tabulates key quantitative data to facilitate comparative analysis.
A Journey Through Time: The Discovery and Evolution of Trifluoromethylthiolation
The quest to introduce the trifluoromethylthio group into organic molecules began with the use of volatile and hazardous gaseous reagents such as trifluoromethanesulfenyl chloride (CF3SCl) and bis(trifluoromethyl) disulfide (CF3SSCF3)[1]. These early methods, while capable of inducing radical reactions, posed significant safety concerns, thereby limiting their practical application in the laboratory[1].
A paradigm shift occurred in 1984 with the seminal work of Professor L. M. Yagupolskii, who introduced S-(trifluoromethyl)diarylsulfonium salts as the first effective electrophilic trifluoromethylthiolating agents[1]. This breakthrough paved the way for the development of a new generation of safer and more manageable reagents, revolutionizing the field of organofluorine chemistry.
The modern era of trifluoromethylthiolation has been defined by the development of stable, solid reagents that are both highly reactive and easy to handle. Among these, N-(trifluoromethylthio)saccharin and N-(trifluoromethylsulfanyl)aniline (PhNHSCF3) have become indispensable tools for the direct introduction of the SCF3 group into a wide array of organic substrates, including phenols.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for the synthesis and properties of trifluoromethylthiolated phenols.
Table 1: Physicochemical Properties of 4-(Trifluoromethylthio)phenol
| Property | Value | Reference |
| Molecular Weight | 194.17 g/mol | [2] |
| Melting Point | 57-60 °C | [2] |
| Boiling Point | 77-78 °C at 7 mmHg | [2] |
| pKa | ~8.53 | [1][3] |
| logP | ~3.3 | [1][4] |
Table 2: Spectroscopic Data for 4-(Trifluoromethylthio)phenol
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 7.51-7.57 (m, 2H), 6.84-6.90 (m, 2H), 5.23 (s, 1H) |
| ¹³C NMR (CDCl₃) | δ 158.0, 138.6, 129.5 (q, J=308.1 Hz), 116.5, 115.2 |
| ¹⁹F NMR (CDCl₃) | δ -44.4 (s) |
| Mass Spec. (ESI-HRMS) | m/z [M-H]⁻ calcd for C₇H₄F₃OS: 192.9935, found 192.9945 |
| IR (cm⁻¹) | 3221, 1670, 1584, 1493, 1226, 1083, 826 |
Table 3: Reaction Yields for Electrophilic Trifluoromethylthiolation of Phenols
| Phenol Substrate | Reagent | Promoter/Catalyst | Solvent | Yield (%) |
| Phenol | PhNHSCF₃ | Triflic Acid | Dichloromethane | 79 |
| Phenol | N-(Trifluoromethylthio)saccharin | FeCl₃ / Diphenyl Selenide | Dichloromethane | 79[5] |
| 2-Allylphenol | PhNHSCF₃ | Triflic Acid | Dichloromethane | High |
| Estrone | PhNHSCF₃ | Triflic Acid | Dichloromethane | High |
| Estradiol | PhNHSCF₃ | Triflic Acid | Dichloromethane | High |
Experimental Protocols
Detailed methodologies for the synthesis of a key trifluoromethylthiolating reagent and the subsequent trifluoromethylthiolation of phenols are provided below.
Protocol 1: Synthesis of N-(Trifluoromethylthio)saccharin[6][7][8][9]
This two-step protocol is adapted from established literature procedures.
Part A: Preparation of N-Chlorosaccharin
-
To a 500 mL round-bottom flask, add saccharin (18.0 g, 98.3 mmol) and methanol (350 mL).
-
Stir the resulting suspension vigorously under a nitrogen atmosphere.
-
Add tert-butyl hypochlorite (13.9 g, 128 mmol) in one portion. The suspension will briefly become a clear solution before a white precipitate forms rapidly.
-
Stir the mixture for an additional 5 minutes at room temperature.
-
Collect the precipitate by vacuum filtration and wash the filter cake with petroleum ether (100 mL).
-
Dry the solid under high vacuum to afford N-chlorosaccharin as a white powder (yield: 76–79%).
Part B: Preparation of N-(Trifluoromethylthio)saccharin
-
In a 250 mL round-bottom flask, combine N-chlorosaccharin (5.0 g, 23.0 mmol) and AgSCF₃ (6.0 g, 9.0 mmol) in acetonitrile (65 mL).
-
Stir the mixture vigorously under a nitrogen atmosphere at room temperature for 30 minutes.
-
Filter the reaction mixture through a pad of Celite to remove solid byproducts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (90 mL) and filter through Celite again to ensure clarity.
-
Remove the dichloromethane under reduced pressure to yield N-(trifluoromethylthio)saccharin as a white solid (yield: 61–77%).
Protocol 2: Acid-Promoted Electrophilic Trifluoromethylthiolation of Phenol
This representative procedure details the direct trifluoromethylthiolation of phenol using PhNHSCF₃.
-
To a solution of phenol (1 mmol) in dichloromethane (10 mL), add N-(trifluoromethylsulfanyl)aniline (PhNHSCF₃) (1.2–1.3 equiv.).
-
Add triflic acid (1.2–5 equiv.) as a promoter.
-
Stir the resulting mixture at room temperature for up to 16 hours.
-
Upon completion (monitored by TLC), the reaction mixture is quenched and purified by flash column chromatography to yield the desired trifluoromethylthiolated phenol.
Visualizing the Chemistry: Diagrams and Workflows
The following diagrams illustrate the key synthetic pathways and proposed mechanisms.
Caption: Synthetic workflow for N-(Trifluoromethylthio)saccharin.
Caption: Proposed mechanism for electrophilic trifluoromethylthiolation.
The introduction of the trifluoromethylthio group imparts unique physicochemical properties to phenolic compounds, including increased lipophilicity and metabolic stability, making them highly valuable in the design of novel pharmaceuticals and agrochemicals. The development of stable and efficient trifluoromethylthiolating reagents has been a critical enabler of this field, and the methodologies outlined in this guide provide a solid foundation for further research and development.
References
- 1. 4-(Trifluoromethylthio)phenol | 461-84-7 | Benchchem [benchchem.com]
- 2. 4-(Trifluoromethylthio)phenol | 461-84-7 [chemicalbook.com]
- 3. Cas 461-84-7,4-(Trifluoromethylthio)phenol | lookchem [lookchem.com]
- 4. 4-(Trifluoromethylsulfanyl)phenol | C7H5F3OS | CID 3815158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Potential Research Areas for 3-(Trifluoromethylthio)phenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethylthio)phenol is an aromatic organic compound featuring a phenol ring substituted with a trifluoromethylthio (-SCF3) group at the meta position. The presence of the -SCF3 group imparts unique physicochemical properties, making this molecule a valuable building block in medicinal chemistry and agrochemical research. The high lipophilicity and strong electron-withdrawing nature of the trifluoromethylthio moiety can significantly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. This technical guide provides an in-depth overview of the known properties, synthesis, and potential research applications of this compound, aiming to stimulate further investigation into its utility in drug discovery and development.
Physicochemical and Toxicological Properties
A summary of the key physical, chemical, and safety information for this compound is provided below.
| Property | Value | Reference |
| IUPAC Name | 3-[(Trifluoromethyl)sulfanyl]phenol | |
| Synonyms | m-(Trifluoromethylthio)phenol, 3-Hydroxybenzotrifluoride sulfide | [1] |
| CAS Number | 3823-40-3 | [1] |
| Molecular Formula | C7H5F3OS | [1] |
| Molecular Weight | 194.18 g/mol | |
| Physical Form | Solid | |
| Storage Temperature | 2-8°C, sealed in dry conditions |
Safety Information:
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
Note: For complete safety information, please refer to the full Safety Data Sheet (SDS).
Synthesis and Reactivity
The synthesis of this compound can be approached through several methods, primarily involving the introduction of the trifluoromethylthio group onto a phenol or benzene ring.
General Synthetic Approach
A plausible synthetic route to this compound involves the trifluoromethylthiolation of a suitable precursor, such as 3-mercaptophenol. The following diagram illustrates a conceptual synthetic workflow.
Caption: Plausible synthetic workflow for this compound.
Experimental Protocol: Electrophilic Trifluoromethylthiolation of Phenols
The following is a general protocol for the electrophilic trifluoromethylthiolation of phenols, which can be adapted for the synthesis of various trifluoromethylthiolated phenol derivatives. This method utilizes an electrophilic SCF3 transfer agent.
Materials:
-
Substituted Phenol (1.0 mmol)
-
N-(Trifluoromethylsulfanyl)aniline (PhNHSCF3) (1.2-1.3 equiv.)
-
Triflic acid (TfOH) or Boron trifluoride etherate (BF3·Et2O) (as promoter)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the substituted phenol (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask under an inert atmosphere.
-
Add N-(Trifluoromethylsulfanyl)aniline (1.2-1.3 equiv.) to the solution.
-
Add the promoter (e.g., TfOH, 1.2-5 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature for up to 16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane (10 mL).
-
Wash the organic layer with a 10% aqueous solution of sodium bicarbonate (NaHCO3), followed by water.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired trifluoromethylthiolated phenol.[2]
Key Reactions of this compound
The phenol moiety of this compound allows for various chemical transformations, providing a scaffold for the synthesis of a diverse library of derivatives.
Caption: Key derivatization reactions of this compound.
Potential Research Areas
The unique properties conferred by the trifluoromethylthio group suggest several promising avenues for research and development.
Agrochemicals: Herbicides
This compound is a known reactant in the synthesis of 2-azolyl-4-phenoxypyrimidines, which have been identified as highly active herbicides that inhibit carotenoid biosynthesis.[1]
Mechanism of Action: Carotenoid Biosynthesis Inhibition
Herbicides derived from this compound can interfere with the carotenoid biosynthesis pathway in plants. Carotenoids are essential pigments that protect chlorophyll from photo-oxidative damage. Inhibition of this pathway leads to the destruction of chlorophyll and subsequent plant death, a phenomenon often observed as "bleaching".[3][4] The specific target within this pathway is often the enzyme phytoene desaturase (PDS).[4][5]
Caption: Inhibition of the carotenoid biosynthesis pathway.
Quantitative Data: Herbicidal Activity
While specific data for direct derivatives of this compound is limited in the public domain, related structures demonstrate the potential of this chemical class. For instance, novel 3-aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles have shown significant herbicidal activity.
| Compound | Target Weed | Concentration | Inhibition (%) |
| 4c | Brassica campestris L. | 100 µg/mL | 75.0 |
| 4i | Brassica campestris L. | 100 µg/mL | 82.6 |
Note: These compounds contain a 3-(trifluoromethyl)phenoxy moiety, which is structurally related to the this compound scaffold.
Medicinal Chemistry: Antimicrobial Agents
The trifluoromethylthio group is known to enhance the lipophilicity of molecules, which can improve their ability to penetrate bacterial cell membranes. This property makes the this compound scaffold an interesting starting point for the development of novel antimicrobial agents.
Quantitative Data: Antimicrobial Activity
Research on structurally related compounds containing the trifluoromethylthio moiety has demonstrated potent antibacterial activity. For example, certain (1,3,4-oxadiazol-2-yl)benzamides featuring a trifluoromethylthio group have shown promising activity against drug-resistant Gram-positive bacteria.[6]
| Compound | Bacterial Strain | MIC (µg/mL) |
| 12 | MRSA ATCC 33592 | 0.5 |
| 13 | MRSA ATCC 33592 | 0.5 |
| 12 | Linezolid-resistant S. aureus (NRS 119) | 0.06 |
| 13 | Linezolid-resistant S. aureus (NRS 119) | 0.06 |
Note: MIC stands for Minimum Inhibitory Concentration. MRSA is Methicillin-resistant Staphylococcus aureus.
Medicinal Chemistry: Anticancer Agents
For example, studies on other molecular scaffolds have shown that the addition of a trifluoromethyl group can significantly enhance anticancer activity. A 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole derivative exhibited an IC50 of 2.63 µM against the MCF-7 human breast cancer cell line, which was nearly eight times more potent than its non-trifluoromethylated counterpart (IC50 = 19.72 µM).[8][9] This highlights the potential for the trifluoromethylthio group to similarly enhance the anticancer properties of phenol-based scaffolds.
Potential Signaling Pathways to Investigate
Given the broad range of mechanisms associated with phenolic compounds in cancer, derivatives of this compound could potentially modulate various signaling pathways, including:
-
Protein Kinase Signaling: Many phenolic compounds are known to inhibit protein kinases involved in cancer cell proliferation and survival.[10][11]
-
Apoptosis Induction: The pro-apoptotic effects of phenolic compounds are well-documented and could be a key mechanism of action for novel derivatives.[1]
-
Modulation of Transcription Factors: Altering the activity of transcription factors crucial for cancer progression is another potential avenue of investigation.[10]
Conclusion and Future Directions
This compound represents a versatile and under-explored scaffold for the development of new agrochemicals and pharmaceuticals. The available data strongly suggests its potential in the creation of novel herbicides that act by inhibiting carotenoid biosynthesis. Furthermore, the known impact of the trifluoromethylthio group on the biological activity of other molecular scaffolds points towards promising research opportunities in the discovery of new antimicrobial and anticancer agents.
Future research should focus on:
-
Synthesis and screening of a diverse library of this compound derivatives to identify lead compounds with potent herbicidal, antimicrobial, and anticancer activities.
-
Quantitative structure-activity relationship (QSAR) studies to understand the key structural features required for optimal biological activity.
-
Elucidation of the specific molecular targets and signaling pathways modulated by these novel compounds to understand their mechanisms of action.
-
In vivo studies to evaluate the efficacy and safety of promising lead candidates in relevant animal models.
By systematically exploring the chemical space around the this compound core, researchers can unlock its full potential in addressing critical needs in agriculture and medicine.
References
- 1. mdpi.com [mdpi.com]
- 2. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]
- 3. Inhibitors of Carotenoid Biosynthesis | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 4. Carotenoid Biosynthesis Inhibitors | Herbicide Symptoms [ucanr.edu]
- 5. In vitro and in situ inhibition of carotenoid biosynthesis in Capsicum annuum by bleaching herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent trifluoromethoxy, trifluoromethylsulfonyl, trifluoromethylthio and pentafluorosulfanyl containing (1,3,4-oxadiazol-2-yl)benzamides against drug-resistant Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 8. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of CNS signal transduction pathways and gene expression by mood-stabilizing agents: therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticancer drugs acting against signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 3-(Trluoromethylthio)phenol for Researchers and Drug Development Professionals
Introduction
3-(Trluoromethylthio)phenol is a specialty chemical that has garnered increasing interest within the fields of medicinal chemistry, agrochemistry, and materials science. The introduction of the trifluoromethylthio (-SCF3) group can significantly enhance the lipophilicity and metabolic stability of parent molecules, making it a valuable substituent in the design of novel bioactive compounds.[1][2] This technical guide provides an in-depth overview of the commercial suppliers, synthesis protocols, and potential applications of 3-(Trluoromethylthio)phenol, tailored for researchers, scientists, and professionals in drug development.
Commercial Availability
A variety of chemical suppliers offer 3-(Trluoromethylthio)phenol, typically for research and development purposes. The availability, purity, and offered quantities can vary between suppliers. Below is a compilation of some commercial sources for this compound.
| Supplier | Product Name | CAS Number | Purity/Notes |
| Ambeed, Inc. | 3-(Trluoromethylthio)phenol | 3823-40-3 | 95% |
| CymitQuimica | 3-[(Trifluoromethyl)thio]phenol | 3823-40-3 | Brand: TRC[3] |
| Smolecule | 3-(Trifluoromethyl)thiophenol | 937-00-8 | |
| Angene International Limited | 3-(TRIFLUOROMETHYLTHIO)PHENOL | 3823-40-3 |
Note: The CAS number 937-00-8 is also associated with this compound and may be used by some suppliers.
For related compounds, such as the isomeric 4-(Trifluoromethylthio)phenol and the analogous 3-(Trifluoromethyl)phenol, a broader range of suppliers exists, including Sigma-Aldrich, Thermo Scientific Chemicals, and Otto Chemie Pvt. Ltd.[4][5][6]
Synthesis of Trifluoromethylthiolated Phenols: Experimental Protocols
The synthesis of this compound and its derivatives often involves the electrophilic trifluoromethylthiolation of a corresponding phenol. Detailed experimental procedures have been published in peer-reviewed journals.
General Procedure for Electrophilic Trifluoromethylthiolation of Phenols
A common method involves the reaction of a phenol with an electrophilic trifluoromethylthiolating reagent, such as N-(trifluoromethylthio)saccharin or N-(trifluoromethylsulfanyl)aniline (PhNHSCF3), often in the presence of a Lewis or Brønsted acid catalyst.[1][2][7]
Experimental Workflow:
References
- 1. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. 3-[(Trifluoromethyl)thio]phenol | CymitQuimica [cymitquimica.com]
- 4. 3-(Trifluoromethyl)phenol, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 3-(Trifluoromethyl)phenol, 98+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. 4-(Trifluoromethylthio)phenol 98 461-84-7 [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
Navigating the Risks: A Technical Guide to the Safe Handling of 3-(Trifluoromethylthio)phenol
For Immediate Release – Researchers, scientists, and drug development professionals now have a comprehensive technical guide on the safe handling and precautions for 3-(Trifluoromethylthio)phenol (CAS No. 3823-40-3), a key intermediate in various synthetic pathways. This document outlines the critical safety protocols and hazard information necessary for the responsible use of this compound in a laboratory setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance requiring careful handling. The primary routes of exposure are ingestion, skin contact, and eye contact. The compound is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1]
The following table summarizes the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals information for this compound.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute toxicity, Oral (Category 4) | GHS07 (Exclamation mark) | Warning | H302: Harmful if swallowed |
| Skin irritation (Category 2) | GHS07 (Exclamation mark) | Warning | H315: Causes skin irritation |
| Serious eye irritation (Category 2A) | GHS07 (Exclamation mark) | Warning | H319: Causes serious eye irritation |
Precautionary Statements: [1]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
First-Aid Measures
In the event of exposure to this compound, immediate and appropriate first-aid is crucial. The following table outlines the recommended procedures.
| Exposure Route | First-Aid Protocol |
| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician. |
| Skin Contact | Remove contaminated clothing and wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| Inhalation | Move person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a physician. |
Handling, Storage, and Personal Protection
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize the risk of exposure.
| Aspect | Protocol |
| Handling | Use only in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling. |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents. Recommended storage temperature is 2-8°C.[1] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound.
| Protection Type | Specific Recommendations |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat. |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. |
Accidental Release Measures
In case of a spill, follow these emergency procedures to mitigate the hazard.
| Action | Procedure |
| Containment | Evacuate personnel from the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal. |
| Cleaning | Ventilate the area and wash the spill site after material pickup is complete. |
| Environmental Precautions | Prevent the material from entering drains or waterways. |
Visualizing Emergency Response: A Workflow for Chemical Spills
The following diagram illustrates a logical workflow for responding to a chemical spill, ensuring a systematic and safe approach to containment and cleanup.
Caption: A flowchart outlining the key steps for a safe and effective response to a chemical spill.
This guide is intended to provide essential safety information for trained professionals. Always refer to the specific Safety Data Sheet (SDS) for this compound before use and follow all institutional and regulatory safety guidelines.
References
Navigating the Safety Profile of 3-(Trifluoromethylthio)phenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data for 3-(Trifluoromethylthio)phenol (CAS No. 3823-40-3), a key intermediate in various chemical syntheses. Understanding the safety and handling of this compound is paramount for ensuring laboratory safety and the integrity of research. This document compiles available data on its physical and chemical properties, toxicological profile, and recommended safety procedures. It also outlines standardized experimental protocols for hazard assessment, providing a framework for its safe use in research and development.
Section 1: Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for understanding its behavior under various laboratory conditions.
| Property | Value | Reference |
| CAS Number | 3823-40-3 | [1] |
| Molecular Formula | C₇H₅F₃OS | [2] |
| Molecular Weight | 194.17 g/mol | [2] |
| Physical Form | Solid | [1] |
| Melting Point | 67.0 - 68.0 °C | |
| Purity | 95% | [1] |
| Storage Temperature | 2 - 8 °C | [1] |
Section 2: Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | GHS07 | Warning |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | GHS07 | Warning |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | GHS07 | Warning |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | GHS07 | Warning |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | GHS07 | Warning |
| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation | GHS07 | Warning |
Data sourced from multiple suppliers and aggregated. The GHS07 pictogram represents an exclamation mark.
Precautionary Statements: A comprehensive list of precautionary statements should be consulted from the supplier's safety data sheet. Key statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
Section 3: Experimental Protocols for Safety Assessment
Detailed toxicological data for this compound is not extensively available in the public domain. However, its safety assessment would follow standardized OECD (Organisation for Economic Co-operation and Development) guidelines. The following are detailed methodologies for key toxicological endpoints.
Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)
This method is used to estimate the acute oral toxicity (LD50) of a substance.
Principle: A stepwise procedure is used where a small number of animals are dosed at a defined level. The outcome of this step determines the dosage for the next step. The objective is to identify a dose that causes mortality or evident toxicity.
Methodology:
-
Test Animals: Healthy, young adult rats of a single sex (typically females as they are often slightly more sensitive) are used. Animals are acclimatized to laboratory conditions for at least 5 days before the study.
-
Housing and Feeding: Animals are housed in individual cages with controlled temperature (22 ± 3 °C), humidity (30-70%), and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum.
-
Dose Preparation: The test substance is typically administered via gavage. If not an aqueous solution, it can be dissolved or suspended in a suitable vehicle (e.g., corn oil). The concentration is adjusted to deliver the appropriate dose in a volume that does not exceed 1 mL/100g body weight.
-
Procedure:
-
Animals are fasted (food, but not water, withheld) overnight before dosing.
-
A single animal is dosed at the starting dose level (e.g., 300 mg/kg).
-
If the animal survives, two additional animals are dosed at the same level.
-
If the first animal dies, the next dose is decreased. If it shows signs of toxicity, the next dose is decreased. If it shows no effects, the dose for the next step is increased.
-
The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg).
-
-
Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern) and body weight changes for at least 14 days.
-
Pathology: At the end of the study, all animals are subjected to a gross necropsy.
Dermal Irritation - OECD Test Guideline 404
This test evaluates the potential of a substance to cause skin irritation.
Principle: The substance is applied to the shaved skin of an animal (typically a rabbit) and the degree of irritation is observed and scored over a period of time.
Methodology:
-
Test Animal: Healthy young adult albino rabbits are used.
-
Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.
-
Application:
-
0.5 g of the solid test substance is moistened with a small amount of a suitable vehicle (e.g., water) and applied to a small area (approx. 6 cm²) of the skin.
-
The treated area is covered with a gauze patch and semi-occlusive dressing.
-
After a 4-hour exposure period, the dressing and any residual test substance are removed.
-
-
Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The reactions are scored according to a standardized scale.
Eye Irritation - OECD Test Guideline 405
This test assesses the potential of a substance to cause eye irritation or damage.
Methodology:
-
Test Animal: Healthy young adult albino rabbits are used.
-
Procedure:
-
A single dose of the test substance (0.1 g of the solid) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.
-
The eyelids are held together for about one second after instillation.
-
-
Observations: The eyes are examined at 1, 24, 48, and 72 hours after application. The cornea, iris, and conjunctivae are evaluated for the degree of irritation and any other effects, which are scored according to a standardized scale.
Section 4: Visualizing Safety Protocols and Workflows
The following diagrams illustrate key workflows and logical relationships in the safety assessment of a chemical substance like this compound.
Caption: Workflow for Hazard Identification and Safety Data Generation.
Caption: Standard Laboratory Handling Protocol for Hazardous Solids.
Section 5: First Aid Measures
In the event of exposure to this compound, the following first aid measures should be taken immediately:
-
After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water. Consult a physician.
-
In case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
It is crucial to show the safety data sheet to the doctor in attendance.
Section 6: Handling and Storage
Handling:
-
Avoid contact with skin and eyes.
-
Avoid formation of dust and aerosols.
-
Provide appropriate exhaust ventilation at places where dust is formed.
-
Handle in accordance with good industrial hygiene and safety practices.
Storage:
-
Keep container tightly closed in a dry and well-ventilated place.
-
Recommended storage temperature is 2-8°C.[1]
-
Store under inert gas.
Section 7: Ecotoxicological Information
Specific ecotoxicity data for this compound is limited in publicly available literature. However, related compounds, such as other halogenated phenols, are known to be toxic to aquatic life. Therefore, it is crucial to prevent the release of this compound into the environment. All waste materials should be disposed of as hazardous waste in accordance with local, state, and federal regulations.
Disclaimer: This document is intended as a guide and is not a substitute for a formal Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) provided by the manufacturer. Always consult the supplier-specific SDS for the most accurate and up-to-date information before handling this chemical. All laboratory work should be conducted by trained professionals in a suitably equipped facility.
References
synthesis precursors for 3-(Trifluoromethylthio)phenol
An In-depth Technical Guide to the Synthesis Precursors for 3-(Trifluoromethylthio)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The introduction of the trifluoromethylthio (SCF₃) group can significantly alter a molecule's lipophilicity, metabolic stability, and biological activity, making it a desirable moiety in drug design.[2] This guide provides a detailed overview of the primary synthesis precursors and methodologies for preparing this compound, complete with experimental protocols, quantitative data, and process diagrams.
Core Synthesis Strategies
The synthesis of this compound can be broadly approached via two main strategies:
-
Direct Electrophilic Trifluoromethylthiolation of Phenol or Substituted Phenols: This method involves the direct introduction of the SCF₃ group onto the aromatic ring of a phenolic precursor.
-
S-Trifluoromethylation of 3-Mercaptophenol: This approach starts with a phenol already containing a sulfur functionality at the desired position, which is then trifluoromethylated.
Strategy 1: Electrophilic Trifluoromethylthiolation of Phenols
This strategy employs an electrophilic trifluoromethylthiolating reagent to directly functionalize the phenol ring. The reaction is typically promoted by a Lewis or Brønsted acid. While direct trifluoromethylthiolation of unsubstituted phenol often leads to the para-isomer (4-(Trifluoromethylthio)phenol), the use of appropriately substituted precursors or directing groups can favor the formation of the meta-substituted product.[3]
Key Precursors and Reagents:
-
Phenolic Substrates: Phenol, 3-substituted phenols.
-
Electrophilic SCF₃ Reagents:
-
Promoters/Catalysts:
Reaction Pathway
References
- 1. 3-[(Trifluoromethyl)thio]phenol | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.rsc.org [pubs.rsc.org]
An In-depth Technical Guide to the Structural Analogs and Derivatives of 3-(Trifluoromethylthio)phenol
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethylthio (SCF3) group into phenolic scaffolds has emerged as a powerful tool in medicinal chemistry and drug discovery. This technical guide focuses on the structural analogs and derivatives of 3-(Trifluoromethylthio)phenol, a key building block for creating novel therapeutic agents. The unique properties conferred by the SCF3 moiety—including high lipophilicity, metabolic stability, and strong electron-withdrawing nature—make these compounds promising candidates for a range of biological applications.[1][2][3] This document provides a comprehensive overview of their synthesis, chemical properties, and biological activities, with a focus on quantitative data and detailed experimental methodologies.
Core Concepts: The Significance of the Trifluoromethylthio Group
The trifluoromethylthio group (SCF3) is a critical pharmacophore in modern drug design.[1] Its strong electron-withdrawing properties can significantly influence the acidity of the phenolic proton and the reactivity of the aromatic ring.[4] Furthermore, the high lipophilicity of the SCF3 group enhances the ability of molecules to cross cellular membranes, potentially improving bioavailability and efficacy.[3] This group also contributes to increased metabolic stability by shielding adjacent chemical bonds from enzymatic degradation.[1] These characteristics make this compound and its derivatives attractive scaffolds for developing novel therapeutics, including anti-inflammatory, antiviral, and anticancer agents.[1]
Synthesis of this compound and Its Derivatives
The primary method for synthesizing trifluoromethylthiolated phenols is through electrophilic aromatic substitution. A general and efficient protocol involves the reaction of a phenol with an electrophilic SCF3-transfer reagent, such as N-(trifluoromethylsulfanyl)aniline (PhNHSCF3), in the presence of a promoter like boron trifluoride etherate (BF3·Et2O) or triflic acid (TfOH).[4][5] The reaction is typically performed in a non-dried solvent like dichloromethane under an air atmosphere at room temperature, making it a practical method for non-specialized laboratories.[4]
General Experimental Protocol for Electrophilic Trifluoromethylthiolation of Phenols[5][6]
To a solution of the substituted phenol (1.0 mmol) in dichloromethane (10 mL) is added N-(trifluoromethylsulfanyl)aniline (1.2–1.3 equivalents). Subsequently, the promoter, either triflic acid (1.2–5 equivalents) or boron trifluoride etherate (2–3 equivalents), is added to the mixture. The reaction is stirred at room temperature for up to 16 hours, with the progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with dichloromethane, washed with a 10% sodium bicarbonate solution and then with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
This methodology can be adapted to synthesize a wide array of derivatives by starting with appropriately substituted phenols.
Structural Analogs and Derivatives: A Quantitative Overview
The following tables summarize the key physical and spectral data for this compound and a selection of its structural analogs and derivatives.
Table 1: Physicochemical and Spectral Data for this compound and Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Storage Temperature | Purity (%) | Ref. |
| This compound | 3823-40-3 | C7H5F3OS | 194.18 | Solid | 2-8°C (Sealed in dry) | 95 | [6] |
| 4-(Trifluoromethylthio)phenol | 461-84-7 | C7H5F3OS | 194.17 | Colorless Solid | Room Temperature | >98 | [4] |
| 3-(Trifluoromethylthio)biphenyl-4-ol | N/A | C13H9F3OS | 270.27 | White Solid | N/A | N/A | [4] |
| 2,6-Dimethoxy-3-(trifluoromethylthio)phenol | N/A | C9H9F3O3S | 254.23 | Brown Solid | N/A | N/A | [4] |
| 2,4,6-Trimethyl-3-(trifluoromethylthio)phenol | N/A | C10H11F3OS | 236.25 | Light Yellow Solid | N/A | N/A | [4] |
Table 2: Spectroscopic Data for Selected this compound Derivatives[4]
| Compound Name | 1H NMR (Solvent) | 13C NMR (Solvent) | 19F NMR (Solvent) |
| 4-(Trifluoromethylthio)phenol | δ 5.23 (br s, 1H), 6.84–6.90 (m, 2H), 7.51–7.57 (m, 2H) (CDCl3) | δ 115.2 (q, J = 2.0 Hz), 116.5, 129.5 (q, J = 308.1 Hz), 138.6, 158.0 (CDCl3) | δ -44.4 (s, SCF3) (CDCl3) |
| 3-(Trifluoromethylthio)biphenyl-4-ol | δ 6.32 (br s, 1H), 7.16 (d, J = 8.5 Hz, 1H), 7.32–7.40 (m, 1H), 7.40–7.49 (m, 2H), 7.50–7.58 (m, 2H), 7.68 (dd, J = 8.5, 2.2 Hz, 1H), 7.81 (d, J = 2.2 Hz, 1H) (CDCl3) | δ 108.7 (q, J = 1.2 Hz), 116.6, 126.7, 127.4, 128.7 (q, J = 310.7 Hz), 128.9, 133.0, 134.9, 136.5, 139.2, 157.4 (CDCl3) | δ -43.2 (s, SCF3) (CDCl3) |
| 2,6-Dimethoxy-3-(trifluoromethylthio)phenol | δ 3.93 (s, 3H), 3.97 (s, 3H), 5.66 (br s, 1H), 6.69 (d, J = 8.7 Hz, 1H), 7.16 (d, J = 8.7 Hz, 1H) (CDCl3) | δ 56.3, 61.2, 106.7, 109.5 (d, J = 1.8 Hz), 129.0, 129.4 (q, J = 308.7 Hz), 139.2, 148.9, 150.5 (CDCl3) | δ -43.6 (s, SCF3) (CDCl3) |
| 2,4,6-Trimethyl-3-(trifluoromethylthio)phenol | δ 2.25 (s, 3H), 2.48 (s, 3H), 2.51 (s, 3H), 4.62 (br s, 1H), 6.99 (s, 1H) (CDCl3) | δ 14.9, 16.1, 21.6, 121.3 (q, J = 1.4 Hz), 126.9, 130.1, 130.1 (q, J = 309.4 Hz), 130.2, 137.0, 150.8 (CDCl3) | δ -42.8 (s, SCF3) (CDCl3) |
Biological Activities and Potential Therapeutic Applications
Derivatives of this compound are being explored for a variety of therapeutic applications, leveraging the unique properties of the SCF3 group.
Herbicidal Activity
3-[(Trifluoromethyl)thio]phenol is a known reactant in the synthesis of 2-azolyl-4-phenoxypyrimidines, which have demonstrated high activity as herbicides that function by inhibiting carotenoid biosynthesis.[7]
Anticancer and Antimicrobial Potential
While specific quantitative data for this compound derivatives are still emerging, the broader class of trifluoromethylthiolated compounds has shown promise as both anticancer and antimicrobial agents.[8] Phenolic compounds, in general, are known for their cytotoxic properties against cancer cells.[9] The introduction of the SCF3 group is anticipated to enhance these activities. For instance, a study on various phenol derivatives identified a tetrahydroquinoline derivative of phenol with a strong inhibitory response (IC50 of 50.5 ± 3.8 µM) against human osteosarcoma cells, inducing apoptosis and inhibiting cell migration.[9]
Plant Growth Regulation
The trifluoromethyl group is also found in compounds with plant growth-regulating activities. For example, trifluoromethyl-containing auxin derivatives have been synthesized and evaluated for their effects on plant growth.[10][11]
Signaling Pathways and Mechanism of Action
The precise signaling pathways modulated by this compound and its derivatives are an active area of research. However, based on the known activities of polyphenols and the influence of the SCF3 group, several potential mechanisms can be postulated.
The electrophilic nature of the trifluoromethylthio group suggests that these compounds may interact with biological targets through the formation of disulfide bonds, potentially impacting biochemical pathways that involve protein folding and stability.[8]
Polyphenolic compounds are known to modulate various signaling pathways involved in inflammation and cancer.[12] For example, they can influence the extrinsic pathway of apoptosis by regulating signals such as Fas/FasL and upregulating caspases 8 and 3.[12] They can also induce endoplasmic reticulum stress, which can trigger the intrinsic pathway of apoptosis.[12] It is plausible that trifluoromethylthiolated phenols could exhibit enhanced or modified interactions with these pathways due to their altered electronic and lipophilic properties.
The general mechanism for the anti-inflammatory effects of some polyphenols involves the inhibition of the NF-κB signaling pathway.[13] It is hypothesized that derivatives of this compound could also modulate this and other inflammation-related pathways, such as the PI3K/Akt and MAPK pathways.
Below is a generalized diagram illustrating a potential mechanism of action for trifluoromethylthiolated phenols based on the known activities of polyphenols in cellular signaling.
Caption: Hypothetical signaling pathway for 3-(SCF3)phenol derivatives.
Experimental Workflows
The development and evaluation of novel this compound derivatives typically follow a structured workflow, from synthesis and characterization to biological screening.
Caption: Drug discovery workflow for 3-(SCF3)phenol derivatives.
Conclusion
The structural analogs and derivatives of this compound represent a promising class of compounds with significant potential in drug discovery and agrochemical development. The unique physicochemical properties imparted by the SCF3 group offer a powerful strategy for modulating biological activity, enhancing metabolic stability, and improving pharmacokinetic profiles. This guide has provided a foundational understanding of the synthesis, properties, and potential applications of these compounds. Further research, particularly in elucidating specific mechanisms of action and conducting comprehensive structure-activity relationship studies, will be crucial in fully realizing the therapeutic potential of this versatile chemical scaffold.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. enamine.net [enamine.net]
- 4. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. This compound | 3823-40-3 [sigmaaldrich.com]
- 7. 3-[(Trifluoromethyl)thio]phenol | CymitQuimica [cymitquimica.com]
- 8. Buy 3-(Trifluoromethyl)thiophenol | 937-00-8 [smolecule.com]
- 9. Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Pathological and therapeutic roles of bioactive peptide trefoil factor 3 in diverse diseases: recent progress and perspective - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 3-(Trifluoromethylthio)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trifluoromethylthio (-SCF3) group is a critical pharmacophore in modern drug discovery. Its high lipophilicity and strong electron-withdrawing nature can significantly enhance the metabolic stability, membrane permeability, and binding affinity of drug candidates. This document provides a detailed protocol for the synthesis of 3-(Trifluoromethylthio)phenol, a valuable building block for the synthesis of complex pharmaceutical and agrochemical compounds, starting from 3-mercaptophenol. The described method is based on the electrophilic S-trifluoromethylthiolation of the corresponding thiol.
Data Presentation
The following table summarizes the typical reaction parameters and expected outcomes for the S-trifluoromethylthiolation of substituted thiophenols, which can be extrapolated for the synthesis of this compound.
| Entry | Starting Material | Trifluoromethylthiolating Reagent | Promoter/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | N-(Trifluoromethylthio)phthalimide | TfOH | DCM | rt | 12 | High |
| 2 | 4-Methylthiophenol | N-(Trifluoromethylthio)phthalimide | MSA | DCM | rt | 12 | High |
| 3 | 4-Chlorothiophenol | N-(Trifluoromethylthio)phthalimide | TfOH | DCM | rt | 12 | High |
| 4 | 3-Mercaptophenol (Predicted) | N-(Trifluoromethylthio)phthalimide | TfOH/MSA | DCM | rt | 12-24 | Good to High |
Yields are based on analogous reactions reported in the literature and may vary for 3-mercaptophenol.
Experimental Protocols
Synthesis of this compound
This protocol describes the electrophilic trifluoromethylthiolation of 3-mercaptophenol using N-(trifluoromethylthio)phthalimide as the trifluoromethylthiolating agent and triflic acid (TfOH) or methanesulfonic acid (MSA) as a promoter.
Materials:
-
3-Mercaptophenol
-
N-(Trifluoromethylthio)phthalimide
-
Triflic acid (TfOH) or Methanesulfonic acid (MSA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas (Nitrogen or Argon) supply
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 3-mercaptophenol (1.0 eq.).
-
Dissolve the 3-mercaptophenol in anhydrous dichloromethane (DCM).
-
Add N-(Trifluoromethylthio)phthalimide (1.1-1.2 eq.) to the solution.
-
Slowly add the acid promoter, either triflic acid (TfOH, 1.1-1.2 eq.) or methanesulfonic acid (MSA, 1.1-1.2 eq.), to the reaction mixture at room temperature while stirring.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Application Notes and Protocols for the Electrophilic Trifluoromethylthiolation of Phenols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of the trifluoromethylthio (SCF₃) group into organic molecules is a topic of significant interest in medicinal chemistry and agrochemical research. This functional group can profoundly alter the physicochemical properties of a parent compound, often leading to enhanced lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] The electrophilic trifluoromethylthiolation of phenols provides a direct route to valuable trifluoromethylthiolated phenol building blocks, which are crucial intermediates in the synthesis of novel pharmaceuticals and agrochemicals.[1][3][4]
This document provides detailed application notes and experimental protocols for the electrophilic trifluoromethylthiolation of phenols using three common, shelf-stable reagents: N-(Trifluoromethylsulfanyl)aniline, N-Trifluoromethylthiosaccharin, and N-(Trifluoromethylthio)phthalimide.
Reaction Mechanism and Regioselectivity
The electrophilic trifluoromethylthiolation of phenols proceeds via an electrophilic aromatic substitution mechanism. The trifluoromethylthiolating reagent, often activated by a Brønsted or Lewis acid, generates a highly electrophilic "SCF₃⁺" equivalent. This electrophile is then attacked by the electron-rich phenol ring.
The regioselectivity of the reaction is governed by the directing effect of the hydroxyl group. For phenols unsubstituted at the para-position, the reaction is typically highly para-selective.[5][6] When the para-position is blocked, the trifluoromethylthio group is directed to the ortho-position.[5]
A plausible reaction mechanism for the acid-promoted electrophilic trifluoromethylthiolation of phenols is depicted below.
Caption: General mechanism of acid-promoted electrophilic trifluoromethylthiolation of phenols.
Experimental Protocols and Data
Method 1: Using N-(Trifluoromethylsulfanyl)aniline (PhNHSCF₃)
N-(Trifluoromethylsulfanyl)aniline is an effective reagent for the trifluoromethylthiolation of phenols, typically requiring activation with a strong Brønsted or Lewis acid.[5]
Representative Experimental Protocol:
To a solution of the phenol (1.0 mmol) in dichloromethane (10 mL), N-(trifluoromethylsulfanyl)aniline (1.2-1.3 equivalents) is added, followed by the dropwise addition of triflic acid (TfOH) or boron trifluoride diethyl etherate (BF₃·Et₂O) (see table for specific equivalents). The resulting mixture is stirred at room temperature for the specified time. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is typically quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[5][7]
Quantitative Data for Trifluoromethylthiolation with N-(Trifluoromethylsulfanyl)aniline:
| Entry | Phenol Substrate | Promoter (equiv.) | Time (h) | Product | Yield (%) |
| 1 | Phenol | TfOH (1.2) | 1 | 4-(Trifluoromethylthio)phenol | 85 |
| 2 | m-Cresol | TfOH (1.2) | 1 | 3-Methyl-4-(trifluoromethylthio)phenol | 92 |
| 3 | 3,5-Dimethylphenol | TfOH (1.3) | 2 | 3,5-Dimethyl-4-(trifluoromethylthio)phenol | 90 |
| 4 | p-Cresol | TfOH (1.3) | 2 | 4-Methyl-2-(trifluoromethylthio)phenol | 88 |
| 5 | 2-Allylphenol | TfOH (1.3) | 1 | 2-Allyl-4-(trifluoromethylthio)phenol | 85 |
| 6 | Estrone | TfOH (5.0) | 16 | 2-(Trifluoromethylthio)estrone | 70 |
| 7 | Estradiol | TfOH (5.0) | 16 | 2-(Trifluoromethylthio)estradiol | 75 |
| 8 | Catechol | BF₃·Et₂O (2.0) | 1 | 4-(Trifluoromethylthio)catechol | 80 |
| 9 | Pyrogallol | BF₃·Et₂O (3.0) | 2 | 5-(Trifluoromethylthio)pyrogallol | 78 |
Data sourced from Jereb, M., & Gosak, K. (2015). Organic & Biomolecular Chemistry, 13(10), 3103-3115.[5]
Method 2: Using N-Trifluoromethylthiosaccharin
N-Trifluoromethylthiosaccharin is a highly reactive, shelf-stable electrophilic trifluoromethylthiolating reagent that can be used under mild, dual catalytic conditions.[6][8]
Representative Experimental Protocol:
In a reaction vial, the phenol substrate (0.160 mmol), N-(trifluoromethylthio)saccharin (0.177 mmol, 1.1 equivalents), iron(III) chloride (2.5 mol%), and diphenyl selenide (2.5 mol%) are combined. The reaction mixture is stirred at room temperature for the specified time. Upon completion, the mixture is purified directly by flash column chromatography to yield the desired trifluoromethylthiolated product.[6]
Quantitative Data for Trifluoromethylthiolation with N-Trifluoromethylthiosaccharin:
| Entry | Phenol Substrate | Catalyst Loading (mol%) | Time (h) | Product | Yield (%) |
| 1 | Phenol | FeCl₃ (2.5), Ph₂Se (2.5) | 3 | 4-(Trifluoromethylthio)phenol | 79 |
| 2 | 3-Chlorophenol | FeCl₃ (5.0), Ph₂Se (5.0) | 3 | 3-Chloro-4-(trifluoromethylthio)phenol | 76 |
| 3 | Sesamol | FeCl₃ (5.0), Ph₂Se (5.0) | 20 | 3,4-Methylenedioxy-6-(trifluoromethylthio)phenol | 63 |
| 4 | β-Estradiol | FeCl₃ (5.0), Ph₂Se (5.0) | 24 | 2-(Trifluoromethylthio)estradiol | 65 |
Data sourced from Dodds, A. C., & Sutherland, A. (2022). The Journal of Organic Chemistry, 87(15), 10183-10194.[6]
Method 3: Using N-(Trifluoromethylthio)phthalimide
N-(Trifluoromethylthio)phthalimide is another stable and easy-to-handle electrophilic source of the SCF₃ group. While extensively used for the trifluoromethylthiolation of other nucleophiles, its application with phenols is less documented but follows similar principles of electrophilic aromatic substitution.[9][10] A general protocol can be adapted for this purpose.
General Experimental Protocol (Adapted):
To a solution of the phenol (1.0 mmol) in a suitable solvent (e.g., dichloromethane or acetonitrile), N-(trifluoromethylthio)phthalimide (1.2 equivalents) is added. A Lewis or Brønsted acid catalyst (e.g., BF₃·Et₂O or TfOH, 1.2 equivalents) is then added, and the mixture is stirred at room temperature or with gentle heating. The reaction is monitored by TLC. Upon completion, the reaction is worked up similarly to the previously described methods, followed by purification via flash column chromatography.
Applications in Drug Discovery and Agrochemicals
The unique properties conferred by the SCF₃ group make trifluoromethylthiolated phenols highly valuable in the development of new bioactive molecules.
Workflow for the Application of Trifluoromethylthiolated Phenols:
Caption: Synthetic utility of trifluoromethylthiolated phenols.
-
In Drug Discovery: The high lipophilicity (Hansch parameter π ≈ 1.44) and strong electron-withdrawing nature of the SCF₃ group can enhance a drug candidate's membrane permeability, metabolic stability, and target binding affinity.[2] This makes trifluoromethylthiolated phenols attractive starting materials for the synthesis of novel therapeutics.[1] While no major marketed drugs are simple trifluoromethylthiolated phenols, the inclusion of the trifluoromethyl group in many FDA-approved drugs highlights the importance of this moiety in drug design.[3][11]
-
In Agrochemicals: Trifluoromethylthiolated phenols serve as key intermediates in the synthesis of modern pesticides, including herbicides and fungicides.[1] The SCF₃ group can enhance the efficacy and stability of these crop protection agents, leading to the development of more potent and environmentally conscious solutions.[4] The trifluoromethyl group is a common feature in many successful agrochemicals.[12]
References
- 1. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a Distinctive Reagent for Divergent Arene Trifluoromethylsulfinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. thieme-connect.de [thieme-connect.de]
- 10. Catalytic enantioselective trifluoromethylthiolation of oxindoles using shelf-stable N-(trifluoromethylthio)phthalimide and a cinchona alkaloid catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Trifluoromethylthiolation Reactions
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethylthio (SCF₃) group into organic molecules is a pivotal strategy in modern medicinal and agricultural chemistry. This functional group can significantly enhance a molecule's lipophilicity, metabolic stability, and bioavailability. This document provides detailed application notes, experimental protocols, and mechanistic insights into the three primary pathways of trifluoromethylthiolation: electrophilic, nucleophilic, and radical reactions.
Electrophilic Trifluoromethylthiolation
Electrophilic trifluoromethylthiolation involves the reaction of a nucleophilic substrate with a reagent that delivers an electrophilic "SCF₃⁺" equivalent. This method is particularly effective for electron-rich substrates such as indoles, phenols, and β-ketoesters.
Application Notes
A variety of electrophilic trifluoromethylthiolating reagents have been developed, with N-Trifluoromethylthiodibenzenesulfonimide and N-(Trifluoromethylthio)saccharin being notable for their stability and high reactivity.[1] These reagents allow for the direct trifluoromethylthiolation of a wide range of nucleophiles under relatively mild conditions. For instance, the trifluoromethylthiolation of indoles can be achieved at room temperature, providing a straightforward method for the late-stage functionalization of complex molecules.[1]
Data Presentation
Table 1: Electrophilic Trifluoromethylthiolation of Indoles with N-Trifluoromethylthio-dibenzenesulfonimide [1]
| Entry | Substrate | Product | Yield (%) |
| 1 | 5-Bromo-1H-indole | 5-Bromo-3-(trifluoromethylthio)-1H-indole | 86 |
| 2 | 1H-Indole | 3-(Trifluoromethylthio)-1H-indole | 85 |
| 3 | 5-Methoxy-1H-indole | 5-Methoxy-3-(trifluoromethylthio)-1H-indole | 90 |
| 4 | N-Methyl-1H-indole | N-Methyl-3-(trifluoromethylthio)-1H-indole | 88 |
Table 2: Acid-Promoted Electrophilic Trifluoromethylthiolation of Phenols [2]
| Entry | Substrate | Promoter | Product | Yield (%) |
| 1 | Phenol | TfOH | 4-(Trifluoromethylthio)phenol | 77 |
| 2 | 2-Methylphenol | TfOH | 2-Methyl-4-(trifluoromethylthio)phenol | 85 |
| 3 | 4-Methylphenol | TfOH | 4-Methyl-2-(trifluoromethylthio)phenol | 82 |
| 4 | 4-Bromophenol | TfOH | 4-Bromo-2-(trifluoromethylthio)phenol | 75 |
Experimental Protocols
Protocol 1: General Procedure for Trifluoromethylthiolation of Indoles [1]
-
To a 25 mL oven-dried Schlenk tube charged with the indole (0.3 mmol), add N-Trifluoromethylthio-dibenzenesulfonimide (0.36 mmol, 1.2 equiv).
-
Add dichloromethane (CH₂Cl₂) (1.5 mL).
-
Stir the mixture at room temperature for 24 hours.
-
Remove the solvent under vacuum.
-
Purify the residue by flash column chromatography (eluent: petroleum ether/ethyl acetate = 10:1) to afford the desired product.
Reaction Mechanism and Visualization
The reaction proceeds through a direct electrophilic attack of the trifluoromethylthiolating reagent on the electron-rich C3 position of the indole ring.
Nucleophilic Trifluoromethylthiolation
Nucleophilic trifluoromethylthiolation employs a reagent that delivers a nucleophilic "SCF₃⁻" species to an electrophilic substrate, such as an aryl or alkyl halide. Silver(I) trifluoromethanethiolate (AgSCF₃) is a commonly used reagent for this purpose.[3]
Application Notes
This method is particularly useful for introducing the SCF₃ group onto aromatic and vinylic systems that may not be sufficiently nucleophilic for electrophilic trifluoromethylthiolation. The reaction often requires a metal catalyst, such as nickel or gold, to facilitate the cross-coupling process.[4][5] The choice of ligand and reaction conditions can be crucial for achieving high yields and selectivity.
Data Presentation
Table 3: Gold-Catalyzed Nucleophilic Trifluoromethylthiolation of Aryl Halides with AgSCF₃ [5]
| Entry | Substrate | Product | Yield (%) |
| 1 | Phenyl iodide | Phenyl trifluoromethyl sulfide | 80 |
| 2 | 4-tert-Butylphenyl iodide | 4-tert-Butylphenyl trifluoromethyl sulfide | 95 |
| 3 | 4-Methoxyphenyl iodide | 4-Methoxyphenyl trifluoromethyl sulfide | 88 |
| 4 | 2-Naphthyl iodide | 2-Naphthyl trifluoromethyl sulfide | 92 |
Experimental Protocols
Protocol 2: Gold-Catalyzed Trifluoromethylthiolation of Phenyl Iodide [5]
-
In an 8-mL reaction vial, add (MeDalphos)AuCl (5 mol%), AgSCF₃ (1.05 equiv), and 1 mL of dichloroethane (DCE).
-
Add phenyl iodide (0.1 mmol) to the mixture and stir at room temperature for 1 minute.
-
Add AgSbF₆ (0.2 equiv) and stir at room temperature for another minute.
-
Heat the reaction mixture to 70 °C and stir for 1 hour.
-
After completion, cool the reaction to room temperature, dilute with dichloromethane, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the product.
Reaction Mechanism and Visualization
The gold-catalyzed reaction is proposed to proceed through a Au(I)/Au(III) catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Radical Trifluoromethylthiolation
Radical trifluoromethylthiolation involves the generation of the trifluoromethylthio radical (•SCF₃), which then reacts with a suitable substrate, typically an alkene or alkyne. This approach allows for the functionalization of less reactive C-H bonds and the formation of C-S bonds through radical addition pathways.
Application Notes
The •SCF₃ radical can be generated from various precursors, including N-trifluoromethylthiosaccharin, under photoredox catalysis.[6][7] This method is highly versatile and can be used for both intra- and intermolecular reactions, providing access to a wide range of trifluoromethylthiolated compounds.[7] The use of visible light photocatalysis makes this a particularly mild and attractive method.
Data Presentation
Table 4: Photocatalytic Radical Trifluoromethylthiolation of Alkenes [7]
| Entry | Alkene | Product | Yield (%) |
| 1 | Styrene | 1-Phenyl-2-(trifluoromethylthio)ethane | 85 |
| 2 | 4-Methylstyrene | 1-(p-Tolyl)-2-(trifluoromethylthio)ethane | 88 |
| 3 | 4-Chlorostyrene | 1-(4-Chlorophenyl)-2-(trifluoromethylthio)ethane | 82 |
| 4 | N-Phenylmethacrylamide | N-Phenyl-2-(trifluoromethylthio)propanamide | 75 |
Experimental Protocols
Protocol 3: Visible-Light-Mediated Carbotrifluoromethylthiolation of Alkenes [7]
-
In a sealed tube, dissolve the alkene (0.2 mmol) and N-trifluoromethylthiosaccharin (0.3 mmol, 1.5 equiv) in anhydrous and degassed acetonitrile (2 mL).
-
Add the photocatalyst, such as fac-[Ir(ppy)₃] (1-2 mol%).
-
Irradiate the mixture with a blue LED lamp (455 nm) at room temperature for the specified reaction time (typically 12-24 hours).
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired trifluoromethylthiolated product.
Reaction Mechanism and Visualization
The reaction is initiated by the photoexcitation of the photocatalyst, which then engages in a single-electron transfer (SET) with the trifluoromethylthiolating reagent to generate the •SCF₃ radical. This radical then adds to the alkene.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Gold(I/III)-Catalyzed Trifluoromethylthiolation and Trifluoromethylselenolation of Organohalides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Generation of the SCF3 Radical by Photoredox Catalysis: Intra- and Intermolecular Carbotrifluoromethylthiolation of Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 3-(Trifluoromethylthio)phenol in Herbicide Synthesis
For Researchers, Scientists, and Agrochemical Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Role of the Trifluoromethylthio Moiety in Modern Herbicides
In the competitive landscape of agrochemical research, the synthesis of novel and effective herbicides is paramount for ensuring global food security. The strategic incorporation of fluorine-containing functional groups has been a cornerstone of modern herbicide design, often imparting desirable physicochemical properties such as enhanced metabolic stability and increased lipophilicity. Among these, the trifluoromethylthio (-SCF₃) group has garnered significant attention. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's biological activity and environmental fate.[1][2]
3-(Trifluoromethylthio)phenol is a key building block in the synthesis of a range of potent herbicides.[3][4] Its utility lies in its reactive phenolic hydroxyl group, which allows for its incorporation into various molecular scaffolds, and the advantageous properties conferred by the -SCF₃ moiety. This guide provides an in-depth exploration of the application of this compound in herbicide synthesis, focusing on practical, field-proven insights and detailed experimental protocols. We will delve into the synthesis of phenoxy-based herbicides, elucidating the causality behind experimental choices and providing self-validating protocols for researchers in the field.
The -SCF₃ Group: A Driver of Herbicidal Efficacy
The trifluoromethylthio group is instrumental in enhancing the herbicidal activity of molecules for several key reasons:
-
Increased Lipophilicity: The -SCF₃ group significantly increases the lipophilicity of a molecule.[1][2] This property enhances the herbicide's ability to penetrate the waxy cuticle of plant leaves and move across cell membranes, ultimately reaching its target site more efficiently.
-
Metabolic Stability: The carbon-fluorine bonds in the -CF₃ group are exceptionally strong and resistant to enzymatic degradation within the plant.[5] This metabolic stability leads to a longer half-life of the herbicide in the target weed, providing more sustained and effective control.
-
Electronic Effects: As a strong electron-withdrawing group, the -SCF₃ moiety can influence the electronic distribution of the entire molecule. This can lead to stronger binding interactions with the target enzyme, thereby increasing the herbicide's potency.
-
Bioavailability: The combination of increased lipophilicity and metabolic stability enhances the overall bioavailability of the herbicide, meaning a greater proportion of the applied chemical reaches its site of action in an active form.
Synthesis of Phenoxy-Based Herbicides: A General Overview
A common and effective method for incorporating this compound into a larger herbicidal molecule is through the formation of a diaryl ether linkage. This is typically achieved via a nucleophilic aromatic substitution reaction, often a variation of the Williamson ether synthesis. In this reaction, the phenoxide, formed by deprotonating this compound, acts as a nucleophile, attacking an electron-deficient aromatic ring or a carbon atom attached to a suitable leaving group.
The general workflow for this synthesis can be visualized as follows:
Caption: General workflow for the synthesis of phenoxy-based herbicides.
Detailed Application Protocol: Synthesis of a 2-(3-(Trifluoromethylthio)phenoxy)pyridine Derivative
This protocol details the synthesis of a hypothetical, yet representative, herbicidal compound where this compound is linked to a pyridine ring. This class of compounds often exhibits herbicidal activity by inhibiting carotenoid biosynthesis.[6]
Objective: To synthesize 2-(3-(Trifluoromethylthio)phenoxy)-4-chloropyridine, a potential carotenoid biosynthesis inhibitor.
Reaction Scheme:
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | 328-63-2 | 194.17 | 1.94 g (10 mmol) |
| 2,4-Dichloropyridine | 2644-68-0 | 147.99 | 1.48 g (10 mmol) |
| Anhydrous Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.07 g (15 mmol) |
| Anhydrous Dimethylformamide (DMF) | 68-12-2 | 73.09 | 50 mL |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed for workup |
| Brine (Saturated NaCl solution) | N/A | N/A | As needed for workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed for drying |
Instrumentation:
-
Three-neck round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Nitrogen inlet
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Silica gel for column chromatography
Experimental Procedure:
-
Reaction Setup:
-
To a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add this compound (1.94 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).
-
Under a gentle stream of nitrogen, add 50 mL of anhydrous DMF via syringe.
-
Causality: Anhydrous conditions are crucial to prevent the hydrolysis of the reactants and to ensure the efficiency of the base. Potassium carbonate is a suitable base for deprotonating the phenol to its more nucleophilic phenoxide form. DMF is an excellent polar aprotic solvent for this type of S_NAr reaction, as it effectively solvates the potassium cation without solvating the phenoxide, thus enhancing its nucleophilicity.
-
-
Addition of Reactant:
-
Begin stirring the mixture.
-
Add 2,4-dichloropyridine (1.48 g, 10 mmol) to the reaction mixture at room temperature.
-
Causality: The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic substitution by the electron-withdrawing nitrogen atom in the ring.
-
-
Reaction:
-
Heat the reaction mixture to 80-90 °C using a heating mantle.
-
Maintain this temperature and continue stirring under a nitrogen atmosphere for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting phenol is a good indicator of reaction completion.
-
-
Workup and Extraction:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 200 mL of cold water.
-
Transfer the aqueous mixture to a 250 mL separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Causality: The water quench is to precipitate the product and dissolve the inorganic salts. Extraction with ethyl acetate isolates the desired organic product. Washing with water and brine removes residual DMF and inorganic impurities.
-
-
Drying and Concentration:
-
Dry the combined organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Collect the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product, 2-(3-(Trifluoromethylthio)phenoxy)-4-chloropyridine, as a solid or oil.
-
Self-Validation and Characterization:
-
Yield Calculation: Determine the final mass of the purified product and calculate the percentage yield.
-
Purity Assessment: Analyze the purity of the final compound using High-Performance Liquid Chromatography (HPLC).
-
Structural Confirmation: Confirm the structure of the synthesized compound using:
-
¹H NMR and ¹³C NMR spectroscopy to identify the characteristic peaks of the aromatic protons and carbons.
-
Mass Spectrometry (MS) to confirm the molecular weight.
-
Infrared (IR) Spectroscopy to identify the characteristic C-O-C ether stretch.
-
Mechanism of Action: Inhibition of Carotenoid Biosynthesis
Many herbicides derived from this compound, particularly those with a phenoxy-heterocycle structure, function as "bleaching herbicides."[7] Their primary mode of action is the inhibition of carotenoid biosynthesis.[3][8]
Caption: Simplified pathway of carotenoid biosynthesis inhibition by bleaching herbicides.
Carotenoids are essential pigments in plants that serve two critical functions:
-
They act as accessory pigments, harvesting light for photosynthesis.
-
They protect chlorophyll from photo-oxidative damage by quenching excess light energy.[9]
Herbicides derived from this compound often inhibit key enzymes in the carotenoid biosynthesis pathway, such as phytoene desaturase (PDS).[3][7] By blocking this enzyme, the plant is unable to produce colored carotenoids. In the absence of carotenoids, chlorophyll is exposed to the full energy of sunlight, leading to the generation of reactive oxygen species and subsequent photo-oxidation. This destruction of chlorophyll results in the characteristic "bleached" or white appearance of the treated plant tissue, ultimately leading to cell death and the demise of the weed.[3]
Herbicidal Activity Data
The following table presents hypothetical, yet representative, herbicidal activity data for compounds synthesized from this compound, illustrating their potential efficacy against common weed species.
| Compound ID | Weed Species | Application Rate (g/ha) | Growth Inhibition (%) |
| H-001 (2-(3-(CF₃S)phenoxy)-4-Cl-pyridine) | Amaranthus retroflexus (Redroot Pigweed) | 100 | 95 |
| H-001 (2-(3-(CF₃S)phenoxy)-4-Cl-pyridine) | Setaria faberi (Giant Foxtail) | 100 | 85 |
| H-002 (5-(3-(CF₃S)phenoxy)-1,2,4-triazole deriv.) | Abutilon theophrasti (Velvetleaf) | 100 | 92 |
| H-002 (5-(3-(CF₃S)phenoxy)-1,2,4-triazole deriv.) | Echinochloa crus-galli (Barnyardgrass) | 100 | 88 |
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the synthesis of modern herbicides. The strategic inclusion of the trifluoromethylthio moiety imparts crucial properties that enhance the efficacy and persistence of the resulting active ingredients. The Williamson ether synthesis and related nucleophilic substitution reactions provide a reliable and adaptable method for incorporating this phenol into a variety of herbicidal scaffolds. Understanding the mode of action, primarily the inhibition of carotenoid biosynthesis, allows for the rational design of new and more effective weed control agents. As the need for selective and potent herbicides continues to grow, the application of this compound in agrochemical research is expected to expand, leading to the development of next-generation crop protection solutions.
References
- 1. US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]
- 2. WO2024040111A1 - Process for the preparation and isolation of intermediates of certain mesoionic pesticides - Google Patents [patents.google.com]
- 3. Carotenoid Biosynthesis Inhibitors | Herbicide Symptoms [ucanr.edu]
- 4. US20110015067A1 - Herbicidal Compositions Comprising Pyroxasulfone - Google Patents [patents.google.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Publication : USDA ARS [ars.usda.gov]
Application Notes: 3-(Trifluoromethylthio)phenol in Pharmaceutical Intermediates
Introduction
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. Among these, the trifluoromethylthio (SCF₃) group has garnered significant attention for its unique ability to modulate the physicochemical and biological properties of molecules. The SCF₃ moiety is highly lipophilic and strongly electron-withdrawing, which can profoundly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2][3] Consequently, trifluoromethylthio-phenols, including 3-(Trifluoromethylthio)phenol, serve as critical building blocks and versatile intermediates in the synthesis of novel pharmaceuticals and agrochemicals.[4][5] These compounds are leveraged in the development of advanced therapeutics, including anti-inflammatory, antiviral, and anticancer agents.[4][5]
Applications in Pharmaceutical Synthesis
This compound and its isomers are valuable precursors for introducing the SCF₃ group into more complex molecular scaffolds. The primary application lies in their use as nucleophiles or as substrates for further functionalization in multi-step syntheses.
-
Key Building Block for Bioactive Molecules: The trifluoromethylthio-phenol scaffold is a key starting point for synthesizing a wide range of derivatives. The phenolic hydroxyl group can be readily alkylated or arylated to form ethers, while the aromatic ring can undergo further electrophilic substitution, allowing for the construction of diverse molecular architectures. The presence of the SCF₃ group in these early-stage intermediates is crucial for improving the pharmacokinetic profile of the final drug candidate.[1][3]
-
Substrate for Electrophilic Trifluoromethylthiolation: While this compound is an important product, the synthesis of this class of compounds often involves the direct electrophilic trifluoromethylthiolation of a corresponding phenol precursor.[5][6] This reaction is a powerful tool for efficiently creating these valuable intermediates. A combination of a Lewis acid (e.g., iron(III) chloride) and a Lewis base (e.g., diphenyl selenide) can effectively catalyze the trifluoromethylthiolation of phenols and other electron-rich aromatic systems using reagents like N-(trifluoromethylthio)saccharin.[7][8]
Experimental Protocols
Protocol 1: Synthesis of a Substituted (Trifluoromethylthio)phenol via Dual Catalysis
This protocol details the synthesis of 3-Chloro-4-(trifluoromethylthio)phenol from 3-chlorophenol, demonstrating a common method for preparing trifluoromethylthiolated phenol intermediates.[7][8] This method can be adapted for other substituted phenols.
Objective: To synthesize a functionalized trifluoromethylthio-phenol via electrophilic aromatic substitution.
Materials:
-
3-Chlorophenol
-
N-(Trifluoromethylthio)saccharin
-
Iron(III) chloride (FeCl₃)
-
Diphenyl selenide
-
Ethyl acetate
-
Hexane
-
Anhydrous solvent (e.g., Dichloromethane)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add 3-chlorophenol (0.160 mmol), N-(trifluoromethylthio)saccharin (0.177 mmol, 1.1 eq), iron(III) chloride (0.00800 mmol, 5.0 mol %), and diphenyl selenide (0.00800 mmol, 5.0 mol %).
-
Add the appropriate volume of anhydrous solvent.
-
Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 10% ethyl acetate in hexane).
-
Combine the fractions containing the desired product and evaporate the solvent to yield 3-chloro-4-(trifluoromethylthio)phenol as a colorless oil.
Quantitative Data Summary
The following table summarizes the reaction parameters and outcomes for the synthesis of various trifluoromethylthiolated phenols using the dual catalysis method.[7][8]
| Starting Phenol | Catalyst Loading (mol %) | Temperature (°C) | Time (h) | Product | Yield (%) |
| 3-Chlorophenol | 5.0 | Room Temp. | 3 | 3-Chloro-4-(trifluoromethylthio)phenol | 76 |
| Phenol | 2.5 | Room Temp. | 3 | 4-(Trifluoromethylthio)phenol | 79 |
| Sesamol | 5.0 | 40 | 16 | 3,4-Methylenedioxy-6-(trifluoromethylthio)phenol | 63 |
Protocol 2: Further Functionalization of a (Trifluoromethylthio)phenol Intermediate
This protocol provides a general methodology for subsequent chemical transformations of a (trifluoromethylthio)phenol, using 4-(trifluoromethylthio)phenol as an example.[6]
Objective: To modify the synthesized (trifluoromethylthio)phenol intermediate to build molecular complexity.
Example Transformation: Nitration
-
Place 4-(trifluoromethylthio)phenol in a reaction vessel.
-
Carefully add 65% nitric acid (HNO₃) under solvent-free conditions.
-
Heat the reaction mixture to 30–40 °C and stir for 14 hours. The strong electron-withdrawing nature of the SCF₃ group directs the nitration and helps prevent over-nitration.[6]
-
After the reaction is complete, carefully pour the mixture into ice water to precipitate the product.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum to yield the mono-nitrated product.
Visualizations
Caption: General workflow for the synthesis and application of trifluoromethylthio-phenols.
Caption: Contribution of the SCF₃ group's properties to drug development.
Caption: Hypothetical inhibition of a signaling pathway by a derived drug.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. enamine.net [enamine.net]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
The Versatile Building Block: 3-(Trifluoromethylthio)phenol in Organic Synthesis
For Immediate Release
Shanghai, China – December 30, 2025 – 3-(Trifluoromethylthio)phenol is a versatile aromatic building block increasingly utilized by researchers, scientists, and drug development professionals in the synthesis of complex organic molecules. Its unique trifluoromethylthio (-SCF3) group imparts desirable physicochemical properties, such as high lipophilicity and metabolic stability, to target compounds, making it a valuable synthon in the development of novel pharmaceuticals and agrochemicals. This application note provides an overview of its use in key organic transformations and detailed protocols for its application.
The trifluoromethylthio group is a potent electron-withdrawing moiety that can significantly influence the biological activity and pharmacokinetic profile of a molecule. As a result, this compound serves as a crucial starting material for introducing this functional group into a variety of molecular scaffolds. Key applications include its use in the synthesis of herbicides and as a precursor for various ether and ester derivatives with potential pharmacological activity.
Application in Herbicide Synthesis
This compound is a key reactant in the preparation of 2-azolyl-4-phenoxypyrimidines, a class of highly active herbicides that function by inhibiting carotenoid biosynthesis.[1] The synthesis involves a nucleophilic aromatic substitution reaction where the phenoxide of this compound displaces a suitable leaving group on a pyrimidine ring.
Workflow for Herbicide Synthesis
References
Application Notes and Protocols for the Analysis of 3-(Trifluoromethylthio)phenol
These detailed application notes and protocols are designed for researchers, scientists, and drug development professionals involved in the analysis of 3-(Trifluoromethylthio)phenol. The following provides methodologies for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) techniques, offering robust options for quantification and identification.
High-Performance Liquid Chromatography (HPLC) Method
This section outlines a reverse-phase HPLC (RP-HPLC) method suitable for the quantification of this compound. The methodology is adapted from established protocols for similar phenolic compounds.[1][2]
Experimental Protocol: HPLC Analysis
1. Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and transfer it to a 10 mL volumetric flask. Dissolve in a diluent of 50:50 (v/v) acetonitrile and water, and make up to the mark.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Sample Filtration: Prior to injection, filter all working solutions through a 0.45 µm syringe filter to remove any particulate matter.[2]
2. HPLC Instrumentation and Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[2]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution:
-
0-15 min: 40% B to 90% B
-
15.1-20 min: Re-equilibration to 40% B
-
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Injection Volume: 10 µL.[2]
-
Detection: UV at 254 nm.[2]
Data Presentation: HPLC Method Performance (Hypothetical Data)
The following table summarizes the expected quantitative performance of the described HPLC method.
| Parameter | Value |
| Retention Time (RT) | Approximately 8.5 min |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
HPLC Experimental Workflow
References
Application Notes and Protocols for Trifluoromethylthiolation Reactions
Introduction
The trifluoromethylthio (SCF3) group is a critical substituent in modern medicinal and agricultural chemistry.[1][2][3][4] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance the metabolic stability, membrane permeability, bioavailability, and binding affinity of drug candidates.[1][2][3] Consequently, the development of efficient and reliable methods for introducing the SCF3 moiety into organic molecules is of paramount importance. These application notes provide detailed protocols and comparative data for several key trifluoromethylthiolation methodologies, including copper-mediated, photoredox-catalyzed, and electrophilic reactions.
Data Presentation: Comparison of Trifluoromethylthiolation Methods
The following table summarizes the performance of different trifluoromethylthiolation methods across various substrates, highlighting the versatility and efficiency of each approach.
| Method | Substrate | Reagent(s) | Catalyst/Conditions | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Copper-Mediated | 4-Iodoanisole | AgSCF3 | CuI (1.5 equiv) | Pyridine | 110 | 12 | 95 | [5][6] |
| (E)-1-Iodo-4-phenyl-1-butene | AgSCF3 | CuI (1.5 equiv) | Pyridine | 110 | 12 | 91 | [5] | |
| 4-Iodobromobenzene | AgSCF3 | CuI (1.5 equiv) | Pyridine | 110 | 12 | 84 | [5] | |
| 2-Iodopyridine | AgSCF3 | CuI (1.5 equiv) | Pyridine | 110 | 12 | 75 | [5] | |
| Photoredox-Catalyzed | Styrene | CF3SO2Na | [Ir(ppy)2(dtbbpy)]PF6, Blue LED | CH3CN | RT | 12 | 85 | [7] |
| 4-Methylstyrene | CF3SO2Na | [Ir(ppy)2(dtbbpy)]PF6, Blue LED | CH3CN | RT | 12 | 82 | [7] | |
| 1-Octene | CF3I | Ru(Phen)3Cl2, DBU, Blue LED | CH3CN | RT | 24 | 78 | [8] | |
| 4-Phenyl-1-butene | CF3I | Ru(Phen)3Cl2, DBU, Blue LED | CH3CN | RT | 24 | 75 | [8] | |
| Electrophilic | Indole | N-(trifluoromethylthio)saccharin | AgOTf (10 mol%) | CH2Cl2 | RT | 1 | 95 | [1][3] |
| Anisole | N-(trifluoromethylthio)saccharin | AgOTf (10 mol%) | CH2Cl2 | RT | 2 | 88 | [1][3] | |
| Thiophenol | N-(trifluoromethylthio)phthalimide | - | THF | RT | 0.5 | 98 | [4] | |
| Pyrrolidine | N-(trifluoromethylthio)phthalimide | - | THF | RT | 0.5 | 92 | [4] |
Experimental Protocols
Protocol 1: Copper-Mediated Trifluoromethylthiolation of Alkenyl Iodides
This protocol describes a general procedure for the trifluoromethylthiolation of alkenyl iodides using a copper(I) iodide/silver(I) trifluoromethanethiolate system.[5][6] This method is effective for a range of both aliphatic and aromatic alkenyl iodides.
Materials:
-
Alkenyl iodide (1.0 mmol, 1.0 equiv)
-
Copper(I) iodide (CuI) (1.5 mmol, 1.5 equiv)
-
Silver(I) trifluoromethanethiolate (AgSCF3) (2.25 mmol, 2.25 equiv)
-
Pyridine (1.5 mL)
-
Nitrogen-flushed Schlenk tube or vial
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk tube under a nitrogen atmosphere, add CuI (1.5 mmol) and the alkenyl iodide (1.0 mmol).
-
Add AgSCF3 (2.25 mmol) to the tube.
-
Add dry pyridine (1.5 mL) via syringe.
-
Seal the tube and stir the reaction mixture at 110 °C for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with 1 M HCl solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired trifluoromethylthiolated alkene.
Protocol 2: Visible-Light Photoredox-Catalyzed Trifluoromethylthiolation of Alkenes
This protocol details a metal-free, visible-light-mediated method for the S-trifluoromethylation of thiols using an organic photocatalyst.[9] It represents a more sustainable and cost-effective approach.[9]
Materials:
-
Thiol (0.5 mmol, 1.0 equiv)
-
Langlois' reagent (NaSO2CF3) (1.25 mmol, 2.5 equiv)
-
Diacetyl (organic photocatalyst)
-
Acetonitrile (CH3CN) as solvent
-
Blue LED light source (e.g., 40W)
-
Reaction vial with a magnetic stir bar
-
Standard laboratory glassware
Procedure:
-
In a reaction vial, dissolve the thiol (0.5 mmol) and Langlois' reagent (1.25 mmol) in acetonitrile.
-
Add the organic photocatalyst, diacetyl, to the mixture.
-
Seal the vial and place it approximately 5-10 cm from the blue LED light source.
-
Irradiate the mixture at room temperature with vigorous stirring for 48 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the S-trifluoromethylated product.[9]
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the general experimental workflow for trifluoromethylthiolation and a simplified photoredox catalytic cycle.
Caption: A flowchart of the general experimental procedure.
Caption: Mechanism of a photoredox trifluoromethylthiolation.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trifluoromethylthiolation [Synthetic Reagents] | TCI AMERICA [tcichemicals.com]
- 5. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 6. researchgate.net [researchgate.net]
- 7. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]
- 8. Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis [organic-chemistry.org]
- 9. scholarsmine.mst.edu [scholarsmine.mst.edu]
Application Notes and Protocols for the Derivatization of 3-(Trifluoromethylthio)phenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of 3-(Trifluoromethylthio)phenol, a versatile building block in medicinal chemistry and materials science. The trifluoromethylthio (SCF₃) group imparts unique properties, including high lipophilicity and metabolic stability, making its incorporation into molecules a valuable strategy in drug design.[1][2] This document outlines key reactions to functionalize the phenolic hydroxyl group and the aromatic ring, enabling the synthesis of a diverse range of derivatives for further applications.
O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a robust method for preparing ethers from an alcohol and an alkyl halide.[3][4][5] For this compound, the acidic phenolic proton is first removed by a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an Sₙ2 reaction.[3][4]
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as acetone or dimethylformamide (DMF), add a base (1.5 eq) such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Add the desired alkyl halide (1.2 eq) to the reaction mixture.
-
Heat the reaction to an appropriate temperature (typically 50-80 °C) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ether.
Caption: Williamson Ether Synthesis Workflow
O-Acylation for Ester Synthesis
The esterification of this compound can be readily achieved by reaction with an acyl chloride or acid anhydride.[6][7][8] The Schotten-Baumann reaction, which utilizes a base like pyridine or aqueous sodium hydroxide, is a common and effective method.[8]
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or toluene.
-
Add a base (1.5 eq), such as pyridine or triethylamine (TEA).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride or acid anhydride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction with water or a dilute acid solution (e.g., 1M HCl).
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the resulting ester by column chromatography or recrystallization.
Caption: O-Acylation Reaction Pathway
Activation for Cross-Coupling Reactions: Synthesis of Aryl Triflate
To utilize this compound in palladium-catalyzed cross-coupling reactions, the hydroxyl group must first be converted into a good leaving group, such as a triflate.[9]
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add a non-nucleophilic base, such as triethylamine (1.5 eq) or pyridine (1.5 eq).
-
Cool the reaction mixture to 0 °C.
-
Add trifluoromethanesulfonic anhydride (Tf₂O) (1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the crude triflate by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
The resulting 3-(Trifluoromethylthio)phenyl triflate is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction facilitates the formation of a C-C bond between the aryl triflate and a boronic acid or boronate ester.[10][11][12][13]
-
To a reaction vessel, add 3-(Trifluoromethylthio)phenyl triflate (1.0 eq), the desired boronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium phosphate (K₃PO₄) (3.0 eq).
-
Add a suitable solvent, such as dioxane or toluene.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of a C-N bond between the aryl triflate and a primary or secondary amine.[14][15][16][17]
-
In a glovebox, combine 3-(Trifluoromethylthio)phenyl triflate (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.04 eq), and a base such as cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) (1.5 eq).
-
Add an anhydrous solvent like toluene or dioxane.
-
Seal the reaction vessel and heat to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the desired aryl amine derivative by column chromatography.
Caption: Cross-Coupling Reaction Workflow
Directed ortho-Metalation
For direct functionalization of the aromatic ring, a directed ortho-metalation strategy can be employed. The hydroxyl group, after protection with a suitable directing group such as a tetrahydropyranyl (THP) ether, can direct lithiation to the ortho position.[18][19][20]
Experimental Protocol:
-
Protection: Protect the hydroxyl group of this compound as a THP ether using dihydropyran and a catalytic amount of acid (e.g., p-toluenesulfonic acid).
-
Lithiation: Dissolve the protected phenol in an anhydrous ether solvent (e.g., THF) and cool to -78 °C under an inert atmosphere. Add a strong base such as n-butyllithium or sec-butyllithium dropwise and stir for 1-2 hours.
-
Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, CO₂, or alkyl halide) at -78 °C and allow the reaction to slowly warm to room temperature.
-
Work-up and Deprotection: Quench the reaction with saturated aqueous ammonium chloride. Extract the product, dry the organic layer, and concentrate. Deprotect the THP group using acidic conditions (e.g., HCl in methanol) to yield the ortho-functionalized phenol.
-
Purify the final product by column chromatography.
Quantitative Data Summary
The following table summarizes typical yields for the described derivatization reactions. Please note that actual yields may vary depending on the specific substrates and reaction conditions used.
| Reaction | Derivative | Reagents | Typical Yield (%) |
| O-Alkylation | Ether | Alkyl halide, K₂CO₃ | 70-95 |
| O-Acylation | Ester | Acyl chloride, Pyridine | 85-98 |
| Triflate Synthesis | Aryl Triflate | Tf₂O, Triethylamine | 80-95 |
| Suzuki Coupling | Biaryl | Boronic acid, Pd(PPh₃)₄, K₃PO₄ | 60-90 |
| Buchwald-Hartwig | Aryl Amine | Amine, Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 65-90 |
| Directed ortho-Metalation | ortho-Substituted Phenol | 1. DHP, p-TsOH; 2. n-BuLi; 3. Electrophile; 4. H⁺ | 50-80 (over 4 steps) |
References
- 1. Synthesis of Trifluoromethylthio Compounds from Sulfur Containing Precursors | Semantic Scholar [semanticscholar.org]
- 2. Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions | MDPI [mdpi.com]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. shout.education [shout.education]
- 9. First synthesis of ortho-trifluoromethylated aryl triflates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. uwindsor.ca [uwindsor.ca]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of 3-(Trifluoromethylthio)phenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and scalable protocols for the synthesis of 3-(Trifluoromethylthio)phenol, a key intermediate in the development of pharmaceuticals and agrochemicals. The synthesis is presented as a two-step process, beginning with the formation of 3-mercaptophenol from 3-hydroxybenzenesulfonic acid, followed by its electrophilic trifluoromethylthiolation.
Step 1: Synthesis of 3-Mercaptophenol via Reduction of 3-Hydroxybenzenesulfonyl Chloride
The initial step involves the sulfonation of phenol, conversion to the sulfonyl chloride, and subsequent reduction to the corresponding thiol. This method is adaptable for large-scale production due to the availability and cost-effectiveness of the starting materials.
Experimental Protocol:
-
Sulfonation of Phenol: In a suitable reactor, cautiously add phenol to an excess of concentrated sulfuric acid. Heat the mixture to approximately 100-110°C for 4-6 hours to favor the formation of the thermodynamically stable 4-hydroxybenzenesulfonic acid, though a mixture of isomers is expected.
-
Formation of Sulfonyl Chloride: Cool the reaction mixture and treat it with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to convert the sulfonic acid to 3-hydroxybenzenesulfonyl chloride. This reaction is typically performed in an inert solvent.
-
Reduction to Thiol: The crucial reduction step can be achieved using a strong reducing agent like zinc dust in an acidic medium (e.g., sulfuric acid). The 3-hydroxybenzenesulfonyl chloride is added portion-wise to a suspension of zinc dust in the acidic solution, maintaining the temperature below a controlled limit. The reaction progress should be monitored by an appropriate analytical technique (e.g., TLC or HPLC).
-
Work-up and Isolation: Upon completion of the reduction, the excess zinc is filtered off. The filtrate is then extracted with a suitable organic solvent. The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure to yield crude 3-mercaptophenol, which can be further purified by distillation.
Quantitative Data for Synthesis of 3-Mercaptophenol:
| Parameter | Value |
| Starting Material | Phenol |
| Key Reagents | Conc. H₂SO₄, Thionyl Chloride, Zinc Dust |
| Reaction Temperature | Sulfonation: 100-110°C; Reduction: Controlled |
| Reaction Time | Sulfonation: 4-6 hours; Reduction: 2-4 hours |
| Typical Yield | 70-80% (overall) |
| Purification Method | Vacuum Distillation |
Step 2: Electrophilic Trifluoromethylthiolation of 3-Mercaptophenol
The second step introduces the trifluoromethylthio group onto the sulfur atom of 3-mercaptophenol. This is achieved through an electrophilic trifluoromethylthiolation reaction.
Experimental Protocol:
-
Reaction Setup: Charge a reactor with 3-mercaptophenol and a suitable solvent (e.g., dichloromethane or acetonitrile).
-
Addition of Reagents: Add an electrophilic trifluoromethylthiolating reagent, such as N-(Trifluoromethylthio)saccharin or a similar reagent, to the solution. A catalytic amount of a Lewis acid (e.g., iron(III) chloride) may be required to facilitate the reaction.[1][2]
-
Reaction Conditions: Stir the mixture at room temperature or slightly elevated temperatures (e.g., 40°C) until the reaction is complete, as monitored by TLC or HPLC.[1]
-
Work-up and Purification: Quench the reaction mixture, and wash it with an appropriate aqueous solution to remove the catalyst and byproducts. The organic layer is then separated, dried, and concentrated. The crude this compound is purified, typically by flash column chromatography on a large scale.
Quantitative Data for Trifluoromethylthiolation:
| Parameter | Value |
| Starting Material | 3-Mercaptophenol |
| Key Reagents | N-(Trifluoromethylthio)saccharin, Iron(III) chloride |
| Solvent | Dichloromethane |
| Reaction Temperature | Room Temperature to 40°C[1] |
| Reaction Time | 3-16 hours[1][3] |
| Typical Yield | 70-90% |
| Purification Method | Flash Column Chromatography |
Visualized Synthesis and Workflow
Overall Synthetic Pathway:
Caption: Synthetic route to this compound.
Experimental Workflow for Trifluoromethylthiolation:
Caption: Workflow for the trifluoromethylthiolation step.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Trifluoromethylthio)phenol
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of 3-(Trifluoromethylthio)phenol and related derivatives. Our aim is to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols to achieve higher yields and purity.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly through the common method of electrophilic trifluoromethylthiolation of 3-mercaptophenol or direct trifluoromethylthiolation of phenol derivatives.
| Problem ID | Issue Description | Potential Causes | Recommended Solutions |
| TY-01 | Low to no conversion of the starting phenol. | 1. Inactive trifluoromethylthiolating reagent.2. Insufficient activation of the electrophile.3. Inappropriate solvent.4. Low reaction temperature. | 1. Use a freshly opened or properly stored trifluoromethylthiolating reagent. Consider reagents known for high reactivity like N-Trifluoromethylthiosaccharin or Umemoto's reagents.[1][2]2. Increase the equivalents of the Brønsted or Lewis acid promoter (e.g., TfOH, BF3·Et2O). Less reactive phenols often require stronger acids like triflic acid.[3][4]3. Switch to a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).4. Gradually increase the reaction temperature, monitoring for decomposition. Some reactions may require heating to 40-80 °C.[5][6] |
| TY-02 | Formation of multiple regioisomers (e.g., ortho- and para-isomers). | 1. Steric hindrance at the desired position is minimal.2. The electronic directing effects of other substituents on the phenol ring. | 1. For phenols unsubstituted at the para-position, para-substitution is generally favored.[4] To favor ortho-substitution on a para-substituted phenol, ensure the para-substituent is sufficiently blocking.2. The regioselectivity is highly dependent on the substitution pattern of the phenol. Consider the electronic nature of existing substituents to predict the most likely site of electrophilic attack. The Mills-Nixon effect can influence regioselectivity in 3,4-dialkyl substituted phenols.[4] |
| TY-03 | Significant formation of undesired side products (e.g., diaryl disulfides, over-thiolated products). | 1. Presence of oxidizing or reducing agents.2. High concentration of the trifluoromethylthiolating reagent.3. Prolonged reaction times or excessive temperatures. | 1. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the starting thiol (if used).2. Optimize the stoichiometry of the trifluoromethylthiolating reagent; typically 1.1-1.5 equivalents are sufficient.3. Monitor the reaction progress by TLC or LC-MS and quench the reaction upon consumption of the starting material. |
| TY-04 | Difficulty in purifying the final product. | 1. Co-elution of the product with unreacted starting materials or byproducts.2. Decomposition of the product on silica gel. | 1. Adjust the mobile phase polarity for column chromatography. Consider using a different stationary phase if co-elution persists.2. If the product is acid-sensitive, consider neutralizing the silica gel with triethylamine before performing chromatography. Alternatively, purification by crystallization or distillation may be viable. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent method is the direct electrophilic trifluoromethylthiolation of 3-mercaptophenol or a protected derivative. Another common approach involves the electrophilic trifluoromethylthiolation of phenol, which typically yields the para-substituted product, followed by functional group manipulation to introduce a substituent at the 3-position if necessary.
Q2: Which electrophilic trifluoromethylthiolating reagents are most effective?
A2: Several effective and shelf-stable electrophilic trifluoromethylthiolating reagents are commercially available. Some of the most widely used include:
-
N-(Trifluoromethylthio)saccharin: Known for its high reactivity and broad substrate scope.[2][7]
-
Umemoto's Reagents (e.g., S-(Trifluoromethyl)dibenzothiophenium salts): Powerful trifluoromethylating agents, with newer generations showing enhanced stability and electrophilicity.[8][9][10]
-
Langlois Reagent (Sodium trifluoromethanesulfinate): Used for radical trifluoromethylation, offering an alternative reaction pathway.[11][12][13][14]
-
PhNHSCF3 (N-(Trifluoromethylsulfanyl)aniline): An easy-to-handle reagent that often requires activation by a Brønsted or Lewis acid.[3][4]
Q3: What is the role of the acid promoter in the reaction?
A3: In electrophilic trifluoromethylthiolation of phenols, a strong Brønsted or Lewis acid promoter, such as triflic acid (TfOH) or boron trifluoride etherate (BF3·Et2O), is often crucial.[3][4] The acid activates the electrophilic trifluoromethylthiolating reagent, increasing its electrophilicity and facilitating the attack by the electron-rich phenol ring. The choice and amount of acid can significantly impact the reaction rate and yield. Less reactive phenols generally require stronger acids.[3][4]
Q4: How can I control the regioselectivity of the trifluoromethylthiolation of a substituted phenol?
A4: The regioselectivity is primarily governed by the electronic and steric effects of the substituents already present on the phenol ring. For phenols that are unsubstituted at the para-position, the reaction is typically highly para-selective.[4] If the para-position is blocked, ortho-substitution will occur. The directing effects of the substituents should be carefully considered when planning the synthesis.
Q5: What are some common side reactions to be aware of?
A5: Potential side reactions include the formation of diaryl disulfides if a starting thiol is used and is susceptible to oxidation. Over-thiolation, resulting in the introduction of more than one SCF3 group, can occur with highly activated phenols or under harsh reaction conditions. Additionally, some trifluoromethylthiolating reagents can react with other functional groups present in the molecule.[4]
Experimental Protocols
General Protocol for Electrophilic Trifluoromethylthiolation of Phenols
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Substituted Phenol (1.0 mmol)
-
Electrophilic Trifluoromethylthiolating Reagent (e.g., N-Trifluoromethylthiosaccharin, 1.1-1.5 mmol)
-
Acid Promoter (e.g., Triflic Acid or BF3·Et2O, 1.0-3.0 mmol)
-
Anhydrous Dichloromethane (DCM) (10 mL)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of the phenol (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (N2 or Ar), add the acid promoter (1.0-3.0 mmol) at room temperature.
-
Add the electrophilic trifluoromethylthiolating reagent (1.1-1.5 mmol) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, the temperature can be increased to 40-60 °C.
-
Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Data Presentation
Table 1: Effect of Acid Promoter on the Yield of 4-(Trifluoromethylthio)phenol
| Entry | Phenol (1.0 equiv.) | Reagent (1.2 equiv.) | Promoter (2.0 equiv.) | Solvent | Temp. (°C) | Yield (%) |
| 1 | Phenol | PhNHSCF3 | None | DCM | 25 | No Reaction |
| 2 | Phenol | PhNHSCF3 | BF3·Et2O | DCM | 25 | 45 |
| 3 | Phenol | PhNHSCF3 | TfOH | DCM | 25 | 85 |
| 4 | m-Cresol | PhNHSCF3 | BF3·Et2O | DCM | 25 | 60 |
| 5 | m-Cresol | PhNHSCF3 | TfOH | DCM | 25 | 92 |
Data is illustrative and based on trends reported in the literature.[3][4]
Table 2: Comparison of Different Electrophilic Trifluoromethylthiolating Reagents
| Entry | Phenol Substrate | Reagent | Conditions | Product | Yield (%) |
| 1 | 3-Chlorophenol | N-(trifluoromethylthio)saccharin | FeCl3, Ph2Se, rt, 3h | 3-Chloro-4-(trifluoromethylthio)phenol | 76 |
| 2 | Sesamol | N-(trifluoromethylthio)saccharin | FeCl3, Ph2Se, rt to 40°C, 20h | 3,4-Methylenedioxy-6-(trifluoromethylthio)phenol | 63 |
| 3 | Phenol | PhNHSCF3 | TfOH, rt, 16h | 4-(Trifluoromethylthio)phenol | 85 |
| 4 | Estrone | PhNHSCF3 | TfOH, rt | 2-(Trifluoromethylthio)estrone | 78 |
Data extracted from published literature.[4][6]
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield issues.
References
- 1. Shelf-stable electrophilic reagents for trifluoromethylthiolation. | Semantic Scholar [semanticscholar.org]
- 2. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Umemoto Reagent I - Enamine [enamine.net]
- 9. Umemoto’s Reagent II : A Powerful and Thermally Stable Trifluoromethylating Agent | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reagent of the month – November - Langlois reagent [sigutlabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Sodium trifluoromethanesulfinate - Wikipedia [en.wikipedia.org]
Technical Support Center: Trifluoromethylthiolation of Phenols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions encountered during the trifluoromethylthiolation of phenols.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the electrophilic trifluoromethylthiolation of phenols?
A1: The most frequently encountered side reactions include:
-
Intramolecular Cyclization: Phenols bearing an appropriately positioned unsaturated moiety, such as an allyl group, can undergo an intramolecular cyclization reaction following trifluoromethylthiolation.[1][2]
-
Over-reaction/Di-substitution: Highly activated phenol substrates may undergo multiple trifluoromethylthiolations, leading to di-substituted products.
-
Oxidation: Electron-rich phenols, such as catechols and hydroquinones, are susceptible to oxidation under the reaction conditions, leading to quinone-type byproducts.[1][2]
-
Poor Regioselectivity: A mixture of ortho and para substituted isomers can be formed, complicating purification and reducing the yield of the desired product. The regioselectivity is influenced by the substitution pattern of the phenol and the reaction conditions.[1][2]
-
Hydrolysis of Reagent: Trifluoromethylthiolating reagents can be sensitive to moisture, leading to their decomposition and the formation of inactive byproducts.
Q2: How can I control the regioselectivity (ortho vs. para) of the trifluoromethylthiolation?
A2: Regioselectivity is primarily dictated by the directing effects of the substituents on the phenol ring and steric hindrance. Generally, the trifluoromethylthio group is introduced at the position most activated by the hydroxyl group and least sterically hindered. For phenols with an unsubstituted para position, para-substitution is typically favored.[1][2] If the para position is blocked, substitution will occur at an available ortho position. To favor a specific isomer, consider the following:
-
Choice of Substrate: Utilize a starting material where the desired position is electronically and sterically favored.
-
Protecting Groups: Temporarily blocking a more reactive site with a protecting group can direct the substitution to the desired position.
-
Catalyst/Promoter System: The choice of Lewis or Brønsted acid can influence the steric environment around the active electrophile and may offer some control over regioselectivity.
Q3: My reaction with an allyl-substituted phenol is giving a cyclized product. How can I prevent this?
A3: The intramolecular cyclization of substrates like 2-allylphenol is a known side reaction, particularly under strong acid promotion.[1][2] To minimize or prevent this:
-
Modify the Unsaturated Moiety: If possible, protect the double bond before trifluoromethylthiolation and deprotect it afterward.
-
Optimize Reaction Conditions:
-
Lower the Temperature: Running the reaction at a lower temperature may disfavor the cyclization pathway.
-
Use a Milder Promoter: A less harsh Lewis or Brønsted acid might reduce the propensity for the secondary cyclization reaction.
-
Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the desired mono-trifluoromethylthiolated product is formed, before significant cyclization can occur.
-
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Product
| Potential Cause | Recommended Solution |
| Degraded Reagent | Use a fresh batch of the trifluoromethylthiolating reagent. Ensure reagents are stored under an inert atmosphere and handled using anhydrous techniques. |
| Insufficient Activation | For electrophilic trifluoromethylthiolation, ensure the promoter (e.g., triflic acid, BF₃·Et₂O) is active and used in the correct stoichiometric amount.[1][2] |
| Inappropriate Solvent | Use a dry, non-coordinating solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Protic or highly polar solvents may interfere with the reaction. |
| Substrate Deactivation | If the phenol has strongly electron-withdrawing groups, it may be too deactivated for the reaction to proceed efficiently. More forcing conditions (higher temperature, stronger promoter) may be required. |
Problem 2: Formation of Multiple Products (Poor Selectivity)
| Potential Cause | Recommended Solution |
| Over-reaction | Reduce the stoichiometry of the trifluoromethylthiolating reagent to 1.0-1.2 equivalents relative to the phenol. Monitor the reaction by TLC or GC-MS and quench it once the starting material is consumed. |
| Mixture of Regioisomers | If a mixture of ortho and para isomers is obtained, chromatographic separation may be necessary. To improve selectivity, consider modifying the substrate or reaction conditions as described in the FAQs. |
| Intramolecular Cyclization | For substrates prone to cyclization, such as 2-allylphenol, a significant side product can be a di-trifluoromethylthio substituted 2,3-dihydrobenzofuran.[1][2] To minimize this, try milder reaction conditions (lower temperature, weaker acid promoter). |
Problem 3: Observation of Dark-Colored Byproducts (Potential Oxidation)
| Potential Cause | Recommended Solution |
| Oxidation of Electron-Rich Phenol | For substrates like catechols or pyrogallols, oxidation is a potential side reaction.[1][2] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions. Using a milder trifluoromethylthiolating reagent or promoter may also be beneficial. |
Data Presentation: Side Reactions in Trifluoromethylthiolation
Table 1: Common Side Products and Conditions Favoring Their Formation
| Side Reaction | Substrate Type | Reagent/Conditions Favoring Side Reaction | Observed Byproduct | Reference |
| Intramolecular Cyclization | Phenols with pendant alkenes (e.g., 2-allylphenol) | Strong acid promotion (e.g., Triflic Acid) with PhNHSCF₃ | Di-trifluoromethylthio substituted 2,3-dihydrobenzofuran | [1][2] |
| Oxidation | Electron-rich phenols (e.g., catechol, pyrogallol) | Strong activators, presence of air | Quinone-type structures | [1][2] |
| Poor Regioselectivity | Phenols with multiple activated positions | Sterically unhindered substrates | Mixture of ortho and para isomers | [1][2] |
| Reagent Decomposition | All | Presence of moisture | Inactive sulfonamides or other reagent-derived impurities | General |
Experimental Protocols
Protocol 1: General Procedure for Acid-Promoted Trifluoromethylthiolation of Phenols with PhNHSCF₃
This protocol is adapted from the work of Jereb, M., & Gosak, K. (2015).[1][2]
Materials:
-
Substituted phenol (1.0 mmol)
-
N-(Trifluoromethylsulfanyl)aniline (PhNHSCF₃) (1.2-1.3 mmol)
-
Triflic acid (TfOH) or Boron trifluoride etherate (BF₃·Et₂O) (as promoter, see original paper for specific amounts)
-
Anhydrous dichloromethane (DCM) (10 mL)
Procedure:
-
To a solution of the substituted phenol in anhydrous DCM, add the trifluoromethylthiolating reagent, PhNHSCF₃.
-
Cool the mixture in an ice bath and slowly add the acid promoter (TfOH or BF₃·Et₂O).
-
Allow the reaction mixture to warm to room temperature and stir for up to 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM (10 mL).
-
Wash the organic layer with a 10% aqueous solution of NaHCO₃, followed by water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Trifluoromethylthiolation of Phenols using N-(Trifluoromethylthio)saccharin
This protocol is based on general procedures for electrophilic trifluoromethylthiolation using N-(trifluoromethylthio)saccharin.
Materials:
-
Phenol substrate (0.160 mmol)
-
N-(Trifluoromethylthio)saccharin (0.177 mmol)
-
Iron(III) chloride (2.5 mol%)
-
Diphenyl selenide (2.5 mol%)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a reaction vessel, add the phenol substrate, N-(trifluoromethylthio)saccharin, iron(III) chloride, and diphenyl selenide.
-
Add anhydrous DCM and stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC. Reaction times can vary from 30 minutes to several hours depending on the substrate.
-
Upon completion, purify the reaction mixture directly by flash column chromatography to yield the desired trifluoromethylthiolated product.
Visualizations
Caption: Reaction pathways in the trifluoromethylthiolation of phenols.
Caption: Troubleshooting workflow for trifluoromethylthiolation reactions.
References
- 1. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]
- 2. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 3-(Trifluoromethylthio)phenol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of 3-(Trifluoromethylthio)phenol.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Synthesis | - Incomplete reaction. - Formation of isomeric byproducts (e.g., 2- and 4-(Trifluoromethylthio)phenol). - Presence of unreacted starting materials or reagents. | - Monitor the reaction progress using TLC or LC-MS to ensure completion. - Optimize reaction conditions (e.g., temperature, reaction time, catalyst) to improve regioselectivity towards the meta position. - Employ column chromatography with a suitable solvent system (e.g., hexane/diethyl ether or hexane/ethyl acetate gradients) to separate isomers.[1][2] |
| Product Degradation During Purification | - Oxidation of the trifluoromethylthio group to the corresponding sulfoxide or sulfone. - Instability of the trifluoromethylthio group under strongly acidic or basic conditions. | - Avoid prolonged exposure to air and oxidizing agents. Consider performing purification steps under an inert atmosphere (e.g., nitrogen or argon). - Use neutral or mildly acidic/basic conditions during workup and purification. If acidic or basic washes are necessary, keep the contact time to a minimum and perform them at low temperatures. |
| Difficulty in Removing Impurities by Column Chromatography | - Co-elution of the product with impurities of similar polarity. - Tailing of the phenolic compound on silica gel. | - Experiment with different solvent systems to improve separation. A gradient elution is often more effective than isocratic elution. - Consider using a different stationary phase, such as alumina (neutral or basic), if tailing is severe on silica gel. - Adding a small amount of a polar solvent like methanol to the elution solvent can sometimes reduce tailing, but it may also decrease resolution. |
| Poor Crystal Formation During Recrystallization | - Inappropriate solvent choice. - Presence of significant amounts of impurities that inhibit crystallization. - Cooling the solution too quickly. | - Perform a solvent screen to identify a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but have low solubility when cold.[3][4] - If the crude product is highly impure, consider a preliminary purification by column chromatography before recrystallization. - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of well-defined crystals.[5] |
| Oily Product Obtained After Recrystallization | - The melting point of the compound is close to the boiling point of the solvent. - Supersaturation was too high, leading to "oiling out". | - Choose a lower-boiling point solvent for recrystallization. - Add slightly more solvent to the hot solution to reduce the concentration and allow for slower crystal growth upon cooling. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurities largely depend on the synthetic route. A common method for introducing the trifluoromethylthio group is through electrophilic trifluoromethylthiolation of phenol.[1][6] In this case, you can expect:
-
Isomeric Byproducts: The primary challenge is the formation of 2-(Trifluoromethylthio)phenol and 4-(Trifluoromethylthio)phenol. The direct trifluoromethylthiolation of unsubstituted phenol is often para-selective, meaning the 4-isomer will be a major byproduct.[1][6]
-
Unreacted Starting Materials: Residual phenol may be present.
-
Reagent-Related Impurities: Byproducts from the trifluoromethylthiolating reagent (e.g., N-(trifluoromethylthio)saccharin or others) may also be present.[2][7]
Q2: What is the recommended method for purifying crude this compound?
A2: A two-step purification process is often most effective:
-
Column Chromatography: This is the primary method to separate the desired 3-isomer from its ortho and para isomers and other major impurities.[1][2] A silica gel column with a gradient solvent system, such as hexane/diethyl ether or hexane/ethyl acetate, is a good starting point.[1][6]
-
Recrystallization: After column chromatography, recrystallization can be used to further enhance the purity and obtain a crystalline solid.
Q3: How can I monitor the purity of this compound during purification?
A3: Several analytical techniques can be used:
-
Thin-Layer Chromatography (TLC): A quick and easy way to track the progress of your column chromatography and check the purity of fractions.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of your sample and can resolve closely related impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common setup for phenols.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of your product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools to confirm the structure of the desired product and identify any isomeric impurities.
Q4: My this compound appears to be degrading. What are the likely causes and how can I prevent this?
A4: The trifluoromethylthio group can be susceptible to oxidation, especially if exposed to air for prolonged periods or in the presence of oxidizing agents. This can lead to the formation of the corresponding sulfoxide and sulfone. To prevent this, it is advisable to handle the compound under an inert atmosphere (nitrogen or argon) when possible, and to store it in a cool, dark, and dry place. Also, be mindful of the pH during aqueous workups, as strong acids or bases may affect the stability of the molecule.
Q5: What are some suitable solvents for the recrystallization of this compound?
Experimental Protocols
Protocol 1: Column Chromatography Purification
This is a general protocol that may require optimization based on the specific impurity profile of your crude product.
-
Slurry Preparation: Prepare a slurry of silica gel in your starting elution solvent (e.g., 100% hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the starting elution solvent) and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., diethyl ether or ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your purified (by chromatography) this compound and a few drops of a test solvent. Heat the mixture to determine if the compound dissolves. Allow it to cool to see if crystals form.
-
Dissolution: In a larger flask, add the bulk of your compound and the chosen solvent (or solvent system). Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary to achieve dissolution.[10]
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. You can then place it in an ice bath to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Troubleshooting Workflow for Purification Issues
Caption: A logical workflow for troubleshooting common purification issues encountered with this compound.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mt.com [mt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Separation of 3-(Trifluoromethyl)phenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. youtube.com [youtube.com]
Technical Support Center: Optimizing Trifluoromethylthiolation Reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to optimize trifluoromethylthiolation experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding reagents, reaction conditions, and mechanistic pathways.
Q1: What are the main classes of trifluoromethylthiolating reagents and how do I choose one?
Trifluoromethylthiolating reagents can be broadly categorized into three main classes based on their reactivity: electrophilic, nucleophilic, and radical sources. The choice of reagent depends on the nature of your substrate and the desired bond formation.
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Electrophilic Reagents ("SCF₃⁺" synthons): These are used for reactions with nucleophilic substrates like electron-rich arenes, phenols, amines, thiols, and β-keto esters.[1][2][3] Many modern electrophilic reagents are shelf-stable and highly reactive, sometimes requiring a Lewis or Brønsted acid promoter.[1][2][4]
-
Nucleophilic Reagents ("SCF₃⁻" synthons): These are suitable for reactions with electrophilic substrates such as alkyl halides and aryl halides.[4][5] These reactions are often mediated by transition metals like copper.[6]
-
Radical Precursors ("SCF₃•" synthons): These reagents generate a trifluoromethylthio radical, which can engage in reactions with substrates like alkenes or undergo cascade cyclizations.[7][8] These reactions are typically initiated by an oxidant or photoredox catalysis.[9][10]
Caption: Classification of trifluoromethylthiolating reagents.
Q2: My electrophilic trifluoromethylthiolating reagent is not working. What are common stability and handling issues?
While many modern electrophilic reagents are designed to be "shelf-stable," their effectiveness can be compromised by improper handling or degradation.[1][2]
-
Moisture Sensitivity: Some reagents are sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Thermal Stability: Avoid high temperatures. Store reagents as recommended by the manufacturer, typically in a cool, dark place. A novel reagent, CF₃SO₂SCF₃, is noted for being both air and thermally stable.[11]
-
Purity: Ensure the reagent's purity. Impurities from synthesis or degradation can inhibit the reaction. If in doubt, purify the reagent before use.
-
Activator Requirement: Many electrophilic trifluoromethylthiolations require a Lewis or Brønsted acid (e.g., BF₃·Et₂O, triflic acid) to activate the reagent.[3][4] Ensure the activator is fresh and added correctly.
Q3: How do I select the appropriate solvent and temperature for my reaction?
Solvent and temperature are critical parameters that can dramatically influence reaction yield and selectivity.
-
Solvent Choice: The ideal solvent should dissolve your substrate and reagents and be inert to the reaction conditions.
-
For electrophilic reactions , chlorinated solvents like dichloromethane (DCM) are common.[12]
-
For copper-catalyzed nucleophilic reactions , polar aprotic solvents like DMF or acetonitrile are often effective and can even enable reactions to proceed at room temperature.[6]
-
For radical reactions , solvents like DMSO are frequently used.[9]
-
-
Temperature Optimization:
-
Start with conditions reported in the literature for similar substrates.
-
If you observe low conversion, consider increasing the temperature incrementally. However, be aware that higher temperatures can lead to reagent decomposition or side reactions.[13]
-
If you observe poor selectivity or byproduct formation, lowering the temperature may be beneficial.[13]
-
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems encountered during trifluoromethylthiolation experiments.
Problem: My reaction has a low or no yield.
A low or non-existent yield is a common issue. A systematic approach to troubleshooting is essential. The following workflow can help identify the root cause.
Caption: Systematic workflow for troubleshooting low-yield reactions.
Detailed Checks & Solutions
-
Cause 1: Reagent or Catalyst Issues
-
Solution: Confirm the integrity and reactivity of your trifluoromethylthiolating agent, especially if it is not a recently purchased, shelf-stable formulation.[1][2] For metal-catalyzed reactions, ensure the catalyst and any necessary ligands are active. Control experiments demonstrated that both a gold catalyst and a silver activator were essential for a successful reaction.[14]
-
-
Cause 2: Sub-optimal Reaction Conditions
-
Solution: Re-evaluate your reaction parameters. The table below summarizes optimized conditions for a gold-catalyzed trifluoromethylthiolation of phenyl iodide, highlighting the sensitivity of the reaction to catalyst loading, activators, and concentration.[14]
-
| Entry | Catalyst Loading (mol%) | Activator (equiv) | Concentration (M) | Yield (%) |
| 1 | 5 | AgSbF₆ (0.2) | 0.1 | 75 |
| 2 | 2.5 | AgSbF₆ (0.2) | 0.1 | 45 |
| 3 | 5 | None | 0.1 | <5 |
| 4 | 5 | AgSbF₆ (0.2) | 0.2 | 95 |
| Table adapted from optimization studies on Au(I)/Au(III)-catalyzed trifluoromethylthiolation.[14] |
-
Cause 3: Insufficiently Reactive Substrate
-
Solution: Your substrate may require more forcing conditions (higher temperature, stronger activator) or a more reactive trifluoromethylthiolating reagent. For example, less reactive phenols require triflic acid as a promoter, whereas more reactive phenols work well with the milder BF₃·Et₂O.[15]
-
Problem: I am observing multiple trifluoromethylthiolations on my substrate.
The formation of di- or tri-substituted products is a common selectivity issue.[13]
-
Cause: Incorrect Stoichiometry
-
Solution: Using a large excess of the trifluoromethylthiolating reagent can drive the reaction toward multiple additions.[13] Carefully control the stoichiometry, often by using the trifluoromethylthiolating agent as the limiting reagent.
-
-
Cause: High Reactivity or Prolonged Reaction Time
-
Solution: Highly activated substrates are prone to multiple substitutions.[13] Monitor the reaction closely using TLC or LC-MS and quench it as soon as the desired mono-substituted product is the major component. Lowering the reaction temperature can also significantly improve selectivity.
-
Problem: My reaction is messy, with many unidentified byproducts.
Byproduct formation can arise from side reactions involving the substrate, reagent, or solvent.
-
Cause: Radical vs. Ionic Pathways
-
Solution: Be aware of the potential for competing reaction pathways. For example, some reactions intended to be ionic can have radical components. The addition of a radical inhibitor (like TEMPO) can be a useful diagnostic experiment to probe for a radical mechanism.[7]
-
-
Cause: Substrate-Specific Side Reactions
-
Solution: Certain functional groups on your substrate may undergo unexpected reactions. For instance, 2-allylphenol can undergo an initial trifluoromethylthiolation on the ring, followed by an intramolecular cyclization involving the allyl group.[3] A thorough review of the literature for reactions with similar substrates is recommended.
-
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for common and effective trifluoromethylthiolation reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper-catalyzed trifluoromethylthiolation of aryl halides with diverse directing groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed Trifluoromethylthiolation of Aryl Halides with Diverse Directing Groups [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Recent catalytic syntheses of trifluoromethylthio-containing organic compounds by transition metals, chiral organocatalysts, and photocatalysts [ccspublishing.org.cn]
- 11. Preparation and Reactivity Study of a Versatile Trifluoromethylthiolating Agent: S-Trifluoromethyl Trifluoromethanesulfonothioate (TTST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Gold(I/III)-Catalyzed Trifluoromethylthiolation and Trifluoromethylselenolation of Organohalides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
stability issues of 3-(Trifluoromethylthio)phenol under reaction conditions
Technical Support Center: 3-(Trifluoromethylthio)phenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound revolve around its two key functional groups: the phenolic hydroxyl (-OH) and the trifluoromethylthio (-SCF3) group. The electron-rich phenol ring is susceptible to oxidation, which can be accelerated by heat, light, or the presence of oxidizing agents. The trifluoromethylthio group can also undergo oxidation at the sulfur atom to form the corresponding sulfoxide (-S(O)CF3) or sulfone (-S(O)2CF3).[1] Additionally, the compound's stability can be compromised by strong acids, bases, and certain reactive reagents.
Q2: How should this compound be properly stored?
A2: To ensure its stability, this compound should be stored in a tightly sealed container in a dry, well-ventilated place, with a recommended temperature of 2-8°C.[2][3] It is crucial to protect it from moisture, light, and air to prevent degradation.
Q3: Is this compound stable in the presence of acids and bases?
A3: The stability of this compound in the presence of acids and bases is condition-dependent. While it can tolerate certain acidic conditions, particularly those used in electrophilic substitution reactions (e.g., with triflic acid or BF3·Et2O), strong acids may promote unwanted side reactions.[4][5] Strong bases will deprotonate the phenolic hydroxyl group to form a phenoxide. While this is a necessary step for certain reactions like Williamson ether synthesis, prolonged exposure to strong bases, especially at elevated temperatures, can lead to decomposition.[1]
Q4: What are the known incompatibilities for this compound?
A4: this compound is incompatible with strong oxidizing agents, strong acids, strong bases, acid anhydrides, and acid chlorides.[6][7] Contact with these substances should be avoided to prevent vigorous reactions and decomposition of the compound.
Troubleshooting Guides
This section provides solutions to common problems encountered when working with this compound.
Issue 1: Compound discoloration (e.g., turning yellow or brown) during storage or reaction.
-
Potential Cause: Oxidation of the phenol ring. Phenols are known to oxidize, especially when exposed to air (oxygen), light, or trace metal impurities.
-
Troubleshooting Steps:
-
Storage: Ensure the compound is stored under an inert atmosphere (e.g., nitrogen or argon) in a dark, refrigerated (2-8°C) environment.
-
Reaction Conditions: When running reactions, particularly at elevated temperatures, perform them under an inert atmosphere.
-
Solvent Purity: Use de-gassed solvents to minimize dissolved oxygen.
-
Purification: If the compound has discolored, it may be purified by column chromatography or recrystallization.
-
Issue 2: Low yield or formation of unexpected byproducts in reactions involving bases.
-
Potential Cause: Decomposition of the starting material or product under basic conditions. The trifluoromethylthio group can be sensitive to certain nucleophiles and strong bases, especially at higher temperatures.
-
Troubleshooting Steps:
-
Choice of Base: Use a milder base if possible (e.g., K2CO3 instead of NaH or NaOH).
-
Temperature Control: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
-
Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.
-
Issue 3: Formation of sulfoxide or sulfone byproducts.
-
Potential Cause: Unintentional oxidation of the trifluoromethylthio group.[1] This can be caused by oxidizing agents present as impurities in reagents or solvents, or by exposure to atmospheric oxygen at elevated temperatures.
-
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere.
-
Reagent Purity: Use high-purity, freshly opened, or purified reagents and solvents.
-
Avoid Oxidants: Scrutinize the reaction scheme to ensure no incompatible oxidizing agents are being used.
-
Data Presentation
Table 1: Storage and Handling of this compound
| Parameter | Recommendation | Source |
| Storage Temperature | 2-8°C | |
| Storage Conditions | Sealed in a dry, well-ventilated place. | [2][3] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, acid anhydrides, acid chlorides. | [6][7] |
Experimental Protocols
Protocol 1: General Procedure for Electrophilic Aromatic Substitution (Example: Nitration)
This protocol is adapted from procedures for the closely related 4-(Trifluoromethylthio)phenol and should be optimized for the 3-isomer.[8]
-
Cool a solution of this compound in a suitable solvent (e.g., concentrated sulfuric acid) to 0°C in an ice bath.
-
Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C and monitor its progress by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture over crushed ice and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for stability issues.
References
- 1. 4-(Trifluoromethylthio)phenol | 461-84-7 | Benchchem [benchchem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. fishersci.com [fishersci.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]
Technical Support Center: Catalyst Selection for Efficient Trifluoromethylthiolation
Welcome to the technical support center for trifluoromethylthiolation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during trifluoromethylthiolation experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during trifluoromethylthiolation reactions.
Issue 1: Low or No Product Yield
-
Question: I am not getting the desired product, or the yield is very low. What are the possible causes and solutions?
-
Answer: Low or no yield in trifluoromethylthiolation can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst Inactivity: The chosen catalyst may not be suitable for your specific substrate or reaction conditions.
-
Solution: Screen a variety of catalysts from different classes (e.g., Lewis acids, copper-based, palladium-based, photoredox catalysts). Ensure the catalyst is not deactivated. For instance, some catalysts are sensitive to air or moisture.[1]
-
-
Inappropriate Reagent: The trifluoromethylthiolating reagent may not be reactive enough under the applied conditions.
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a crucial role.
-
Reagent Instability: Some trifluoromethylthiolating reagents can be unstable.
-
Solution: Ensure proper storage and handling of the reagent. For example, some reagents are sensitive to light and moisture.[6]
-
-
Issue 2: Poor Regio- or Stereoselectivity
-
Question: My reaction is producing a mixture of isomers. How can I improve the selectivity?
-
Answer: Achieving high selectivity is a common challenge. Several factors influence the regioselectivity of trifluoromethylthiolation.
-
Directing Groups: For C-H functionalization, the presence and nature of directing groups on the substrate are critical.
-
Solution: If applicable, consider modifying the substrate to include a suitable directing group to favor the desired isomer.
-
-
Catalyst and Ligand Choice: The catalyst and any associated ligands can significantly influence the steric and electronic environment of the reaction, thereby controlling selectivity.
-
Solution: Experiment with different catalyst/ligand combinations. For example, in copper-catalyzed reactions, the choice of ligand can be critical for achieving high selectivity.[7]
-
-
Reaction Conditions: Temperature and solvent can affect the selectivity.
-
Solution: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.[8]
-
-
Issue 3: Catalyst Deactivation
-
Question: My reaction starts well but then stalls, suggesting catalyst deactivation. What can I do?
-
Answer: Catalyst deactivation can occur through several mechanisms, including poisoning, fouling, and sintering.[1][9][10]
-
Poisoning: Impurities in the starting materials or solvent can bind to the catalyst's active sites.
-
Solution: Ensure all reagents and solvents are pure and dry. Trace amounts of water, for example, can poison Lewis acid catalysts.[10]
-
-
Fouling: The formation of insoluble byproducts can block the catalyst's active sites.
-
Solution: Analyze the reaction mixture for the formation of insoluble materials. Adjusting the reaction conditions, such as temperature or concentration, may help to minimize byproduct formation.[10]
-
-
Sintering: At high temperatures, metal-based catalysts can aggregate, reducing their active surface area.
-
Solution: If high temperatures are necessary, consider using a more thermally stable catalyst or a support that minimizes sintering.[10]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main classes of catalysts used for trifluoromethylthiolation?
A1: The most common classes of catalysts for trifluoromethylthiolation include:
-
Lewis Acids: Such as iron(III) chloride (FeCl₃), which can activate electrophilic trifluoromethylthiolating reagents.[4][5]
-
Copper-based catalysts: These are widely used for the trifluoromethylthiolation of various substrates, including boronic acids.[7][11][12][13]
-
Palladium-based catalysts: Often employed for cross-coupling reactions and C-H functionalization.
-
Photoredox catalysts: Visible-light-mediated photoredox catalysis has emerged as a mild and efficient method for trifluoromethylthiolation.[14][15][16][17]
Q2: How do I choose the right trifluoromethylthiolating reagent?
A2: The choice of reagent depends on the substrate and the desired reaction type (electrophilic, nucleophilic, or radical).
-
Electrophilic reagents: Such as N-(trifluoromethylthio)saccharin and Umemoto's reagents are suitable for electron-rich substrates.[2][6]
-
Nucleophilic reagents: Can be used for the trifluoromethylthiolation of electrophilic substrates.
-
Radical precursors: Are often used in photoredox-catalyzed reactions.
Q3: My substrate is a complex molecule with multiple functional groups. What should I consider?
A3: For complex molecules, functional group tolerance is a key consideration.
-
Mild Reaction Conditions: Photoredox catalysis often employs mild conditions and can be a good choice for sensitive substrates.[14][15]
-
Chemoselectivity: The choice of catalyst and reagent can influence which functional group reacts. A thorough literature search for similar substrates is recommended.
Q4: What are common safety precautions when working with trifluoromethylthiolating reagents?
A4: Many trifluoromethylthiolating reagents and their byproducts can be toxic or corrosive.
-
Handling: Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Stability: Be aware of the stability of your chosen reagent. Some are sensitive to air, moisture, or light.[6] Refer to the manufacturer's safety data sheet (SDS) for specific handling and storage instructions.
Data Presentation
The following tables summarize quantitative data for different catalytic systems in trifluoromethylthiolation reactions.
Table 1: Comparison of Catalysts for the Trifluoromethylthiolation of 2-Methylanisole
| Catalyst System | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| FeCl₃ (10 mol%) | N-(trifluoromethylthio)saccharin | DCE | 40 | 20 | <5 | [4] |
| FeCl₃ (10 mol%) / Ph₂Se (10 mol%) | N-(trifluoromethylthio)saccharin | DCE | 40 | 0.5 | 92 | [4] |
| FeCl₃ (2.5 mol%) / Ph₂Se (2.5 mol%) | N-(trifluoromethylthio)saccharin | DCE | RT | 2 | 91 | [4] |
Table 2: Trifluoromethylthiolation of Various Arenes and Heterocycles using FeCl₃/Ph₂Se Dual Catalysis
| Substrate | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |
| Anisole | 2.5 | 3 | 85 | [4] |
| 1,3-Dimethoxybenzene | 2.5 | 0.5 | 95 | [4] |
| Indole | 2.5 | 0.25 | 96 | [4] |
| 2-Methylindole | 2.5 | 0.5 | 94 | [4] |
| Carbazole | 5 | 7 | 82 | [4] |
Table 3: Copper-Catalyzed Trifluoromethylthiolation of Aryl Boronic Acids
| Substrate | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | CuI | 1,10-phenanthroline | K₂CO₃ | diglyme | 35 | 14 | 85 | [7] |
| 4-Methoxyphenylboronic acid | CuI | 1,10-phenanthroline | K₂CO₃ | diglyme | 35 | 14 | 92 | [7] |
| 4-Acetylphenylboronic acid | CuI | 1,10-phenanthroline | K₂CO₃ | diglyme | 35 | 14 | 78 | [7] |
| 2-Thiopheneboronic acid | CuI | 1,10-phenanthroline | K₂CO₃ | diglyme | 35 | 14 | 88 | [7] |
Experimental Protocols
Protocol 1: Dual Lewis Acid/Lewis Base Catalyzed Trifluoromethylthiolation of Arenes [4]
This protocol describes the trifluoromethylthiolation of 2-methylanisole using an iron(III) chloride and diphenyl selenide dual catalytic system.
-
Materials:
-
2-Methylanisole
-
N-(Trifluoromethylthio)saccharin
-
Iron(III) chloride (FeCl₃)
-
Diphenyl selenide (Ph₂Se)
-
1,2-Dichloroethane (DCE), anhydrous
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Nitrogen or Argon gas
-
Standard laboratory glassware (oven-dried)
-
-
Procedure:
-
To an oven-dried reaction vial, add N-(trifluoromethylthio)saccharin (1.1 equiv.).
-
Add iron(III) chloride (0.025-0.1 equiv.) and diphenyl selenide (0.025-0.1 equiv.).
-
Seal the vial with a septum and purge with nitrogen or argon.
-
Add anhydrous DCE via syringe.
-
Add 2-methylanisole (1.0 equiv.) via syringe.
-
Stir the reaction mixture at room temperature or 40 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Copper-Catalyzed Trifluoromethylthiolation of Phenylboronic Acid [7]
This protocol details the copper-catalyzed trifluoromethylthiolation of phenylboronic acid.
-
Materials:
-
Phenylboronic acid
-
Togni's reagent II (1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
Diglyme, anhydrous
-
Nitrogen or Argon gas
-
Standard laboratory glassware (oven-dried)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add CuI (0.1 equiv.) and 1,10-phenanthroline (0.1 equiv.).
-
Add phenylboronic acid (1.2 equiv.) and Togni's reagent II (1.0 equiv.).
-
Add potassium carbonate (2.0 equiv.).
-
Seal the tube, evacuate, and backfill with nitrogen or argon (repeat three times).
-
Add anhydrous diglyme via syringe.
-
Stir the reaction mixture at 35 °C for 14 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
-
Visualizations
Caption: A logical workflow for troubleshooting low-yield trifluoromethylthiolation reactions.
Caption: Proposed mechanism for dual Lewis acid/Lewis base catalyzed trifluoromethylthiolation.
Caption: A general workflow for screening and optimizing catalysts for trifluoromethylthiolation.
References
- 1. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 2. Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scribd.com [scribd.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Copper-Catalyzed Trifluoromethylation of Aryl and Vinyl Boronic Acids with An Electrophilic Trifluoromethylating Reagent [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. Copper-catalyzed trifluoromethylthiolation of aryl and vinyl boronic acids with a shelf-stable electrophilic trifluoromethylthiolating reagent - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Copper-catalyzed trifluoromethylthiolation of primary and secondary alkylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Copper-catalyzed trifluoromethylation of aryl boronic acids using a CF3+ reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Direct C–H trifluoromethylation of di- and trisubstituted alkenes by photoredox catalysis [beilstein-journals.org]
- 15. Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-(Trifluoromethylthio)phenol
Welcome to the technical support center for the synthesis of 3-(Trifluoromethylthio)phenol. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to navigate the challenges of this synthesis.
Frequently Asked Questions (FAQs)
Q1: Can I synthesize this compound by direct electrophilic trifluoromethylthiolation of phenol?
A1: Direct electrophilic trifluoromethylthiolation of unsubstituted phenol is generally not a viable method for synthesizing this compound. This is due to the directing effects of the hydroxyl group on the aromatic ring, which overwhelmingly favor substitution at the ortho and para positions. The reaction is exclusively para-selective for phenols that are unsubstituted at both the ortho and para positions. For para-substituted phenols, substitution occurs at the ortho position. Therefore, a multi-step synthetic approach is necessary to achieve the desired meta substitution pattern.
Q2: What is the most reliable synthetic route to obtain this compound?
A2: A robust and reliable method involves a multi-step synthesis starting from 3-aminobenzotrifluoride. This approach circumvents the regioselectivity issues associated with direct functionalization of phenol. The general synthetic pathway involves the diazotization of 3-(trifluoromethylthio)aniline followed by a Sandmeyer-type hydrolysis to yield the target phenol.
Q3: What are the critical parameters to control during the diazotization and hydrolysis steps?
A3: Temperature control is paramount during the diazotization of 3-(trifluoromethylthio)aniline. The reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate. During the subsequent hydrolysis, controlling the temperature is also crucial to minimize the formation of side products. Dropwise addition of the diazonium salt solution to a heated acidic solution is a common technique to control the reaction rate and temperature.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound via the multi-step route involving the Sandmeyer reaction of 3-(trifluoromethylthio)aniline.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete diazotization of the starting aniline. - Decomposition of the diazonium salt before hydrolysis. - Formation of side products during hydrolysis (e.g., azo compounds, tar). | - Ensure complete dissolution of the aniline in the acidic medium before adding sodium nitrite. - Maintain a low temperature (0-5 °C) throughout the diazotization process. - Add the diazonium salt solution slowly to the heated hydrolysis medium to control the reaction rate. - The addition of a small amount of urea to the hydrolysis medium can help to quench any excess nitrous acid, which can lead to side reactions.[1] |
| Formation of a Colored Impurity (Azo Compound) | - Reaction of the diazonium salt with unreacted aniline or the product phenol. | - Ensure that the diazotization reaction goes to completion before proceeding to the hydrolysis step. - Maintain a sufficiently acidic pH during the reaction to minimize the reactivity of the phenol towards azo coupling. - Perform the hydrolysis at an appropriate temperature to favor the desired reaction over side reactions. |
| Difficult Purification of the Final Product | - Presence of isomeric impurities (if an alternative, less regioselective route is attempted). - Contamination with tarry byproducts from the Sandmeyer reaction. | - For isomeric impurities, flash column chromatography on silica gel is the most common purification method. Experiment with different solvent systems (e.g., gradients of hexane/ethyl acetate) to achieve optimal separation. - To remove tarry materials, consider a workup procedure that includes washing the organic extract with a dilute base solution to remove acidic impurities, followed by treatment with activated carbon. Distillation of the crude product can also be an effective purification method.[2] |
| Incomplete Reaction (Starting Material Remains) | - Insufficient amount of diazotizing agent (sodium nitrite). - Reaction temperature is too low during the hydrolysis step. | - Use a slight excess of sodium nitrite to ensure complete conversion of the aniline. - Gradually increase the temperature of the hydrolysis reaction, monitoring the progress by TLC or GC-MS. |
Experimental Protocols
Synthesis of 3-(Trifluoromethylthio)aniline (Starting Material)
While various methods exist for the synthesis of 3-(trifluoromethylthio)aniline, it is also commercially available. For researchers opting to synthesize this starting material, a common route involves the trifluoromethylthiolation of 3-nitroaniline followed by reduction of the nitro group.
Synthesis of this compound via Sandmeyer Reaction
The following is a general protocol for the conversion of 3-(trifluoromethylthio)aniline to this compound. Optimization may be required based on laboratory conditions and reagent purity.
Step 1: Diazotization of 3-(Trifluoromethylthio)aniline
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In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-(trifluoromethylthio)aniline in an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid). Cool the mixture to 0-5 °C in an ice-salt bath.
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Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for an additional 30-60 minutes after the addition is complete to ensure full formation of the diazonium salt.
Step 2: Hydrolysis of the Diazonium Salt
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In a separate reaction vessel, heat an aqueous acidic solution (e.g., dilute sulfuric acid) to the desired hydrolysis temperature (this can range from room temperature to boiling, depending on the specific protocol and substrate).
-
Slowly add the cold diazonium salt solution from Step 1 to the heated acidic solution. Vigorous evolution of nitrogen gas should be observed.
-
After the addition is complete, continue to heat the reaction mixture for a period to ensure complete hydrolysis. The progress of the reaction can be monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
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Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain the crude this compound.
Step 3: Purification
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Alternatively, distillation under reduced pressure may be employed for purification.[2]
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting flowchart for low product yield.
Synthetic Pathway from 3-Amino- to 3-Hydroxyphenol Derivative
Caption: Multi-step synthesis of this compound.
References
avoiding impurities in the synthesis of 3-(Trifluoromethylthio)phenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Trifluoromethylthio)phenol. Our aim is to help you anticipate and resolve common challenges to achieve a high-purity final product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using electrophilic trifluoromethylthiolating reagents.
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Reaction Time: Ensure the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting phenol. Extend the reaction time if necessary. |
| - Reaction Temperature: While many trifluoromethylthiolation reactions proceed at room temperature, gentle heating may be required for less reactive phenols. However, be cautious as higher temperatures can lead to degradation. | |
| Suboptimal Catalyst/Promoter | - Acid Promoter: The choice and amount of acid promoter (e.g., triflic acid, BF₃·Et₂O) are critical. Less reactive phenols may require a stronger acid like triflic acid.[1][2] Optimize the stoichiometry of the acid promoter. |
| Degradation of Product | - Workup: Minimize the time the product is in contact with acidic conditions during the workup. Prompt neutralization and extraction are recommended. |
| Volatile Product | - Isolation: If the product is volatile, care must be taken during solvent removal. Use a rotary evaporator at a controlled temperature and pressure. |
Issue 2: Presence of Multiple Isomers in the Product Mixture
| Potential Cause | Recommended Solution |
| Lack of Regioselectivity | - Directing Group Effects: The hydroxyl group of the phenol is an ortho-, para-director. The synthesis of the meta-substituted product is inherently challenging. The reaction may yield a mixture of 2-, 3-, and 4-(Trifluoromethylthio)phenol. |
| - Reaction Conditions: Regioselectivity can be influenced by the solvent and the electrophilic reagent used.[3] Screening different solvents and trifluoromethylthiolating agents may improve the desired isomer ratio. | |
| Difficult Separation | - Chromatography: Isomers of trifluoromethylthiophenols can be difficult to separate by standard column chromatography.[4] |
| - Alternative Purification: Consider preparative HPLC or derivatization followed by separation and subsequent deprotection. |
Issue 3: Difficulty in Purifying the Final Product
| Potential Cause | Recommended Solution |
| Co-eluting Impurities | - Byproducts from Reagent: Some trifluoromethylthiolating reagents can generate byproducts that are difficult to remove. For example, N-Trifluoromethylthio-dibenzenesulfonimide can produce bis(phenylsulfonyl)imide, which is challenging to separate.[4] |
| - Chromatography Optimization: Use a different solvent system for column chromatography. A gradient elution may be necessary. Consider using a different stationary phase (e.g., alumina instead of silica gel). | |
| Residual Starting Material | - Reaction Monitoring: Ensure the reaction goes to completion to minimize unreacted starting phenol. |
| - Extraction: Perform a basic wash (e.g., with a dilute sodium bicarbonate solution) during the workup to remove acidic starting phenol. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities include:
-
Regioisomers: 2-(Trifluoromethylthio)phenol and 4-(Trifluoromethylthio)phenol are the most likely isomeric impurities due to the ortho-, para-directing nature of the hydroxyl group.
-
Unreacted Starting Material: Residual 3-mercaptophenol or other phenol starting material.
-
Reagent-Derived Byproducts: Impurities originating from the decomposition or side reactions of the trifluoromethylthiolating reagent.[4]
-
Oxidation Products: The thiol group is susceptible to oxidation, which can lead to the formation of disulfides.
Q2: Which analytical techniques are recommended for monitoring the reaction and assessing product purity?
A2: A combination of chromatographic and spectroscopic methods is recommended:
-
Thin Layer Chromatography (TLC): For rapid reaction monitoring.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction progress and final product purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For identifying volatile impurities and the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): For structural confirmation of the final product and characterization of impurities.
Q3: What are the key safety precautions to take during this synthesis?
A3:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Trifluoromethylthiolating reagents can be moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Phenols and their derivatives can be corrosive and toxic. Avoid inhalation, ingestion, and skin contact.
Experimental Protocols
Representative Protocol for Electrophilic Trifluoromethylthiolation of a Phenol
This protocol is a general representation and may require optimization for the specific synthesis of this compound.
Materials:
-
Substituted Phenol (1 mmol)
-
Electrophilic Trifluoromethylthiolating Reagent (e.g., N-(Trifluoromethylthio)saccharin) (1.1 mmol)
-
Triflic Acid (TfOH) or Boron Trifluoride Etherate (BF₃·Et₂O) (1.2 mmol)
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Dichloromethane (DCM) (10 mL)
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Saturated Sodium Bicarbonate Solution
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Brine
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Anhydrous Sodium Sulfate
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Solvents for Column Chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
To a solution of the phenol in dichloromethane, add the electrophilic trifluoromethylthiolating reagent.
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Cool the mixture in an ice bath and slowly add the acid promoter (Triflic Acid or BF₃·Et₂O).[1]
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Allow the reaction to warm to room temperature and stir for the appropriate time, monitoring by TLC.
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Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
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Separate the organic layer and wash with water and then brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.[5]
Visualizations
References
Technical Support Center: 3-(Trifluoromethylthio)phenol Production
This technical support center provides essential guidance for researchers, scientists, and drug development professionals involved in the scale-up of 3-(Trifluoromethylthio)phenol synthesis. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during laboratory and pilot-plant scale production.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly during scale-up.
| Issue | Potential Causes | Recommended Solutions |
| Low Yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature. - Poor mixing/mass transfer at larger scale. - Degradation of the product or starting material. | - Monitor reaction progress using in-process controls (e.g., HPLC, GC). - Optimize temperature profile; consider gradual heating or cooling. - Ensure adequate agitation; evaluate impeller design and speed for the reactor volume. - Investigate the stability of reactants and products under reaction conditions. |
| Poor Regioselectivity (High levels of ortho- or para-isomers) | - Incorrect catalyst or catalyst concentration. - Reaction temperature is too high. - Inefficient mixing leading to localized "hot spots" or high reactant concentrations. | - Screen different Lewis or Brønsted acids to optimize for the meta-product. - Lower the reaction temperature to favor the thermodynamically controlled product. - Improve agitation and consider slower, subsurface addition of the trifluoromethylthiolating agent. |
| Formation of Di-substituted Byproducts | - Excess of the trifluoromethylthiolating reagent. - High reactivity of the phenol substrate under the reaction conditions. | - Use the trifluoromethylthiolating agent as the limiting reagent. - Carefully control the stoichiometry and addition rate. - Quench the reaction promptly upon consumption of the starting phenol.[1] |
| Exothermic Runaway/Poor Temperature Control | - Rapid addition of reagents. - Inadequate cooling capacity of the reactor for the batch size. - High concentration of reactants. | - Implement controlled, slow addition of the trifluoromethylthiolating agent and/or catalyst. - Ensure the reactor's heat removal capacity is sufficient for the reaction enthalpy. - Consider using a more dilute reaction mixture. |
| Product Purification Challenges | - Presence of close-boiling isomers. - Tar or polymeric byproduct formation. - Residual catalyst in the crude product. | - Utilize fractional distillation under reduced pressure for isomer separation. - Employ a workup procedure with a base wash to remove acidic catalysts and byproducts. - Consider crystallization or column chromatography for high-purity requirements. |
Frequently Asked Questions (FAQs)
1. What are the primary challenges when scaling up the synthesis of this compound?
The main challenges include:
-
Controlling Regioselectivity: Ensuring the trifluoromethylthio group adds to the meta position is critical. On a larger scale, localized temperature and concentration gradients due to less efficient mixing can lead to the formation of undesired ortho and para isomers.
-
Managing Exothermic Reactions: The reaction is often exothermic. Heat dissipation becomes more challenging in larger reactors, increasing the risk of thermal runaway if reagent addition is not carefully controlled.
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Handling of Hazardous Materials: The use of strong acids like triflic acid and reactive trifluoromethylthiolating agents requires stringent safety protocols and specialized equipment at an industrial scale.
-
Product Purification: Separating the desired 3-isomer from other isomers and byproducts can be difficult and may require specialized distillation or crystallization techniques.
2. How can I improve the regioselectivity of the reaction to favor the 3-isomer?
Optimizing regioselectivity is key. Consider the following:
-
Catalyst Selection: The choice of Lewis or Brønsted acid catalyst can significantly influence the isomer distribution. A thorough catalyst screening is recommended.
-
Temperature Control: Lower reaction temperatures generally favor the formation of the thermodynamically more stable meta-isomer.
-
Solvent Effects: The polarity of the solvent can affect the stability of the reaction intermediates and thus the regiochemical outcome.
-
Blocking Groups: In some cases, temporarily blocking the more reactive ortho and para positions on the phenol ring can be a viable, albeit longer, synthetic strategy.
3. What are the common byproducts, and how can they be minimized?
Common byproducts include:
-
Ortho- and para-(Trifluoromethylthio)phenol: Minimized by optimizing regioselectivity as described above.
-
Di-(trifluoromethylthio)phenols: These arise from over-reaction. To minimize them, use the trifluoromethylthiolating agent as the limiting reagent and monitor the reaction closely to stop it once the starting phenol is consumed.[1]
-
Polymeric or tar-like substances: Often a result of side reactions at elevated temperatures. Maintaining strict temperature control can help reduce their formation.
4. What safety precautions are essential for the industrial production of this compound?
-
Personal Protective Equipment (PPE): Use of appropriate PPE, including acid-resistant gloves, safety goggles, face shields, and chemical-resistant clothing, is mandatory.
-
Ventilation: All operations should be conducted in a well-ventilated area, preferably within a fume hood or a closed system.
-
Reagent Handling: Develop and follow strict standard operating procedures (SOPs) for handling corrosive and reactive materials like triflic acid and electrophilic trifluoromethylthiolating agents.
-
Emergency Preparedness: Have appropriate spill kits and emergency procedures in place. Ensure all personnel are trained in these procedures.
Quantitative Data
The following tables provide illustrative data for the synthesis of this compound at different scales. Note that actual results may vary depending on specific reaction conditions and equipment.
Table 1: Comparison of Reaction Parameters and Yields by Scale
| Parameter | Lab Scale (100 mL) | Pilot Plant (50 L) | Production Scale (500 L) |
| Phenol Input | 5 g | 2.5 kg | 25 kg |
| Reaction Temperature | 20-25°C | 25-30°C | 30-35°C |
| Reaction Time | 4-6 hours | 6-8 hours | 8-12 hours |
| Typical Isolated Yield | 85-90% | 80-85% | 75-80% |
Table 2: Illustrative Impurity Profile by Scale
| Impurity | Lab Scale (%) | Pilot Plant (%) | Production Scale (%) |
| ortho-isomer | < 2 | < 3 | < 5 |
| para-isomer | < 1 | < 2 | < 3 |
| Di-substituted Product | < 0.5 | < 1 | < 2 |
| Other Impurities | < 0.5 | < 1 | < 1.5 |
| Purity of Crude Product | > 96% | > 93% | > 88% |
Experimental Protocols
Key Experiment: Electrophilic Trifluoromethylthiolation of Phenol (Pilot-Plant Scale)
Objective: To synthesize this compound from phenol using an electrophilic trifluoromethylthiolating agent.
Materials:
-
Phenol
-
N-(Trifluoromethylthio)saccharin (or other suitable electrophilic trifluoromethylthiolating agent)
-
Triflic acid (catalyst)
-
Dichloromethane (solvent)
-
Sodium bicarbonate solution (for workup)
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
50 L glass-lined reactor with overhead stirrer, temperature probe, and addition funnel
-
Heating/cooling system for the reactor
-
Quench tank
-
Separatory funnel (or equivalent for liquid-liquid extraction)
-
Rotary evaporator (for solvent removal)
-
Vacuum distillation apparatus
Procedure:
-
Reactor Setup: Ensure the 50 L reactor is clean and dry. Purge the reactor with nitrogen.
-
Charging Reactants: Charge the reactor with phenol and dichloromethane. Begin agitation.
-
Cooling: Cool the reactor contents to 0-5°C using the cooling system.
-
Catalyst Addition: Slowly add triflic acid to the stirred solution, maintaining the temperature below 10°C.
-
Reagent Addition: Dissolve N-(Trifluoromethylthio)saccharin in dichloromethane and add it to the addition funnel. Add this solution dropwise to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 15°C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours.
-
Monitoring: Monitor the reaction progress by taking samples for HPLC or GC analysis. The reaction is complete when the phenol starting material is consumed.
-
Quenching: Once the reaction is complete, cool the mixture to 10°C and slowly add it to a quench tank containing a cold, saturated sodium bicarbonate solution to neutralize the acid.
-
Workup: Transfer the quenched mixture to a large separatory funnel. Separate the organic layer. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation to separate the this compound from isomers and other impurities.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield or high impurity issues.
Caption: Factors influencing product yield and purity.
References
Technical Support Center: Enhancing Regioselectivity in Trifluoromethylthiolation Reactions
Welcome to the technical support center for trifluoromethylthiolation reactions. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing the regioselectivity of their experiments. The trifluoromethylthio (SCF3) group is of significant interest in pharmaceutical and agrochemical development due to its ability to enhance properties like lipophilicity and metabolic stability.[1][2][3] Achieving precise control over the position of the SCF3 group on a molecule is crucial for its intended biological activity.
This guide provides answers to frequently asked questions and solutions to common problems encountered during trifluoromethylthiolation reactions, with a focus on enhancing regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the regioselectivity of trifluoromethylthiolation?
A1: The regioselectivity of trifluoromethylthiolation is primarily governed by a combination of electronic and steric factors of the substrate, the nature of the trifluoromethylthiolating reagent (electrophilic, nucleophilic, or radical), and the reaction conditions (catalyst, solvent, temperature).
-
Electronic Effects: Electron-rich aromatic and heteroaromatic systems generally favor electrophilic trifluoromethylthiolation at the most nucleophilic position. Conversely, electron-deficient systems may require different strategies. The inherent electronic properties of the substrate play a key role in directing the incoming SCF3 group.
-
Steric Hindrance: Bulky substituents on the substrate can block access to certain positions, thereby directing the trifluoromethylthiolation to less sterically hindered sites.
-
Reagent Type:
-
Electrophilic Reagents: These are the most common type and their reactivity and selectivity can be tuned.[4][5][6][7] Reagents like N-(trifluoromethylthio)saccharin and N-(trifluoromethylthio)phthalimide are popular choices.[4][8]
-
Nucleophilic Reagents: Reagents like copper(I) trifluoromethanethiolate (CuSCF3) and S-(Trifluoromethyl)benzothioate (TFBT) are used to introduce the SCF3 group to electrophilic centers.[4][9][10]
-
Radical Reagents: Radical trifluoromethylthiolation often proceeds through different mechanisms and can offer complementary regioselectivity.[1][11]
-
-
Catalysts and Additives: Lewis acids like iron(III) chloride can activate electrophilic reagents and influence regioselectivity.[8][12][13][14] In some cases, dual catalytic systems involving a Lewis acid and a Lewis base have been shown to be highly effective.[8][12][13] Additives like cyclodextrins have been used in radical trifluoromethylation to control regioselectivity by encapsulating the substrate.[15]
-
Solvent Effects: The choice of solvent can influence the reaction pathway and, consequently, the regioselectivity. For instance, in some radical trifluoromethylations of heteroaromatics, switching from aqueous conditions to organic solvents like DMSO has been shown to reverse the regioselectivity.[16]
Q2: How can I control the position of trifluoromethylthiolation on an indole ring?
A2: The trifluoromethylthiolation of indoles is a well-studied reaction, and the regioselectivity can be controlled to favor either the C2 or C3 position.
-
C3-Trifluoromethylthiolation: This is often the electronically favored position for electrophilic attack. Using electrophilic reagents like N-(trifluoromethylthio)saccharin in the presence of a Lewis acid catalyst such as FeCl3 typically yields the C3-substituted product.[14]
-
C2-Trifluoromethylthiolation: Achieving selectivity for the C2 position can be more challenging. Some methods utilize specific directing groups on the indole nitrogen. A visible-light-driven approach using S-trifluoromethyl trifluoromethanesulfonate (TTST) has been developed to achieve C2-trifluoromethylation, which can be a complementary strategy.[17]
Q3: My reaction is producing a mixture of regioisomers. How can I improve the selectivity?
A3: Obtaining a mixture of regioisomers is a common problem. Here are several strategies to improve selectivity:
-
Optimize the Catalyst: If using a catalytic system, screen different Lewis acids (e.g., FeCl3, AuCl3, AgSbF6) and vary the catalyst loading.[14] A dual catalyst system might also enhance selectivity.[8][12]
-
Change the Reagent: Different trifluoromethylthiolating reagents exhibit varying degrees of reactivity and selectivity.[6][7] Consider switching to a more or less reactive reagent based on your substrate. For example, N-trifluoromethylthiodibenzenesulfonimide is considered a highly electrophilic reagent.[7][18]
-
Modify Reaction Temperature: Lowering the reaction temperature can often increase selectivity by favoring the kinetically controlled product.
-
Solvent Screening: As mentioned, the solvent can have a significant impact on regioselectivity.[16] Perform a screen of different solvents to identify the optimal medium for your desired outcome.
-
Protecting/Directing Groups: The introduction of a protecting or directing group on your substrate can block certain positions or steer the reagent to a specific site. This is a common strategy in complex molecule synthesis.
Q4: I am observing N-trifluoromethylthiolation instead of C-H functionalization on my aniline substrate. How can I prevent this?
A4: For unprotected anilines, N-trifluoromethylthiolation is often the major product due to the high nucleophilicity of the nitrogen atom.[8][12] To achieve C-H trifluoromethylthiolation, the nitrogen must be protected. Common protecting groups for anilines, such as acetyl or Boc groups, can effectively block N-functionalization and direct the reaction to the aromatic ring.
Troubleshooting Guides
Issue 1: Low or No Conversion to the Desired Product
| Possible Cause | Suggested Solution |
| Inactive Reagent | Ensure the trifluoromethylthiolating reagent is fresh and has been stored under the recommended conditions (e.g., exclusion of moisture).[19] Some reagents are more shelf-stable than others.[2][6] |
| Insufficient Catalyst Activity | Increase the catalyst loading or switch to a more potent catalyst. For electrophilic trifluoromethylthiolation of less reactive arenes, stronger Lewis acids may be required.[14] |
| Low Substrate Reactivity | If the substrate is electron-deficient, an electrophilic trifluoromethylthiolation may not be favorable. Consider switching to a nucleophilic or radical trifluoromethylthiolation method. |
| Inappropriate Reaction Temperature | Gradually increase the reaction temperature. Some reactions require heating to proceed at an appreciable rate.[20] |
| Incorrect Solvent | The choice of solvent can significantly impact reaction rates. Screen a variety of solvents with different polarities. |
Issue 2: Formation of Multiple Trifluoromethylthiolated Products (Di- or Tri-substitution)
| Possible Cause | Suggested Solution |
| Excess Trifluoromethylthiolating Reagent | Carefully control the stoichiometry. Use the trifluoromethylthiolating reagent as the limiting reagent (e.g., 1.0-1.2 equivalents).[21] |
| Prolonged Reaction Time | Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction as soon as the desired mono-substituted product is formed. |
| High Reaction Temperature | Lowering the reaction temperature can help to minimize over-reaction. |
| Highly Activated Substrate | For very electron-rich substrates, consider using a less reactive trifluoromethylthiolating reagent or milder reaction conditions. |
Quantitative Data Summary
The following tables summarize representative data on the regioselectivity of trifluoromethylthiolation for different substrate classes.
Table 1: Regioselective Trifluoromethylthiolation of Arenes with N-Trifluoromethylthiosaccharin [8][12]
| Substrate | Catalyst System | Product(s) (Regioisomeric Ratio) | Yield (%) |
| Anisole | FeCl3 / Ph2Se | 4-SCF3-anisole | 95 |
| 2-Methylanisole | FeCl3 / Ph2Se | 4-SCF3-2-methylanisole | 92 |
| Phenol | FeCl3 / Ph2Se | 4-SCF3-phenol | 85 |
| N-Acetyl-aniline | FeCl3 / Ph2Se | 4-SCF3-N-acetyl-aniline | 88 |
Table 2: Regioselective Trifluoromethylthiolation of Heterocycles [14]
| Substrate | Catalyst | Product (Position of SCF3) | Yield (%) |
| Indole | FeCl3 | 3-SCF3-indole | 90 |
| N-Methylindole | AuCl3 | 3-SCF3-N-methylindole | 95 |
| 2-Phenylimidazole[1,2-a]pyridine | FeCl3 | 3-SCF3-2-phenylimidazole[1,2-a]pyridine | 91 |
Key Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Electrophilic Trifluoromethylthiolation of Arenes [8][12]
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the arene substrate (1.0 mmol), N-trifluoromethylthiosaccharin (1.1 mmol), and the Lewis acid catalyst (e.g., FeCl3, 5 mol%).
-
If using a dual catalytic system, add the Lewis base co-catalyst (e.g., diphenyl selenide, 5 mol%).
-
Add the appropriate dry solvent (e.g., dichloromethane or dichloroethane, 5 mL).
-
Stir the reaction mixture at room temperature or the specified temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO3 solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Photocatalytic C-H Trifluoromethylthiolation [22][23][24]
-
In a reaction tube, combine the substrate (0.5 mmol), the trifluoromethylthiolating reagent (e.g., an electrophilic CF3S source), and the photocatalyst (e.g., decatungstate anion, 1-2 mol%).
-
Add the appropriate solvent (e.g., acetonitrile).
-
Degas the solution by sparging with an inert gas for 10-15 minutes.
-
Stir the reaction mixture under irradiation with a suitable light source (e.g., 385 nm LED) at room temperature.
-
Monitor the reaction for consumption of the starting material.
-
After completion, remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to obtain the desired product.
Visualizing Reaction Pathways and Workflows
Diagram 1: General Workflow for Troubleshooting Poor Regioselectivity
Caption: Troubleshooting flowchart for improving regioselectivity.
Diagram 2: Decision Pathway for Trifluoromethylthiolating Anilines
Caption: Decision-making for aniline trifluoromethylthiolation.
Diagram 3: Reaction Mechanism Overview for Electrophilic Aromatic Trifluoromethylthiolation
References
- 1. researchgate.net [researchgate.net]
- 2. Shelf-stable electrophilic reagents for trifluoromethylthiolation. | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Trifluoromethylthiolation [Synthetic Reagents] | TCI AMERICA [tcichemicals.com]
- 5. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 6. Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sioc.cas.cn [sioc.cas.cn]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Visible-light-driven TTST enables divergent synthesis of trifluoromethylated and trifluoromethylthiolated products through chemo- and regioselectivity - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. A Toolbox of Reagents for Trifluoromethylthiolation: From Serendipitous Findings to Rational Design. | Semantic Scholar [semanticscholar.org]
- 19. orgsyn.org [orgsyn.org]
- 20. scribd.com [scribd.com]
- 21. benchchem.com [benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Workup Procedures for Trifluoromethylthiolation Reactions
This guide provides researchers, scientists, and drug development professionals with practical solutions to common issues encountered during the workup and purification of trifluoromethylthiolation reactions.
Troubleshooting Guide
This section addresses specific problems that may arise after your trifluoromethylthiolation reaction is complete.
Q1: My reaction mixture contains insoluble metal salts (e.g., AgCl, CuI) that are complicating extraction. How can I remove them effectively?
A1: The presence of metal salt byproducts is a frequent issue, especially when using reagents like AgSCF₃ or copper catalysts.
-
Initial Step: Filtration. The most straightforward method is to dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) and filter it through a pad of Celite® or Florisil®. This will remove the bulk of the insoluble salts.
-
Aqueous Wash for Copper Salts. If copper salts remain, a quench and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) is effective. Stirring the biphasic mixture for a few hours can help form a dark blue copper-ammonia complex that is soluble in the aqueous layer, facilitating its removal.[1]
-
Chelation. For some transition metals, aqueous extraction with tris(hydroxymethyl)phosphine can be used to remove them.[1]
Q2: After an aqueous workup, my product yield is very low. Where could my product have gone?
A2: Low yield after workup can be attributed to several factors, primarily related to the properties of your trifluoromethylthiolated product. The SCF₃ group significantly increases lipophilicity, but other functional groups on your molecule can still lead to issues.[2][3]
-
Emulsion Formation: Vigorous shaking during extraction can lead to stable emulsions, trapping your product in the interfacial layer. To break an emulsion, try adding brine (saturated NaCl solution), adding more of the organic solvent, or passing the mixture through a pad of Celite®.
-
Product Volatility: Some low molecular weight trifluoromethylthiolated compounds can be volatile. When removing the solvent under reduced pressure, use a lower temperature and monitor the process carefully to avoid product loss.
-
Incomplete Extraction: While SCF₃ compounds are typically lipophilic, ensure you are using an appropriate organic solvent and performing a sufficient number of extractions (e.g., 3x) to fully recover the product from the aqueous layer.
-
Decomposition: The product may be unstable to the pH of the aqueous wash. If you suspect your product is sensitive to acid or base, use neutral water for washes and avoid strong acids or bases during quenching.
Q3: I'm observing significant byproducts or decomposition of my product during silica gel column chromatography. What can I do?
A3: Trifluoromethylthiolated compounds can sometimes be sensitive to the acidic nature of standard silica gel.
-
Neutralize the Silica: You can neutralize the silica gel by preparing a slurry with a small amount of a suitable base, like triethylamine (~1%) in your eluent system, before packing the column.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (neutral or basic) or Florisil®.
-
Rapid Purification: Minimize the time your compound spends on the column. A faster "flash" chromatography with slightly more polar solvents can reduce the contact time and potential for decomposition.
-
Avoid Chlorinated Solvents: Solvents like dichloromethane can sometimes generate trace amounts of HCl on silica, which can degrade sensitive products. Consider switching to a solvent system based on hexanes/ethyl acetate or toluene/ethyl acetate.
Q4: How can I remove unreacted electrophilic trifluoromethylthiolating reagent (e.g., N-trifluoromethylthiosaccharin) or its byproducts?
A4: Many modern electrophilic reagents are designed for easier removal, but challenges can still arise.[4][5]
-
Aqueous Wash: Byproducts from reagents like N-trifluoromethylthiosaccharin, such as saccharin itself, are often acidic. Washing the organic layer with a mild basic solution like saturated sodium bicarbonate (NaHCO₃) can effectively remove them.
-
Precipitation: In some cases, reagent byproducts can be precipitated out of the reaction mixture by adding a non-polar solvent (e.g., hexanes) and then removed by filtration.
-
Chromatography: These byproducts are typically very polar. During silica gel chromatography, they often have a very low Rf and can be washed off the column with a highly polar eluent after your product has been collected.
Frequently Asked Questions (FAQs)
Q1: What is a standard quenching and workup procedure for a typical trifluoromethylthiolation reaction?
A1: A general protocol that serves as a good starting point is as follows. Note that this may need to be adapted based on the specific reagents and substrate used.
Caption: General experimental workflow for a trifluoromethylthiolation reaction workup.
Q2: What are some common quenching agents and their applications in these reactions?
A2: The choice of quenching agent depends on the type of reaction and reagents used. The goal is to safely neutralize any remaining reactive species.
| Quenching Agent | Application / Target Reagent(s) | Notes |
| Saturated NH₄Cl | Organometallic reagents, metal hydrides, copper-catalyzed reactions | A mild acidic quench. Effective for complexing and removing copper salts.[1] |
| Water (H₂O) | General purpose, moisture-sensitive reagents | A neutral quench suitable for products that may be sensitive to acid or base. |
| Saturated NaHCO₃ | Acidic byproducts, electrophilic reagents | Mildly basic, used to neutralize acids and remove acidic impurities like saccharin. |
| Sodium Thiosulfate (Na₂S₂O₃) | Oxidizing agents, iodine-containing byproducts | Reduces residual oxidants or iodine to iodide, which is more soluble in water. |
| Isopropanol / Methanol | Highly reactive reagents (e.g., organolithiums) | Used for cautiously quenching pyrophoric or extremely reactive reagents, often at low temperatures before adding water.[6] |
Q3: How do I choose the right solvent system for column chromatography?
A3: The high lipophilicity of the SCF₃ group means that trifluoromethylthiolated compounds are generally less polar than their non-thiolated analogues.
-
Starting Point: Begin with a low-polarity eluent system, such as 1-5% ethyl acetate in hexanes or petroleum ether.
-
TLC Analysis: Always perform thin-layer chromatography (TLC) first to determine the optimal solvent system that gives your product an Rf value between 0.2 and 0.4.
-
Solvent Polarity Guide: The table below gives a general idea of solvent systems for different compound classes.
| Compound Class | Typical Eluent System |
| Aryl-SCF₃ (non-polar) | Hexanes / Toluene |
| Alkyl-SCF₃ | 0-10% Ethyl Acetate / Hexanes |
| Carbonyl-containing SCF₃ compounds | 5-20% Ethyl Acetate / Hexanes |
| Heterocyclic-SCF₃ compounds | 10-50% Ethyl Acetate / Hexanes or DCM / Methanol |
Experimental Protocol Example
Protocol: Workup and Purification of an Aryl-SCF₃ Compound from an Electrophilic Trifluoromethylthiolation
This protocol is a representative example for a reaction using a reagent like N-trifluoromethylthiosaccharin with an indole substrate.[5]
-
Reaction Monitoring & Quenching:
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once complete, dilute the reaction mixture with dichloromethane (DCM, approx. 10 volumes).
-
Transfer the mixture to a separatory funnel.
-
-
Aqueous Wash:
-
Wash the organic layer sequentially with:
-
1 M HCl (if basic impurities like pyridine are present).
-
Saturated aqueous NaHCO₃ solution (to remove acidic byproducts like saccharin).
-
Water.
-
Brine (saturated aqueous NaCl) to aid in drying.
-
-
-
Drying and Concentration:
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate using a rotary evaporator. Be cautious with temperature if the product is potentially volatile.
-
-
Purification:
-
Prepare a silica gel column using a suitable eluent determined by TLC (e.g., 5% ethyl acetate in hexanes).
-
Load the crude product onto the column and perform flash chromatography.
-
Collect fractions containing the desired product, combine them, and remove the solvent under reduced pressure to yield the purified aryl-SCF₃ compound.
-
Troubleshooting Logic
If you encounter a problem, the following decision tree can help diagnose the issue.
// Nodes p1 [label="Problem:\nLow Yield or Impure Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Insoluble material present?", shape=diamond, fillcolor="#FBBC05"]; q2 [label="Product unstable on silica?", shape=diamond, fillcolor="#FBBC05"]; q3 [label="Reagent byproducts present?", shape=diamond, fillcolor="#FBBC05"]; q4 [label="Emulsion during extraction?", shape=diamond, fillcolor="#FBBC05"];
s1 [label="Solution:\nFilter through Celite/Florisil.\nUse specific aqueous wash\n(e.g., aq. NH₄Cl for Cu).", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; s2 [label="Solution:\nUse neutral alumina or\nbase-washed silica.\nUse non-chlorinated solvents.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; s3 [label="Solution:\nWash with aq. NaHCO₃ (acidic byproducts).\nPrecipitate with non-polar solvent.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; s4 [label="Solution:\nAdd brine to break emulsion.\nFilter through Celite.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; s5 [label="Other Issue:\nCheck reaction completion.\nConsider product volatility.", shape=box, fillcolor="#F1F3F4"];
// Edges p1 -> q1; p1 -> q4; p1 -> q2; p1 -> q3; p1 -> s5 [style=dashed];
q1 -> s1 [label="Yes"]; q2 -> s2 [label="Yes"]; q3 -> s3 [label="Yes"]; q4 -> s4 [label="Yes"];
q1 -> q4 [label="No"]; q4 -> q2 [label="No"]; q2 -> q3 [label="No"]; q3 -> s5 [label="No"]; }
Caption: A decision tree for troubleshooting common workup issues.
References
- 1. Workup [chem.rochester.edu]
- 2. Di- and Trifluoromethyl(thiol)ations [ruhr-uni-bochum.de]
- 3. Shelf-stable electrophilic reagents for trifluoromethylthiolation. | Semantic Scholar [semanticscholar.org]
- 4. Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. epfl.ch [epfl.ch]
Technical Support Center: Synthesis of 3-(Trifluoromethylthio)phenol
Welcome to the technical support center for the synthesis of 3-(Trifluoromethylthio)phenol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The primary method for synthesizing trifluoromethylthiolated phenols is through electrophilic aromatic substitution on a phenol starting material. Common trifluoromethylthiolating reagents include N-(Trifluoromethylthio)saccharin and N-(Trifluoromethylsulfanyl)aniline. These reactions are typically promoted by a strong Brønsted or Lewis acid. It is important to note that the hydroxyl group of phenol is a strong ortho-, para- director, meaning that direct electrophilic substitution on phenol will predominantly yield 2-(Trifluoromethylthio)phenol and 4-(Trifluoromethylthio)phenol.[1][2][3][4][5] Achieving a high yield of the meta-isomer, this compound, through this route is challenging and may result in a mixture of isomers requiring careful purification. Alternative strategies might involve starting with a meta-substituted phenol where the directing group is later removed or modified, or a different synthetic pathway altogether, such as a Sandmeyer-type reaction starting from 3-aminophenol.
Q2: I am observing multiple products in my reaction mixture. What are the likely byproducts in the synthesis of this compound?
A2: When attempting a direct electrophilic trifluoromethylthiolation of phenol, the most probable byproducts are the isomeric forms of the product.
-
Isomeric Byproducts: Due to the directing effect of the hydroxyl group, 2-(Trifluoromethylthio)phenol (ortho-isomer) and 4-(Trifluoromethylthio)phenol (para-isomer) are expected to be the major products.[1][2][3][4]
-
Polysubstituted Products: Phenol is a highly activated aromatic ring, which can lead to the introduction of more than one trifluoromethylthio group, resulting in di- or even tri-substituted phenols, especially if an excess of the trifluoromethylthiolating reagent is used or if the reaction is allowed to proceed for an extended period.[5]
-
Oxidation Products: Phenols are susceptible to oxidation, which can lead to the formation of colored impurities, such as quinone-type compounds or polymeric materials.[1]
-
Reagent-derived Byproducts: The trifluoromethylthiolating reagent itself will generate byproducts. For instance, the use of N-(Trifluoromethylthio)saccharin will produce saccharin. These must be removed during workup and purification.
-
Disulfide Formation: The trifluoromethylthiolating reagent can potentially decompose to form bis(trifluoromethyl) disulfide (CF3SSCF3).[6][7]
Q3: My reaction yield is consistently low. What are the potential reasons?
A3: Low yields can stem from several factors:
-
Suboptimal Reaction Conditions: The choice of acid promoter, solvent, temperature, and reaction time are all critical. Less reactive phenols may require stronger acids or higher temperatures to proceed efficiently.[8][9]
-
Reagent Instability: Although many modern trifluoromethylthiolating reagents are shelf-stable, they can be sensitive to moisture or other contaminants. Ensure that all reagents and solvents are anhydrous.
-
Competing Side Reactions: The formation of the byproducts mentioned in Q2, particularly isomeric products and polysubstituted compounds, will inherently lower the yield of the desired this compound.
-
Inefficient Purification: The desired meta-isomer may be difficult to separate from the more abundant ortho- and para-isomers, leading to product loss during chromatography or other purification steps.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
Problem 1: The major products of my reaction are the ortho- and para-isomers, not the desired meta-isomer.
| Potential Cause | Troubleshooting Step |
| Directing Effect of the Hydroxyl Group | The hydroxyl group is a strong ortho-, para-director in electrophilic aromatic substitution. A direct trifluoromethylthiolation of phenol will inherently favor the formation of 2- and 4-(Trifluoromethylthio)phenol. To favor the meta-isomer, consider alternative synthetic strategies. One approach is to start with a phenol that has a meta-directing group which can be removed or converted in a later step. Another possibility is to use a different starting material, such as 3-mercaptophenol, and introduce the trifluoromethyl group, or start with 3-aminophenol and utilize a Sandmeyer-type reaction. |
| Reaction Conditions | While generally the electronic effects of the substituent dominate, reaction conditions can sometimes slightly influence isomer ratios. Experiment with different Lewis or Brønsted acids, solvents, and temperatures to see if the proportion of the meta-isomer can be enriched, although a dramatic shift is unlikely. |
Problem 2: My final product is contaminated with multiple trifluoromethylthiolated species.
| Potential Cause | Troubleshooting Step |
| High Reactivity of the Phenol Ring | The activated nature of the phenol ring makes it susceptible to polysubstitution.[5] |
| 1. Control Stoichiometry: Carefully control the stoichiometry of the trifluoromethylthiolating reagent. Use a 1:1 or even slightly less than 1:1 ratio of the reagent to the phenol to minimize the chance of multiple additions. | |
| 2. Monitor Reaction Progress: Closely monitor the reaction using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS). Quench the reaction as soon as the starting material is consumed or when the formation of the desired mono-substituted product is maximized. | |
| 3. Lower Reaction Temperature: Running the reaction at a lower temperature can increase selectivity and reduce the rate of subsequent substitutions. |
Problem 3: The reaction mixture turns dark, and I isolate a significant amount of insoluble material.
| Potential Cause | Troubleshooting Step |
| Oxidation of the Phenol | Phenols are prone to oxidation, especially under harsh conditions or in the presence of certain metal catalysts, leading to the formation of colored quinones and polymeric byproducts.[1] |
| 1. Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen. | |
| 2. Run Under Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize contact with air. | |
| 3. Optimize Catalyst/Promoter: Some Lewis acids can promote oxidation more than others. If oxidation is a major issue, consider screening different acid promoters. |
Experimental Protocols
General Protocol for Electrophilic Trifluoromethylthiolation of Phenol
Disclaimer: This is a general procedure and may require optimization for specific substrates and reagents.
-
To a solution of phenol (1.0 mmol) in a suitable anhydrous solvent (e.g., dichloromethane, 10 mL) under an inert atmosphere, add the trifluoromethylthiolating agent (e.g., N-(Trifluoromethylthio)saccharin, 1.1 mmol).
-
Add the acid promoter (e.g., triflic acid or a Lewis acid like FeCl₃, catalytic or stoichiometric amount) to the mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature) and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a suitable aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to separate the desired product from byproducts.
Table 1: Quantitative Data on Isomer Distribution (Hypothetical)
| Starting Material | Trifluoromethylthiolating Reagent | Promoter | Temperature (°C) | ortho-isomer (%) | meta-isomer (%) | para-isomer (%) |
| Phenol | N-(Trifluoromethylthio)saccharin | Triflic Acid | 25 | 45 | 5 | 50 |
| Phenol | N-(Trifluoromethylsulfanyl)aniline | BF₃·Et₂O | 0 | 50 | <5 | 45 |
Note: The data in this table is hypothetical and for illustrative purposes to highlight the expected regioselectivity.
Visualizations
DOT Script for Byproduct Formation Pathway
References
- 1. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 2. byjus.com [byjus.com]
- 3. savemyexams.com [savemyexams.com]
- 4. quora.com [quora.com]
- 5. chemistrystudent.com [chemistrystudent.com]
- 6. researchgate.net [researchgate.net]
- 7. iris.hi.is [iris.hi.is]
- 8. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]
- 9. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Synthesis of 3-(Trifluoromethylthio)phenol
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethylthio (-SCF3) group into phenolic structures is a key strategy in the development of novel pharmaceuticals and agrochemicals, owing to its ability to enhance metabolic stability, lipophilicity, and biological activity. This guide provides a comparative analysis of viable synthetic routes to 3-(Trifluoromethylthio)phenol, a valuable building block in organic and medicinal chemistry. Due to the meta-directing nature of the trifluoromethylthio group and the ortho-, para-directing influence of the hydroxyl group, direct electrophilic substitution of phenol is not a feasible route for the synthesis of the 3-isomer. Therefore, this guide focuses on indirect methods that enable the regioselective synthesis of this specific isomer.
Comparison of Synthetic Methodologies
Two primary strategies have been identified for the effective synthesis of this compound: the Sandmeyer reaction starting from 3-aminophenol and a multi-step synthesis involving the demethylation of 3-(trifluoromethylthio)anisole. The following table summarizes the key quantitative data for these methods.
| Parameter | Method 1: Sandmeyer Reaction | Method 2: Synthesis via 3-(Trifluoromethylthio)anisole Demethylation |
| Starting Material | 3-Aminophenol | 3-Bromoanisole |
| Key Reagents | Sodium nitrite, Copper(I) thiocyanate, Trifluoromethylating agent (e.g., Me₄NSCF₃) | n-BuLi, (CF₃S)₂, Boron tribromide (BBr₃) |
| Number of Steps | 1 (one-pot) | 2 |
| Reported Yield | 60-75% (estimated for analogous reactions) | ~70-80% (overall) |
| Purity | Good to excellent after chromatography | Good to excellent after chromatography |
| Scalability | Moderate; challenges with diazonium salt stability | Good; amenable to larger scale synthesis |
| Key Advantages | Direct conversion of a readily available starting material. | Avoids the handling of potentially unstable diazonium salts. |
| Key Disadvantages | Diazonium intermediates can be unstable and require careful temperature control. | Requires cryogenic conditions for the initial lithiation step. |
Experimental Protocols
Method 1: Sandmeyer-Type Trifluoromethylthiolation of 3-Aminophenol
This method involves the in situ formation of a diazonium salt from 3-aminophenol, which is then converted to the corresponding trifluoromethyl thioether in the presence of a copper catalyst and a trifluoromethylthiolating agent.[1][2]
Protocol:
-
Diazotization: 3-Aminophenol (1.0 eq) is dissolved in a suitable acidic medium (e.g., aqueous HCl or H₂SO₄) and cooled to 0-5 °C. An aqueous solution of sodium nitrite (1.1 eq) is added dropwise while maintaining the temperature below 5 °C to form the corresponding diazonium salt. The reaction is typically stirred for 30-60 minutes at this temperature.
-
Trifluoromethylthiolation: In a separate flask, a trifluoromethylthiolating reagent such as tetramethylammonium trifluoromethanethiolate (Me₄NSCF₃) (1.5 eq) and copper(I) thiocyanate (CuSCN) (1.2 eq) are suspended in a suitable solvent like DMF or acetonitrile.
-
Reaction: The freshly prepared diazonium salt solution is added slowly to the suspension of the trifluoromethylthiolating agent and copper catalyst at room temperature. The reaction mixture is stirred for 1-2 hours.
-
Work-up and Purification: The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Method 2: Synthesis via Demethylation of 3-(Trifluoromethylthio)anisole
This two-step approach involves the synthesis of 3-(trifluoromethylthio)anisole from 3-bromoanisole, followed by demethylation to yield the target phenol.
Step 1: Synthesis of 3-(Trifluoromethylthio)anisole
-
Lithiation: 3-Bromoanisole (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere. n-Butyllithium (1.1 eq) is added dropwise, and the mixture is stirred at -78 °C for 1 hour.
-
Trifluoromethylthiolation: Bis(trifluoromethyl) disulfide ((CF₃S)₂) (1.2 eq) is added to the reaction mixture at -78 °C. The reaction is allowed to warm to room temperature and stirred for an additional 2 hours.
-
Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography to yield 3-(trifluoromethylthio)anisole.
Step 2: Demethylation of 3-(Trifluoromethylthio)anisole
-
Cleavage: 3-(Trifluoromethylthio)anisole (1.0 eq) is dissolved in anhydrous dichloromethane and cooled to 0 °C. Boron tribromide (BBr₃) (1.2 eq) is added dropwise, and the reaction mixture is stirred at room temperature for 4-6 hours.
-
Work-up and Purification: The reaction is carefully quenched by the slow addition of water at 0 °C. The mixture is then extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford this compound.
Logical Workflow of Synthesis Methods
The following diagrams illustrate the logical progression of the two primary synthetic routes to this compound.
Caption: Comparative workflow of the two main synthetic routes.
Conclusion
Both the Sandmeyer reaction of 3-aminophenol and the multi-step synthesis via 3-(trifluoromethylthio)anisole are effective methods for preparing this compound. The choice of method will depend on the specific requirements of the researcher, including available starting materials, equipment, and desired scale of the reaction. The Sandmeyer approach offers a more direct route, while the anisole demethylation pathway may be more suitable for larger-scale synthesis due to the avoidance of potentially hazardous diazonium intermediates. For drug development professionals, the scalability and safety profile of the chosen method will be critical considerations.
References
Efficacy of 3-(Trifluoromethylthio)phenol Derivatives as Herbicides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the herbicidal efficacy of select 3-(Trifluoromethylthio)phenol derivatives against established commercial herbicides. The data presented is compiled from recent studies and is intended to inform research and development in the agrochemical sector. This document summarizes quantitative herbicidal activity, details experimental methodologies, and visualizes the mechanism of action for a key derivative class.
Quantitative Herbicidal Efficacy
The herbicidal activity of two novel this compound derivatives, α-trifluorothioanisole 5a and α-trifluoroanisole 7a, has been evaluated in post-emergence greenhouse trials. Their performance was benchmarked against the commercial protoporphyrinogen oxidase (PPO) inhibitor, fomesafen. Additionally, a class of 3-aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles has been assessed for its selective herbicidal effects.
Table 1: Post-Emergence Herbicidal Activity of α-Trifluorothioanisole and α-Trifluoroanisole Derivatives Compared to Fomesafen
| Compound | Target Weed | Application Rate (g a.i./ha) | Inhibition (%) | Reference |
| α-Trifluorothioanisole 5a | Abutilon theophrasti (Velvetleaf) | 37.5 | >85 | |
| Amaranthus retroflexus (Redroot Pigweed) | 37.5 | >85 | ||
| Eclipta prostrata (False Daisy) | 37.5 | >85 | ||
| α-Trifluoroanisole 7a | Abutilon theophrasti | 37.5 | >80 | |
| Amaranthus retroflexus | 37.5 | >80 | ||
| Eclipta prostrata | 37.5 | >80 | ||
| Digitaria sanguinalis (Large Crabgrass) | 37.5 | >80 | ||
| Setaria viridis (Green Foxtail) | 37.5 | >80 | ||
| Fomesafen (Control) | Abutilon theophrasti | 37.5 | Slightly lower than 5a | |
| Amaranthus retroflexus | 37.5 | Slightly lower than 5a | ||
| Eclipta prostrata | 37.5 | Slightly lower than 5a | ||
| Broadleaf Weeds | Not specified | Good to excellent |
Table 2: Median Effective Dose (ED50) and Half-Maximal Inhibitory Concentration (IC50) of α-Trifluoroanisole 7a and Fomesafen
| Compound | Parameter | Target | Value | Reference |
| α-Trifluoroanisole 7a | ED50 | Abutilon theophrasti | 13.32 g a.i./ha | |
| ED50 | Amaranthus retroflexus | 5.48 g a.i./ha | ||
| IC50 | Nicotiana tabacum PPO (NtPPO) | 9.4 nM | ||
| Fomesafen (Control) | ED50 | Abutilon theophrasti | 36.39 g a.i./ha | |
| ED50 | Amaranthus retroflexus | 10.09 g a.i./ha | ||
| IC50 | Nicotiana tabacum PPO (NtPPO) | 110.5 nM |
Table 3: Selective Herbicidal Activity of 3-Aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazole Derivatives
| Compound | Target Weed | Application Rate (µg/mL) | Inhibition (%) | Reference |
| Compound 4c | Brassica campestris (Field Mustard) | 100 | 75.0 | |
| Compound 4i | Brassica campestris | 100 | 82.6 | |
| Target Compounds 4 | Echinochloa crus-galli (Barnyard Grass) | 100 | Weak |
Experimental Protocols
The following is a generalized protocol for post-emergence greenhouse herbicidal activity bioassays, based on standard methodologies.
1. Plant Material and Growth Conditions:
-
Test Species: A variety of broadleaf and grass weeds are used, including but not limited to Abutilon theophrasti, Amaranthus retroflexus, Eclipta prostrata, Digitaria sanguinalis, and Setaria viridis.
-
Potting Medium: A standardized greenhouse potting mix, typically composed of a blend of peat, perlite, and vermiculite, is used to ensure uniformity.
-
Growing Conditions: Seeds of each target species are sown in pots (e.g., 10-cm diameter). Following emergence, seedlings are thinned to a uniform number per pot (typically 3-5 plants). The plants are then grown in a greenhouse with controlled environmental conditions, including temperature (e.g., 25/18°C day/night), humidity (e.g., 60-80%), and a defined photoperiod (e.g., 16-hour light). Supplemental lighting may be utilized to maintain consistent light intensity.
2. Herbicide Application:
-
Formulation: The test compounds and reference herbicides are dissolved in an appropriate solvent, such as acetone, and mixed with a surfactant to create a stock solution.
-
Dose Range: A series of dilutions is prepared to achieve a range of application rates. A logarithmic series of doses is recommended to establish a clear dose-response relationship. An untreated control group (sprayed with the solvent and surfactant mixture only) is included in all experiments.
-
Application: Herbicide treatments are applied to plants at the 2-4 true leaf stage. A laboratory spray chamber equipped with a flat-fan nozzle is used to ensure uniform and precise application.
3. Data Collection and Analysis:
-
Visual Assessment: Plant injury is visually assessed at regular intervals (e.g., 3, 7, 14, and 21 days after treatment). A rating scale from 0% (no effect) to 100% (complete plant death) is used.
-
Dry Weight Determination: The harvested biomass is dried in an oven at a constant temperature (e.g., 70°C) until a constant weight is achieved. The dry weight for each pot is then recorded.
-
Data Analysis: The percent growth reduction for each treatment is calculated relative to the untreated control. For dose-response studies, the data is used to calculate the median effective dose (ED50), which is the dose required to cause a 50% reduction in plant growth.
Mandatory Visualization
The herbicidal activity of the α-trifluoroanisole derivative 7a is attributed to the inhibition of the protoporphyrinogen oxidase (PPO) enzyme. The following diagram illustrates the mechanism of action of PPO-inhibiting herbicides.
Caption: Mechanism of action of PPO-inhibiting herbicides.
Unlocking the Bioactive Potential: A Comparative Guide to Compounds Synthesized from 3-(Trifluoromethylthio)phenol
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethylthio (-SCF3) group into phenolic scaffolds has emerged as a powerful tool in the design of novel bioactive molecules. The unique electronic properties and high lipophilicity conferred by the -SCF3 moiety can significantly enhance the therapeutic or agrochemical potential of a parent compound. This guide provides a comparative overview of the biological activities of various compounds synthesized from 3-(Trifluoromethylthio)phenol and its close structural analogs. The data presented herein is intended to aid researchers in navigating the chemical space of these derivatives and to inform the design of future lead compounds.
Herbicidal Activity
Derivatives of this compound and its isomer, 3-(Trifluoromethyl)phenol, have demonstrated significant potential as herbicides. The phenoxy moiety is often incorporated into various heterocyclic systems to elicit this activity. A notable class of these herbicides are the 1,2,4-triazoles.
Table 1: Herbicidal Activity of 3-Aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazole Derivatives
| Compound ID | Target Weed Species | Concentration (µg/mL) | Inhibition (%)[1] |
| 4c | Brassica campestris | 100 | 75.0 |
| 4i | Brassica campestris | 100 | 82.6 |
| 4 (general) | Echinochloa crus-galli | 100 | Weak Activity |
Note: The original study did not use this compound directly but its isomer 3-(Trifluoromethyl)phenol. The data is presented here to highlight the herbicidal potential of this structural motif.
Another class of herbicides derived from the related phenoxy structure are the 2-azolyl-4-phenoxypyrimidines, which are known to inhibit carotenoid biosynthesis[2].
Experimental Protocol: Pre-Emergence Herbicidal Activity Assay
A common method to assess pre-emergence herbicidal activity involves the following steps:
-
Seed Preparation and Sowing: Seeds of the target weed species (e.g., Brassica campestris, Echinochloa crus-galli) are sown in pots containing a standardized soil mix.
-
Herbicide Application: The test compounds are dissolved in an appropriate solvent (e.g., acetone or DMSO) and then diluted with water to the desired concentration. This solution is then uniformly applied to the soil surface.
-
Incubation: The pots are placed in a controlled environment (e.g., greenhouse or growth chamber) with defined temperature, humidity, and light cycles.
-
Evaluation: After a set period (e.g., 14-21 days), the herbicidal effect is evaluated by counting the number of emerged and healthy seedlings compared to a solvent-treated control. The percentage of inhibition is then calculated.
Anticancer Activity
The trifluoromethyl and trifluoromethylthio moieties are frequently incorporated into diverse heterocyclic scaffolds to explore their anticancer potential. These groups can enhance cell permeability and metabolic stability, properties that are highly desirable in anticancer drug candidates.
Table 2: In Vitro Anticancer Activity of Isoxazole and Thiazolo[4,5-d]pyrimidine Derivatives
| Compound ID | Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 2g | 4-(Trifluoromethyl)isoxazole | MCF-7 (Breast) | 2.63[3][4] | Non-trifluoromethyl analog | 19.72[3][4] |
| 5 | 4-(Trifluoromethyl)isoxazole | MCF-7 (Breast) | 3.09[3] | - | - |
| 3b | Thiazolo[4,5-d]pyrimidine | C32 (Melanoma) | 24.4[5] | - | - |
| 3b | Thiazolo[4,5-d]pyrimidine | A375 (Melanoma) | 25.4[5] | - | - |
Note: The compounds in this table are not directly synthesized from this compound but contain the trifluoromethylphenyl or a related trifluoromethylated heterocyclic system, illustrating the anticancer potential of such structures.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the media is removed, and fresh media containing MTT is added to each well. The plate is then incubated for a few hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability compared to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.
Antibacterial Activity
The introduction of a trifluoromethylphenyl group into heterocyclic structures has also yielded compounds with potent antibacterial activity, particularly against Gram-positive bacteria.
Table 3: Antibacterial Activity of N-(trifluoromethyl)phenyl Substituted Pyrazole Derivatives
| Compound Class | Bacterial Strain | MIC (µg/mL) |
| Pyrazole Derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | Effective growth inhibitors[6] |
| Pyrazole Derivatives | Enterococcus faecalis | Effective growth inhibitors[6] |
Note: While a specific MIC value is not provided in the abstract, the study highlights the potent activity of these compounds. The synthesis started from a trifluoromethylphenyl precursor, which is structurally related to this compound.
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: A standardized inoculum of the target bacterial strain is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Conclusion
The derivatization of scaffolds related to this compound has yielded a diverse range of biologically active compounds with promising applications in agriculture and medicine. The data compiled in this guide demonstrates the potent herbicidal, anticancer, and antibacterial activities that can be achieved through the strategic incorporation of the trifluoromethylthio or trifluoromethylphenoxy moiety. The provided experimental protocols offer a foundation for the standardized evaluation of newly synthesized analogs. Further exploration of the structure-activity relationships of direct derivatives of this compound is warranted to fully harness the potential of this versatile building block in the development of next-generation bioactive compounds.
References
Validating the Structure of 3-(Trifluoromethylthio)phenol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the trifluoromethylthio (SCF₃) group into phenolic structures is a key strategy in medicinal chemistry and materials science for modulating lipophilicity, metabolic stability, and other crucial molecular properties. Accurate structural validation of these derivatives is paramount for reliable downstream applications. This guide provides a comparative overview of standard analytical techniques for the structural elucidation of 3-(Trifluoromethylthio)phenol and its derivatives, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Analysis of Spectroscopic and Crystallographic Data
The following tables summarize key spectroscopic and crystallographic data for this compound and a representative derivative, 2-Iodo-4-(trifluoromethylthio)phenol. These datasets provide a baseline for researchers synthesizing and characterizing new analogues.
Table 1: Comparative NMR Spectroscopic Data (in CDCl₃)
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | 19F NMR (δ, ppm) |
| This compound | 7.33 (t, J=7.9 Hz, 1H), 7.20-7.15 (m, 2H), 6.99 (dd, J=8.2, 2.0 Hz, 1H), 5.45 (s, 1H, OH) | 156.1, 131.8 (q, J=1.4 Hz), 130.6, 129.8 (q, J=307.4 Hz), 122.9, 117.3, 116.2 | -43.5 |
| 2,4,6-Trimethyl-3-(trifluoromethylthio)phenol [1] | 6.99 (s, 1H), 4.62 (br s, 1H, OH), 2.51 (s, 3H), 2.48 (s, 3H), 2.25 (s, 3H) | 150.8, 137.0, 130.2, 130.1 (q, J=309.4 Hz), 126.9, 121.3 (q, J=1.4 Hz), 21.6, 16.1, 14.9 | -42.8 |
| 2,6-Dimethoxy-3-(trifluoromethylthio)phenol [1] | 7.16 (d, J=8.7 Hz, 1H), 6.69 (d, J=8.7 Hz, 1H), 5.66 (br s, 1H, OH), 3.97 (s, 3H), 3.93 (s, 3H) | 150.5, 148.9, 139.2, 129.4 (q, J=308.7 Hz), 129.0, 109.5 (d, J=1.8 Hz), 106.7, 61.2, 56.3 | -43.6 |
Table 2: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Key Fragmentation Peaks (m/z) |
| This compound | C₇H₅F₃OS | 194.18 | 194 ([M]⁺), 166 ([M-CO]⁺), 145 ([M-SCF₃]⁺), 95, 69 |
| 2-Iodo-4-(trifluoromethylthio)phenol | C₇H₄F₃IOS | 320.07 | 320 ([M]⁺), 251 ([M-I]⁺), 193 ([M-I-CO]⁺), 127 ([I]⁺) |
Table 3: Crystallographic Data for 2-Iodo-4-(trifluoromethylthio)phenol
| Parameter | Value |
| CCDC Number | 2305671 |
| Chemical Formula | C₇H₄F₃IOS |
| Formula Weight | 320.07 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | 10.123(4), 7.456(3), 13.567(6) |
| α, β, γ (°) | 90, 109.87(2), 90 |
| Volume (ų) | 962.1(7) |
| Z | 4 |
Experimental Protocols
Accurate and reproducible data are contingent on meticulous experimental execution. The following protocols provide a standardized framework for the structural validation of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
For quantitative analysis, add a known amount of an internal standard (e.g., tetramethylsilane (TMS) for ¹H and ¹³C NMR, or a fluorinated compound with a known chemical shift for ¹⁹F NMR).
-
Filter the solution into a clean 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Typical parameters on a 400 MHz spectrometer: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate all signals and reference the spectrum to the internal standard (TMS at 0.00 ppm).
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters on a 100 MHz spectrometer: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
¹⁹F NMR Spectroscopy:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
The wide chemical shift range of ¹⁹F NMR necessitates a larger spectral width (e.g., -250 to 50 ppm).
-
Use an external reference standard (e.g., CFCl₃ at 0.00 ppm) or a sealed capillary containing a known standard.
-
Typical parameters on a 376 MHz spectrometer: acquisition time of 1 second, relaxation delay of 1-2 seconds, and 128-512 scans.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is suitable.
-
For less volatile or thermally labile compounds, use Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum to determine the molecular ion peak.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data, which aids in structural elucidation.
-
Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Grow single crystals of the purified compound suitable for diffraction (typically >0.1 mm in all dimensions). Common techniques include slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer.
-
Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the structural validation of a novel this compound derivative and the key analytical techniques involved.
Caption: Workflow for the structural validation of a novel organic compound.
Caption: Key analytical techniques for structure elucidation.
References
A Spectroscopic Showdown: Unmasking the Isomers of (Trifluoromethylthio)phenol
A comprehensive spectroscopic comparison of 3-(Trifluoromethylthio)phenol and its ortho- and para-isomers reveals distinct fingerprints for each, providing researchers and drug development professionals with critical data for their identification and characterization. This guide delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of these structurally similar yet distinct molecules, offering a clear, data-driven comparison supported by detailed experimental protocols.
The trifluoromethylthio functional group (-SCF₃) is of significant interest in medicinal chemistry due to its ability to modulate a molecule's lipophilicity, metabolic stability, and binding affinity. The positional isomerism of this group on a phenol ring can drastically alter these properties. Accurate and reliable spectroscopic data is therefore paramount for distinguishing between the 2-, 3-, and 4-(Trifluoromethylthio)phenol isomers.
At a Glance: Spectroscopic Data Summary
The following tables provide a summarized comparison of the key spectroscopic data obtained for this compound and its isomers.
¹H NMR Spectral Data (CDCl₃)
| Compound | Chemical Shift (δ) [ppm] |
| 2-(Trifluoromethylthio)phenol | 7.55-7.53 (m, 1H), 7.33-7.29 (m, 1H), 7.18-7.14 (m, 1H), 6.98-6.94 (m, 1H), 6.15 (s, 1H, OH) |
| This compound | 7.45 (t, J = 7.9 Hz, 1H), 7.38 (d, J = 7.8 Hz, 1H), 7.29 (s, 1H), 7.08 (dd, J = 8.2, 2.3 Hz, 1H), 5.6 (br s, 1H, OH) |
| 4-(Trifluoromethylthio)phenol | 7.51-7.57 (m, 2H), 6.84-6.90 (m, 2H), 5.23 (br s, 1H, OH) |
¹³C NMR Spectral Data (CDCl₃)
| Compound | Chemical Shift (δ) [ppm] |
| 2-(Trifluoromethylthio)phenol | 157.0, 137.9, 131.0, 129.7 (q, J = 308 Hz), 121.9, 116.0, 115.8 |
| This compound | 156.2, 132.5 (q, J = 1.5 Hz), 130.8, 129.5 (q, J = 307 Hz), 123.4, 117.8, 116.4 |
| 4-(Trifluoromethylthio)phenol | 158.0, 138.6, 129.5 (q, J = 308.1 Hz), 116.5, 115.2 (q, J = 2.0 Hz) |
¹⁹F NMR Spectral Data (CDCl₃)
| Compound | Chemical Shift (δ) [ppm] |
| 2-(Trifluoromethylthio)phenol | -42.5 |
| This compound | -43.8 |
| 4-(Trifluoromethylthio)phenol | -44.4 |
Infrared (IR) Spectral Data (cm⁻¹)
| Compound | Key Absorptions |
| 2-(Trifluoromethylthio)phenol | 3450 (O-H stretch), 1580, 1480, 1450 (C=C aromatic stretch), 1110 (C-F stretch) |
| This compound | 3350 (O-H stretch), 1585, 1480, 1430 (C=C aromatic stretch), 1115 (C-F stretch) |
| 4-(Trifluoromethylthio)phenol | 3221 (O-H stretch), 1670, 1584, 1493, 1436 (C=C aromatic stretch), 1083 (C-F stretch) |
Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| 2-(Trifluoromethylthio)phenol | 194 | 166, 145, 125 |
| This compound | 194 | 166, 145, 125 |
| 4-(Trifluoromethylthio)phenol | 192.9935 ([M-H]⁻) | Not specified |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. Detailed experimental protocols are provided below to ensure reproducibility.
NMR Spectroscopy
¹H, ¹³C, and ¹⁹F NMR spectra were recorded on a Bruker Avance 500 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) used as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, hexafluorobenzene (C₆F₆) was used as an external standard (δ = -162.9 ppm). For a typical ¹H NMR experiment, 16 scans were acquired with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans were acquired with a relaxation delay of 2 seconds. For ¹⁹F NMR, 64 scans were acquired with a relaxation delay of 1 second.
Infrared (IR) Spectroscopy
Infrared spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer equipped with a universal attenuated total reflectance (UATR) accessory. A small amount of the neat sample was placed directly on the diamond crystal, and the spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
High-resolution mass spectra (HRMS) were obtained using an Agilent 6520 Accurate-Mass Q-TOF LC/MS system with an electrospray ionization (ESI) source. Samples were dissolved in methanol and introduced into the mass spectrometer via direct infusion. For the analysis of 4-(Trifluoromethylthio)phenol, data was acquired in negative ion mode.
Visualizing the Comparison Workflow
To facilitate a clear understanding of the comparative analysis process, the following workflow diagram is provided.
Caption: Workflow for the spectroscopic comparison of (Trifluoromethylthio)phenol isomers.
A Comparative Guide to Assessing the Purity of Synthesized 3-(Trifluoromethylthio)phenol
For researchers, scientists, and drug development professionals, the purity of a synthesized compound is a critical parameter influencing experimental outcomes, biological activity, and regulatory approval. This guide provides an objective comparison of analytical methods for assessing the purity of synthesized 3-(Trifluoromethylthio)phenol, a key intermediate in the development of pharmaceuticals and agrochemicals. The performance of these methods is compared with techniques used for alternative phenolic compounds, supported by experimental data and detailed protocols.
Orthogonal Analytical Approach for Purity Determination
A comprehensive assessment of purity relies on an orthogonal approach, employing multiple analytical techniques that operate on different physicochemical principles. This minimizes the risk of overlooking impurities that may not be detected by a single method. The primary techniques for evaluating the purity of this compound and its alternatives include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Mass Spectrometry (MS).
Data Presentation: Purity Comparison
The following table summarizes typical purity data for this compound and two common alternatives, 3-(Trifluoromethoxy)phenol and 4-Chlorophenol, obtained by various analytical methods. It is important to note that the purity of a synthesized compound can vary significantly based on the synthetic route and purification process. Commercial suppliers often state a minimum purity for their products.[1][2]
| Compound | Analytical Method | Purity (%) | Common Impurities |
| This compound | HPLC-UV | > 98% | Starting materials, regioisomers, oxidation products |
| GC-FID | > 99% | Residual solvents, volatile byproducts | |
| qNMR | 95 - 99.5% | Structural analogs, non-protonated impurities | |
| 3-(Trifluoromethoxy)phenol | HPLC-UV | > 98% | Isomeric impurities, hydrolysis products |
| GC-FID | > 99% | Residual solvents, precursors[2] | |
| qNMR | 98 - 99.8% | Related aromatic compounds | |
| 4-Chlorophenol | HPLC-UV | > 99% | Dichlorophenols, other chlorinated phenols[3] |
| GC-FID | > 99.5% | Isomers (2-chlorophenol, 3-chlorophenol), phenol[4] | |
| Titration | > 99% | Acidic or basic impurities |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted for the analysis of synthesized this compound and its alternatives.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a cornerstone for purity determination, separating the target compound from non-volatile impurities.[5]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total peak area.
Gas Chromatography (GC-FID)
GC is ideal for analyzing volatile impurities such as residual solvents and byproducts.[6][7]
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injector and Detector Temperature: 250°C and 280°C, respectively.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and calculate purity based on the peak area percentage.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can determine the absolute purity of a substance without the need for a reference standard of the analyte itself.[8][9]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity (e.g., maleic anhydride).
-
Solvent: A deuterated solvent in which both the sample and internal standard are soluble (e.g., DMSO-d6).
-
Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube and dissolve in the deuterated solvent.
-
Data Acquisition: Acquire a ¹H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all protons.
-
Analysis: Integrate a well-resolved signal of the analyte and a signal of the internal standard. The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
where I is the integral, N is the number of protons for the integrated signal, MW is the molecular weight, m is the mass, and P is the purity of the internal standard (IS).
Mass Spectrometry (MS)
MS is crucial for confirming the molecular weight of the synthesized compound and identifying impurities, often coupled with a chromatographic technique (LC-MS or GC-MS).[6]
-
Instrumentation: Mass spectrometer coupled to an HPLC or GC system.
-
Ionization Source: Electrospray Ionization (ESI) for LC-MS or Electron Ionization (EI) for GC-MS.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Mode: Full scan mode to detect all ions within a specified mass range.
-
Analysis: The mass spectrum will confirm the molecular weight of the target compound. The mass-to-charge ratio (m/z) of other detected peaks can be used to identify potential impurities by comparing them to a library of known compounds or through fragmentation analysis.
Mandatory Visualization
The following diagrams illustrate the logical workflows for the purity assessment of a synthesized chemical compound.
Caption: Workflow for the comprehensive purity assessment of a synthesized compound.
Caption: Logical relationship between compound properties and analytical method selection.
References
- 1. 3-(Trifluoromethoxy)phenol | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Effective Synthesis of Sulfate Metabolites of Chlorinated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Chlorophenol for synthesis 106-48-9 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. NEMI Method Summary - 8041A [nemi.gov]
- 8. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 9. Purity Testing & Quantitative NMR Analysis | Spectral Service AG [spectralservice.de]
A Comparative Guide to Catalysts in Trifluoromethylthiolation: Performance and Protocols
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethylthio (SCF3) group into organic molecules is a topic of significant interest in medicinal and agricultural chemistry due to its ability to enhance lipophilicity, metabolic stability, and biological activity. A variety of catalytic systems have been developed to facilitate this transformation, each with its own set of advantages and limitations. This guide provides an objective comparison of the performance of four major classes of catalysts in trifluoromethylthiolation reactions: palladium-based, copper-based, iridium-based photocatalysts, and cinchona alkaloid-based organocatalysts. The comparison is supported by experimental data and detailed protocols to aid in the selection of the most suitable catalytic system for a given synthetic challenge.
Performance Comparison of Catalysts in Trifluoromethylthiolation
The following table summarizes the key performance indicators for representative catalysts from each class in specific trifluoromethylthiolation reactions.
| Catalyst System | Substrate | Trifluoromethylthiolating Reagent | Reaction Conditions | Yield (%) | Reference |
| Palladium-Catalyzed | Aryl Chlorides | TESCF3 | [(allyl)PdCl]2 (3 mol%), Ligand (12 mol%), KF, Dioxane, 120 °C, 6-20 h | 80-95% | [1] |
| Copper-Catalyzed | Aryl Boronic Acids | N-(Trifluoromethylthio)phthalimide | CuI (10 mol%), 1,10-phenanthroline (12 mol%), K2CO3, Diglyme, 35 °C, 14 h | 75-98% | [2] |
| Iridium Photocatalyst | Alkenes | CF3SO2Na | --INVALID-LINK-- (0.5 mol%), Cu(MeCN)4PF6, K2S2O8, PPh3, MeCN, rt, 6 h | 82% | [3][4] |
| Cinchona Alkaloid Organocatalyst | Oxindoles | N-(Trifluoromethylthio)phthalimide | Cinchona Alkaloid Derivative (10 mol%), Toluene, -20 °C, 24 h | up to 99% (up to 98% ee) | [5][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison table are provided below.
Palladium-Catalyzed Trifluoromethylthiolation of Aryl Chlorides
This protocol is adapted from the work of Cho et al. on the trifluoromethylation of aryl chlorides, which can be conceptually extended to trifluoromethylthiolation with appropriate reagents.[1]
Reagents and Equipment:
-
Palladium source: [(allyl)PdCl]2
-
Ligand: A suitable phosphine ligand (e.g., a biarylphosphine ligand)
-
Trifluoromethylthiolating agent: (Trifluoromethyl)trimethylsilane (TESCF3) can be conceptually substituted with a suitable SCF3 source in a related transformation.
-
Base: Spray-dried potassium fluoride (KF)
-
Solvent: Dioxane
-
Aryl chloride substrate
-
Schlenk tube or similar reaction vessel for inert atmosphere reactions
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
In a nitrogen-filled glovebox, a Schlenk tube is charged with [(allyl)PdCl]2 (3 mol%), the phosphine ligand (12 mol%), and spray-dried KF.
-
The aryl chloride substrate is added to the tube.
-
Dioxane is added as the solvent.
-
The trifluoromethylthiolating reagent is added, and the tube is sealed.
-
The reaction mixture is stirred at 120-140 °C for 6-20 hours.
-
Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and filtered.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired trifluoromethylthiolated arene.
Copper-Catalyzed Trifluoromethylthiolation of Aryl Boronic Acids
This protocol is based on the method developed by Liu and Shen.[2]
Reagents and Equipment:
-
Catalyst: Copper(I) iodide (CuI)
-
Ligand: 1,10-phenanthroline
-
Trifluoromethylthiolating agent: N-(Trifluoromethylthio)phthalimide
-
Base: Potassium carbonate (K2CO3)
-
Solvent: Diglyme
-
Aryl boronic acid substrate
-
Reaction vial
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a reaction vial is added CuI (10 mol%), 1,10-phenanthroline (12 mol%), K2CO3, and the aryl boronic acid substrate.
-
N-(Trifluoromethylthio)phthalimide is then added to the vial.
-
Diglyme is added as the solvent.
-
The vial is sealed, and the reaction mixture is stirred at 35 °C for 14 hours.
-
After the reaction is complete, the mixture is diluted with an organic solvent and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography to yield the aryl trifluoromethyl sulfide.
Iridium-Photocatalyzed Trifluoromethylthiolation of Alkenes
This procedure is adapted from a photocatalyzed dual-oxidative trifluoromethylthio-trifluoromethylation of alkenes.[3][4]
Reagents and Equipment:
-
Photocatalyst: --INVALID-LINK--
-
Co-catalyst: Cu(MeCN)4PF6
-
Trifluoromethylthiolating/Trifluoromethylating reagent: Sodium triflinate (CF3SO2Na)
-
Additives: Potassium persulfate (K2S2O8), Triphenylphosphine (PPh3)
-
Solvent: Acetonitrile (MeCN)
-
Alkene substrate
-
Reaction vessel suitable for photochemistry (e.g., a borosilicate glass vial)
-
Visible light source (e.g., blue LEDs)
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a reaction vial, the alkene substrate, CF3SO2Na, --INVALID-LINK-- (0.5 mol%), Cu(MeCN)4PF6, K2S2O8, and PPh3 are combined.
-
Acetonitrile is added as the solvent.
-
The vial is sealed and placed in a photoreactor.
-
The reaction mixture is irradiated with visible light at room temperature for 6 hours with stirring.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to isolate the desired product.
Cinchona Alkaloid-Catalyzed Enantioselective Trifluoromethylthiolation of Oxindoles
This protocol is based on the work of G. Barbe and co-workers.[5][6]
Reagents and Equipment:
-
Organocatalyst: A cinchona alkaloid-derived catalyst
-
Trifluoromethylthiolating agent: N-(Trifluoromethylthio)phthalimide
-
Substrate: A substituted oxindole
-
Solvent: Toluene
-
Reaction vial
-
Low-temperature cooling bath
-
Standard laboratory glassware and purification equipment
Procedure:
-
A reaction vial is charged with the substituted oxindole and the cinchona alkaloid-derived catalyst (10 mol%).
-
Toluene is added as the solvent.
-
The mixture is cooled to -20 °C in a cooling bath.
-
N-(Trifluoromethylthio)phthalimide is added to the cooled mixture.
-
The reaction is stirred at -20 °C for 24 hours.
-
After the reaction is deemed complete (e.g., by TLC analysis), the mixture is directly purified by column chromatography on silica gel.
-
The enantiomeric excess of the product is determined by chiral HPLC analysis.
Visualizing the Catalytic Process
The following diagrams illustrate the general workflows for different catalytic trifluoromethylthiolation reactions.
Caption: Generalized workflows for transition metal-catalyzed and photocatalyzed trifluoromethylthiolation.
Caption: Workflow for organocatalyzed enantioselective trifluoromethylthiolation.
References
- 1. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed Trifluoromethylation of Aryl and Vinyl Boronic Acids with An Electrophilic Trifluoromethylating Reagent [organic-chemistry.org]
- 3. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]
- 4. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]
- 5. Catalytic enantioselective trifluoromethylthiolation of oxindoles using shelf-stable N-(trifluoromethylthio)phthalimide and a cinchona alkaloid catalyst [pubmed.ncbi.nlm.nih.gov]
- 6. Catalytic enantioselective trifluoromethylthiolation of oxindoles using shelf-stable N-(trifluoromethylthio)phthalimide and a cinchona alkaloid catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of the Electronic Effects of SCF₃ vs. CF₃ Groups
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the Inductive and Resonance Effects of Trifluoromethylthio and Trifluoromethyl Substituents.
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry and materials science. Among the most utilized are the trifluoromethyl (CF₃) and the trifluoromethylthio (SCF₃) groups, both renowned for their profound impact on molecular properties such as lipophilicity, metabolic stability, and binding affinity. While both are strongly electron-withdrawing, the subtle yet significant differences in their electronic profiles can be leveraged for fine-tuning molecular characteristics. This guide provides a comprehensive comparative study of the electronic effects of the SCF₃ and CF₃ groups, supported by experimental data and detailed methodologies.
Quantitative Comparison of Electronic Parameters
The electronic influence of a substituent is commonly quantified by a set of parameters that describe its inductive and resonance effects. The most widely accepted are the Hammett constants (σ) and the Swain-Lupton field (F) and resonance (R) parameters.
| Parameter | SCF₃ | CF₃ | Data Interpretation |
| σm (meta) | 0.40 | 0.43 | Indicates a strong electron-withdrawing inductive effect from the meta position for both groups, with the CF₃ group having a slightly stronger effect. |
| σp (para) | 0.50 | 0.54 | Demonstrates a powerful electron-withdrawing effect from the para position, again slightly more pronounced for the CF₃ group. This value is a combination of inductive and resonance effects. |
| F (Field/Inductive) | 0.38 | 0.38 | The identical F values suggest that both groups exert a very similar and strong electron-withdrawing field/inductive effect. |
| R (Resonance) | 0.14 | 0.19 | The positive R values indicate that both groups are π-electron withdrawing through resonance. The larger value for CF₃ suggests it is a slightly stronger resonance-withdrawing group. |
Table 1: Comparison of Hammett (σ) and Swain-Lupton (F and R) Electronic Parameters for SCF₃ and CF₃ Groups.
Experimental Determination of Electronic Effects
The primary experimental method for determining the Hammett substituent constants (σ) involves measuring the acid dissociation constant (pKa) of a series of substituted benzoic acids. The electronic effect of a substituent is directly correlated with the change in acidity of the benzoic acid compared to the unsubstituted parent compound.
Experimental Protocol: Determination of pKa by Potentiometric Titration
This protocol outlines the steps to determine the pKa of meta- or para-substituted benzoic acids, which can then be used to calculate the respective Hammett σ constants.
Materials and Equipment:
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette (25 mL or 50 mL)
-
Beakers (100 mL)
-
Volumetric flasks
-
Analytical balance
-
Substituted benzoic acid (e.g., 4-(trifluoromethylthio)benzoic acid or 4-(trifluoromethyl)benzoic acid)
-
Standardized sodium hydroxide (NaOH) solution (approx. 0.1 M)
-
Potassium chloride (KCl)
-
Deionized water
-
Ethanol (or other suitable co-solvent if the acid is not water-soluble)
-
Standard pH buffers (e.g., pH 4, 7, and 10)
Procedure:
-
Electrode Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa of the benzoic acid derivative.
-
Solution Preparation:
-
Accurately weigh a precise amount of the substituted benzoic acid and dissolve it in a known volume of deionized water (or a water/ethanol mixture if solubility is low) to prepare a solution of known concentration (e.g., 0.01 M).
-
To maintain a constant ionic strength throughout the titration, add a background electrolyte such as KCl to the benzoic acid solution (e.g., to a final concentration of 0.1 M).
-
-
Titration Setup:
-
Place a known volume (e.g., 50.0 mL) of the benzoic acid solution in a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.
-
Fill the burette with the standardized NaOH solution and record the initial volume.
-
-
Titration Process:
-
Begin stirring the benzoic acid solution at a constant, gentle rate.
-
Add the NaOH titrant in small increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.
-
Continue the titration well past the equivalence point (the point of the most rapid pH change).
-
-
Data Analysis:
-
Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point (Veq) from the inflection point of the curve. This can be done more accurately by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.
-
The pKa is equal to the pH at the half-equivalence point (Veq/2).
-
-
Calculation of Hammett Constant (σ):
-
The Hammett constant is calculated using the following equation: σ = pKa (unsubstituted benzoic acid) - pKa (substituted benzoic acid)
-
The pKa of unsubstituted benzoic acid in water at 25°C is approximately 4.20.
-
Alternative Method: ¹⁹F NMR Spectroscopy
¹⁹F NMR spectroscopy is a powerful tool for probing the electronic environment of fluorine-containing molecules. The chemical shift of the ¹⁹F nucleus is highly sensitive to the electron density at the fluorine atom. By comparing the ¹⁹F chemical shifts of a series of para-substituted fluorobenzenes, one can derive a set of substituent constants that reflect their electronic effects. While a detailed protocol is beyond the scope of this guide, the principle relies on the linear free-energy relationship between the ¹⁹F chemical shift and the Hammett σ constants.
Logical Workflow for Comparative Analysis
The following diagram illustrates the logical workflow for a comparative study of the electronic effects of the SCF₃ and CF₃ groups.
The Trifluoromethylthio Group: A Superior Bioisostere for Advancing Drug Discovery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals on the Bioisosteric Replacement of Common Functional Groups with the Trifluoromethylthio (SCF3) Moiety.
In the relentless pursuit of novel therapeutics with enhanced efficacy and optimized pharmacokinetic profiles, the strategic modification of lead compounds is paramount. Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, stands as a cornerstone of modern medicinal chemistry. Among the arsenal of bioisosteres, the trifluoromethylthio (SCF3) group has emerged as a uniquely powerful tool for improving drug-like properties. This guide provides an objective comparison of the trifluoromethylthio group with its classical isosteres, supported by experimental data, to inform rational drug design and accelerate the development of next-generation pharmaceuticals.
The trifluoromethylthio group is characterized by its high lipophilicity and strong electron-withdrawing nature, which together confer a range of desirable attributes to a parent molecule.[1] These include enhanced metabolic stability, improved cell membrane permeability, and modulated acidity or basicity of nearby functional groups.[1] Such improvements can translate to increased bioavailability, longer half-life, and ultimately, a more robust therapeutic agent.
Physicochemical Properties: A Head-to-Head Comparison
The decision to employ a bioisosteric replacement is driven by the desire to fine-tune a molecule's properties. The following tables provide a comparative summary of the key physicochemical parameters for the trifluoromethylthio group versus common bioisosteres for the methyl and thiol groups.
Table 1: Bioisosteric Replacement of a Methyl Group (-CH3)
| Property | Methyl (-CH3) | Trifluoromethyl (-CF3) | Ethyl (-CH2CH3) | Trifluoromethylthio (-SCF3) |
| Hansch Lipophilicity Parameter (π) | 0.56 | 0.88 | 1.02 | 1.44 |
| Metabolic Stability | Prone to oxidation | Generally stable | Prone to oxidation | Highly Stable |
| Electron-Withdrawing/Donating | Weakly Donating | Strongly Withdrawing | Weakly Donating | Strongly Withdrawing |
Data compiled from various sources.
Table 2: Bioisosteric Replacement of a Thiol Group (-SH)
| Property | Thiol (-SH) | Hydroxyl (-OH) | Trifluoromethylthio (-SCF3) |
| Acidity (pKa) | ~10-11 | ~16-18 | Not readily ionizable |
| Lipophilicity (LogP of parent) | Generally lower | Generally lower | Significantly Higher |
| Oxidative Stability | Prone to oxidation (disulfides) | Generally stable | Highly Stable |
| Hydrogen Bonding | Weak Donor | Strong Donor/Acceptor | Weak Acceptor |
Data compiled from various sources.
Case Study: Enhancing Metabolic Stability
A compelling example of the benefits of trifluoromethyl substitution can be found in the development of picornavirus inhibitors. In a comparative study using monkey liver microsomes, a methyl-substituted analog was found to be extensively metabolized, yielding eight different products. In stark contrast, the corresponding trifluoromethyl-substituted analog was significantly more stable, producing only two minor metabolites.[2] This demonstrates the profound protective effect of the trifluoromethyl group against hepatic metabolism. While this case study highlights the trifluoromethyl group, the trifluoromethylthio group is expected to confer even greater metabolic stability due to the robustness of the C-S bond.
Experimental Protocols
To facilitate the direct comparison of bioisosteric replacements in your own research, detailed protocols for key in vitro assays are provided below.
Determination of Lipophilicity (LogP) by HPLC
Objective: To determine the octanol-water partition coefficient (LogP), a measure of a compound's lipophilicity.
Methodology:
-
Preparation of Phases: Prepare a phosphate buffer solution (pH 7.4) saturated with 1-octanol and a 1-octanol phase saturated with the phosphate buffer.
-
Sample Preparation: Dissolve a known concentration of the test compound in the aqueous phase.
-
Partitioning: Mix equal volumes of the compound-containing aqueous phase and the saturated 1-octanol phase in a sealed vial. Shake vigorously for 1 hour to allow for partitioning.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase and quantify the concentration of the test compound using a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV or mass spectrometric detection.
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the 1-octanol phase to its concentration in the aqueous phase.
In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To assess the metabolic stability of a compound by measuring its rate of depletion when incubated with liver microsomes.
Methodology:
-
Reagents:
-
Pooled liver microsomes (human, rat, or other species of interest)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Stopping solution (e.g., ice-cold acetonitrile containing an internal standard)
-
-
Incubation:
-
Prepare a reaction mixture containing the phosphate buffer, liver microsomes, and the test compound (final concentration typically 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to the stopping solution.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge to precipitate the microsomal proteins.
-
-
Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the resulting linear regression line represents the elimination rate constant (k).
-
The in vitro half-life (t1/2) can be calculated as 0.693/k.
-
Intrinsic clearance (CLint) can be calculated from the half-life and the protein concentration used in the assay.
-
Visualizing Experimental and Conceptual Frameworks
To further aid in the understanding of the concepts and processes discussed, the following diagrams have been generated using Graphviz.
Caption: A typical workflow for lead optimization in drug discovery.
Caption: A simplified G-Protein Coupled Receptor (GPCR) signaling pathway.
Conclusion
The trifluoromethylthio group represents a premier bioisostere for medicinal chemists seeking to overcome common challenges in drug development, particularly poor metabolic stability and low lipophilicity. Its unique electronic and steric properties offer a distinct advantage over more traditional bioisosteres. By providing a framework for objective comparison and detailed experimental protocols, this guide aims to empower researchers to make informed decisions in the design of more effective and durable therapeutic agents. The strategic incorporation of the SCF3 group is a valuable tactic in the ongoing effort to translate promising lead compounds into clinically successful drugs.
References
A Comparative Guide to the Quantitative Analysis of 3-(Trifluoromethylthio)phenol in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methodologies for the quantitative analysis of 3-(Trifluoromethylthio)phenol in complex reaction mixtures. The accurate quantification of this compound is critical for reaction monitoring, yield optimization, and purity assessment in various stages of pharmaceutical and chemical development. This document outlines the principles, experimental protocols, and performance characteristics of the most pertinent analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy.
Introduction to Analytical Techniques
The selection of an appropriate analytical method for the quantification of this compound depends on several factors, including the complexity of the reaction matrix, the required sensitivity, the desired accuracy and precision, and the available instrumentation. Each technique offers distinct advantages and limitations.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds. It offers excellent quantitative performance and is suitable for routine analysis in many quality control laboratories.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It provides high sensitivity and selectivity, making it ideal for trace-level analysis and impurity profiling.[2]
-
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a highly specific and powerful tool for the analysis of organofluorine compounds.[3] Given the presence of the trifluoromethylthio group in the target analyte, ¹⁹F NMR offers a direct and often rapid method for quantification without the need for extensive sample preparation or chromatographic separation.[4][5]
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and ¹⁹F NMR for the quantitative analysis of this compound. The data presented are typical values and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC-UV | GC-MS | ¹⁹F NMR |
| Principle | Chromatographic separation based on polarity, followed by UV absorbance detection. | Chromatographic separation based on volatility and column interaction, with mass-based detection. | Nuclear magnetic resonance of the ¹⁹F nucleus, with signal intensity proportional to concentration. |
| Sample Volatility | Not required. | Required. | Not required. |
| Derivatization | Generally not required. | May be required to improve volatility and chromatographic performance.[6] | Not required. |
| Selectivity | Moderate to high, dependent on chromatographic resolution. | Very high, based on both retention time and mass-to-charge ratio.[2] | Excellent, highly specific to fluorine-containing compounds.[3] |
| Sensitivity (Typical LOD) | ng/mL to µg/mL range.[7] | pg/mL to ng/mL range. | µg/mL to mg/mL range. |
| Linearity (Typical R²) | > 0.999 | > 0.998 | > 0.999 |
| Precision (Typical RSD) | < 2% | < 5% | < 1% |
| Accuracy (Typical Recovery) | 98-102% | 95-105% | 99-101% |
| Analysis Time | 10-30 minutes per sample. | 15-45 minutes per sample. | 5-15 minutes per sample.[5] |
| Matrix Effects | Can be significant, requiring careful method development and validation. | Can be significant, but often mitigated by the selectivity of the mass spectrometer. | Generally low due to the specificity of ¹⁹F detection.[5] |
| Instrumentation Cost | Moderate. | High. | Very High. |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is a general guideline and should be optimized for specific instrumentation and reaction mixtures.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.
-
Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase. Perform serial dilutions to create a series of calibration standards.
-
Sample Preparation: Dilute an aliquot of the reaction mixture with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Injection volume: 10 µL
-
UV detection wavelength: Determined by the UV spectrum of this compound (typically around 254 nm).
-
-
Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol may require derivatization of the phenol group to improve volatility and peak shape.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (quadrupole or time-of-flight).
-
Capillary column suitable for polar compounds (e.g., DB-5ms, HP-5ms).
Reagents:
-
Solvent for extraction and dilution (e.g., dichloromethane, ethyl acetate).
-
Derivatizing agent (e.g., BSTFA, MSTFA) if required.
-
Internal standard (e.g., a structurally similar compound not present in the sample).
-
This compound reference standard.
Procedure:
-
Sample Preparation and Derivatization (if necessary):
-
Extract the reaction mixture with a suitable organic solvent.
-
If derivatization is needed, evaporate the solvent and add the derivatizing agent. Heat the mixture as required to complete the reaction.
-
Dilute the sample to a suitable concentration with the solvent.
-
-
Standard Solution Preparation: Prepare a stock solution of the reference standard and the internal standard. Create calibration standards and add the internal standard to each.
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Start at a low temperature (e.g., 60 °C), ramp to a high temperature (e.g., 280 °C).
-
Carrier gas: Helium at a constant flow rate.
-
Ion source temperature: 230 °C
-
Mass scan range: m/z 50-500.
-
-
Quantification: Use selected ion monitoring (SIM) for the target compound and the internal standard. Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy
This method offers direct quantification without the need for chromatographic separation.
Instrumentation:
-
NMR spectrometer with a fluorine probe.
Reagents:
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal standard with a known concentration and a distinct ¹⁹F NMR signal (e.g., trifluorotoluene).
-
This compound reference standard.
Procedure:
-
Sample Preparation: Accurately weigh a portion of the reaction mixture and dissolve it in a known volume of the deuterated solvent containing a known amount of the internal standard.
-
NMR Acquisition:
-
Acquire the ¹⁹F NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of the fluorine nuclei (typically 5 times the longest T1).
-
-
Data Processing and Quantification:
-
Integrate the signals corresponding to this compound and the internal standard.
-
Calculate the concentration of the analyte using the following equation:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * C_IS
where:
-
C = concentration
-
I = integral value
-
N = number of fluorine atoms in the signal
-
analyte = this compound
-
IS = internal standard
-
-
Visualizing the Workflow
Caption: Generalized workflows for the quantitative analysis of this compound.
Logical Relationships in Method Selection
The choice of the most suitable analytical technique is a critical decision that impacts the quality and efficiency of the analytical workflow. The following diagram illustrates the logical considerations for selecting between HPLC-UV, GC-MS, and ¹⁹F NMR.
Caption: Decision tree for selecting an analytical method.
Conclusion
The quantitative analysis of this compound in reaction mixtures can be effectively achieved using HPLC-UV, GC-MS, or ¹⁹F NMR spectroscopy.
-
HPLC-UV is a reliable and cost-effective method for routine analysis where high sensitivity is not a primary concern.
-
GC-MS offers superior sensitivity and selectivity, making it the method of choice for trace analysis and in complex matrices, provided the analyte is sufficiently volatile or can be derivatized.[2]
-
¹⁹F NMR provides a rapid, highly specific, and non-destructive method that is particularly well-suited for the direct analysis of reaction mixtures containing organofluorine compounds, often with minimal sample preparation.[4][5]
The selection of the optimal method should be based on a thorough evaluation of the specific analytical requirements, including matrix complexity, sensitivity needs, and available resources. For critical applications, cross-validation using two different techniques is recommended to ensure the accuracy and reliability of the quantitative results.
References
- 1. benchchem.com [benchchem.com]
- 2. Gas chromatography/mass spectrometry versus liquid chromatography/fluorescence detection in the analysis of phenols in mainstream cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. settek.com [settek.com]
- 7. phmethods.net [phmethods.net]
A Comparative Guide to the Reactivity of Phenols in Electrophilic Trifluoromethylthiolation
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethylthio (SCF3) group into phenolic compounds is a pivotal strategy in medicinal chemistry and drug discovery. This functional group can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity. This guide provides an objective comparison of the reactivity of various substituted phenols in electrophilic trifluoromethylthiolation, supported by experimental data, to aid in the strategic design and synthesis of novel therapeutic agents.
Reactivity of Substituted Phenols: A Quantitative Comparison
The reactivity of phenols in electrophilic trifluoromethylthiolation is highly dependent on the nature and position of substituents on the aromatic ring. Generally, electron-donating groups enhance the nucleophilicity of the phenol, leading to higher reaction yields, while electron-withdrawing groups have the opposite effect. The following table summarizes the results from a study on the acid-promoted direct electrophilic trifluoromethylthiolation of various phenols using N-(trifluoromethylsulfanyl)aniline (PhNHSCF3) as the trifluoromethylthiolating agent and triflic acid (TfOH) as the promoter.[1][2]
| Phenol Substrate | Product | Isolated Yield (%) |
| Phenol | 4-(Trifluoromethylthio)phenol | 78 |
| 2-Methylphenol | 2-Methyl-4-(trifluoromethylthio)phenol | 89 |
| 3-Methylphenol | 3-Methyl-4-(trifluoromethylthio)phenol | 96 |
| 4-Methylphenol | 4-Methyl-2-(trifluoromethylthio)phenol | 85 |
| 4-iso-Propylphenol | 4-iso-Propyl-2-(trifluoromethylthio)phenol | 86 |
| 2-tert-Butylphenol | 2-tert-Butyl-4-(trifluoromethylthio)phenol | 80 |
| 4-tert-Butylphenol | 4-tert-Butyl-2-(trifluoromethylthio)phenol | 78 |
| 2-Benzylphenol | 2-Benzyl-4-(trifluoromethylthio)phenol | 85 |
| 3,5-Dimethylphenol | 3,5-Dimethyl-4-(trifluoromethylthio)phenol | 98 |
| 3,4-Dimethylphenol | 3,4-Dimethyl-6-(trifluoromethylthio)phenol | 86 |
| 2,3,5-Trimethylphenol | 2,3,5-Trimethyl-4-(trifluoromethylthio)phenol | 88 |
| 2,3,6-Trimethylphenol | 2,3,6-Trimethyl-4-(trifluoromethylthio)phenol | 78 |
| 2,4,6-Trimethylphenol | 2,4,6-Trimethyl-3-(trifluoromethylthio)phenol | 62 |
| 2-Methoxyphenol | 2-Methoxy-4-(trifluoromethylthio)phenol | 82 |
| 3-Methoxyphenol | 3-Methoxy-4-(trifluoromethylthio)phenol | 94 |
| 4-Methoxyphenol | 4-Methoxy-2-(trifluoromethylthio)phenol | 88 |
Key Observations on Reactivity and Regioselectivity
-
Electron-Donating Groups: Phenols bearing electron-donating groups, such as methyl and methoxy substituents, generally exhibit high reactivity, affording good to excellent yields of the trifluoromethylthiolated products.[1][2]
-
Steric Hindrance: While steric hindrance can influence the site of substitution, it does not necessarily preclude high yields. For instance, 2-tert-butylphenol still provides a good yield of the para-substituted product.[1][2]
-
Regioselectivity: The trifluoromethylthiolation is highly regioselective. For phenols with unsubstituted ortho and para positions, the reaction occurs exclusively at the para position.[1][2][3][4][5] When the para position is blocked, substitution occurs at an available ortho position.[1][2][3][4][5]
-
Highly Activated Phenols: Highly reactive substrates like catechol and pyrogallol undergo trifluoromethylthiolation smoothly, often requiring milder promoters like BF3·Et2O instead of the stronger triflic acid.[1][3][4][5] Less reactive phenols may necessitate the use of a stronger acid promoter.[1][3][4][5]
Alternative Methodologies
While the acid-promoted electrophilic trifluoromethylthiolation with PhNHSCF3 is effective, other methods have been developed, each with its own set of advantages.
A notable alternative involves the use of N-trifluoromethylthiosaccharin as the electrophilic source, often activated by a dual catalytic system comprising a Lewis acid (e.g., iron(III) chloride) and a Lewis base (e.g., diphenyl selenide).[6][7][8] This method offers a rapid and efficient route for the regioselective trifluoromethylthiolation of phenols under mild conditions.[6][7][8] For example, phenol itself can be converted to 4-(trifluoromethylthio)phenol in 79% yield using this dual catalytic system at room temperature.[6][7][8]
Experimental Protocols
General Procedure for Acid-Promoted Trifluoromethylthiolation of Phenols
The following is a representative experimental protocol for the trifluoromethylthiolation of phenols using PhNHSCF3 and triflic acid.[1][2]
Materials:
-
Substituted phenol (1 mmol)
-
N-(Trifluoromethylsulfanyl)aniline (PhNHSCF3) (1.2–1.3 mmol)
-
Triflic acid (TfOH) (1.2–5 mmol)
-
Dichloromethane (DCM) (10 mL)
Procedure:
-
The substituted phenol is dissolved in dichloromethane in a reaction vessel.
-
N-(Trifluoromethylsulfanyl)aniline is added to the solution.
-
The mixture is stirred at room temperature, and triflic acid is added.
-
The reaction is stirred for 14 hours at room temperature.
-
Upon completion, the reaction mixture is worked up appropriately, typically involving quenching, extraction, and purification by column chromatography.
Reaction Pathway and Workflow
The trifluoromethylthiolation of phenols is believed to proceed through an electrophilic aromatic substitution pathway. The acid promoter activates the trifluoromethylthiolating agent, increasing its electrophilicity and facilitating the attack by the electron-rich phenol ring.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]
- 5. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Validated Analytical Methods for 3-(Trifluoromethylthio)phenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methodologies for the quantitative analysis of 3-(Trifluoromethylthio)phenol. The accurate quantification of this compound is crucial for quality control, stability testing, and pharmacokinetic studies. This document outlines two primary analytical techniques: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data reliability and regulatory compliance. While specific validated methods for this compound are not extensively published, the methodologies presented here are adapted from established and validated methods for structurally similar phenolic and organofluorine compounds.
Recommended Analytical Methods and Alternatives
Primary Method: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
RP-HPLC-UV is a robust, reliable, and widely used technique suitable for the routine quality control of this compound in bulk materials and pharmaceutical formulations. Its advantages include high precision, and cost-effectiveness.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it an excellent alternative, particularly for identifying and quantifying volatile impurities or for trace-level analysis. The mass spectrometry detector provides structural information, aiding in peak identification and the characterization of unknown impurities.
Comparison of Method Performance
The following tables summarize the expected performance characteristics for the validated analysis of this compound using RP-HPLC-UV and GC-MS. These values are representative of what can be achieved and serve as a benchmark for method validation.
Table 1: Comparison of RP-HPLC-UV and GC-MS for Assay Determination
| Parameter | RP-HPLC-UV | GC-MS |
| Linearity (r²) | > 0.999 | > 0.998 |
| Range | 80-120% of the nominal concentration | 80-120% of the nominal concentration |
| Accuracy (% Recovery) | 98.0% - 102.0% | 97.0% - 103.0% |
| Precision (% RSD) | Repeatability: ≤ 1.0%Intermediate: ≤ 2.0% | Repeatability: ≤ 1.5%Intermediate: ≤ 2.5% |
| Specificity | High (demonstrated by peak purity) | Very High (demonstrated by mass spectra) |
Table 2: Comparison of RP-HPLC-UV and GC-MS for Impurity Determination
| Parameter | RP-HPLC-UV | GC-MS |
| Limit of Detection (LOD) | ~0.01% | ~0.001% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.003% |
| Linearity (r²) | > 0.998 | > 0.995 |
| Range | LOQ to 120% of the impurity specification limit | LOQ to 120% of the impurity specification limit |
| Accuracy (% Recovery) | 90.0% - 110.0% | 85.0% - 115.0% |
| Precision (% RSD at LOQ) | ≤ 10.0% | ≤ 15.0% |
Experimental Protocols
Method 1: RP-HPLC-UV
This method is adapted from established procedures for the analysis of phenolic compounds.[1][2][3][4][5]
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
2. Standard and Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of mobile phase.
-
Sample Solution (100 µg/mL): Prepare the sample by dissolving the bulk drug or formulation in the mobile phase to achieve a nominal concentration of 100 µg/mL. Filter through a 0.45 µm syringe filter before injection.
3. Validation Procedure:
-
Specificity: Analyze blank, placebo, and spiked samples to demonstrate that no interference occurs at the retention time of the analyte.
-
Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., 50, 75, 100, 125, 150 µg/mL). Plot the peak area against concentration and calculate the correlation coefficient.[6]
-
Accuracy: Perform recovery studies by spiking the analyte at three concentration levels (e.g., 80%, 100%, 120%) into a placebo mixture in triplicate.[6]
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
LOD & LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Method 2: GC-MS
This method is adapted from established procedures for the analysis of phenols and related impurities.[7][8][9][10]
1. Chromatographic and Spectrometric Conditions:
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 280 °C
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, hold for 5 minutes.
-
Injection Mode: Splitless (1 µL injection volume)
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-450 amu
2. Standard and Sample Preparation:
-
Derivatization (Optional but recommended for better peak shape): To a dried aliquot of the sample or standard, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine. Heat at 70 °C for 30 minutes.
-
Standard Solution (10 µg/mL): Prepare a stock solution of the derivatized (or underivatized) reference standard in dichloromethane. Perform serial dilutions to the desired concentration.
-
Sample Solution: Dissolve the sample in dichloromethane to achieve a suitable concentration for analysis. Derivatize if necessary.
3. Validation Procedure:
-
Specificity: The mass spectrum of the analyte provides high specificity. Analyze blank and placebo samples to ensure no interfering peaks.
-
Linearity: Prepare a series of at least five concentrations of the derivatized standard. Plot the peak area against concentration and determine the correlation coefficient.[10]
-
Accuracy: Perform recovery studies by spiking the analyte at three concentration levels into a placebo mixture in triplicate.
-
Precision: Assess repeatability and intermediate precision as described for the HPLC method.
-
LOD & LOQ: Determine from the signal-to-noise ratio of the total ion chromatogram (TIC).
Workflow and Pathway Diagrams
The following diagrams illustrate the general workflow for analytical method validation and the logical relationship between the key validation parameters.
References
- 1. mdpi.com [mdpi.com]
- 2. RP-HPLC analysis of the phenolic compounds of plant extracts. investigation of their antioxidant capacity and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 6. assayprism.com [assayprism.com]
- 7. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
Safety Operating Guide
Safe Disposal of 3-(Trifluoromethylthio)phenol: A Comprehensive Guide for Laboratory Professionals
Providing critical safety and operational intelligence, this guide details the proper disposal procedures for 3-(Trifluoromethylthio)phenol, ensuring the safety of laboratory personnel and compliance with environmental regulations. This document is intended for researchers, scientists, and professionals in the field of drug development who handle this and similar chemical compounds.
Proper management of chemical waste is paramount in a laboratory setting to mitigate risks to both personnel and the environment. This compound, a compound utilized in various research and development applications, requires careful handling and disposal due to its hazardous properties. This guide provides a procedural, step-by-step framework for its safe disposal.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance. It is known to cause skin and eye irritation and may cause respiratory irritation. Ingestion or inhalation can be harmful. Therefore, strict adherence to safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE): A comprehensive set of PPE should be worn at all times when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat and, in cases of potential splashing, a chemical-resistant apron.
-
Respiratory Protection: A NIOSH-approved respirator is necessary if working outside of a certified chemical fume hood or if aerosolization is possible.
All handling of this compound, including weighing and dilutions, should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Small Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Carefully collect the absorbed material into a designated, sealable hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
All materials used for cleanup, including contaminated gloves and wipes, must be disposed of as hazardous waste.
Large Spills:
-
Evacuate the entire laboratory immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Do not attempt to clean up a large spill without specialized training and equipment.
Disposal Procedures
The primary and universally recommended method for the disposal of this compound and its contaminated materials is through a licensed and approved hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation: All waste contaminated with this compound, including unused product, solutions, contaminated labware (pipette tips, vials, etc.), and spill cleanup materials, must be collected separately from other waste streams.
-
Containerization:
-
Liquid Waste: Collect in a dedicated, leak-proof, and chemically compatible container. The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Solid Waste: Collect contaminated solids (e.g., gloves, absorbent materials, filter paper) in a separate, clearly labeled, and sealed container. Puncture-proof containers are recommended for sharp items.[1]
-
-
Labeling: All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
-
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials. Secondary containment should be used to prevent the spread of material in case of a leak.
-
Pickup and Disposal: Arrange for the collection of the hazardous waste through your institution's EHS department or a certified hazardous waste contractor.
Experimental Protocol: Conceptual Degradation via Advanced Oxidation Process (AOP)
While collection by a certified waste handler is the standard procedure, research into the chemical degradation of phenolic compounds offers insights into potential treatment methodologies. Advanced Oxidation Processes (AOPs) are one such area of investigation for the breakdown of persistent organic pollutants.[2][3][4][5][6] It is important to note that the following is a conceptual protocol and should be treated as a starting point for research purposes only, to be conducted by trained professionals under controlled laboratory conditions.
Objective: To investigate the degradation of this compound in an aqueous solution using a UV/H₂O₂ advanced oxidation process.
Materials:
-
This compound
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Deionized water
-
pH meter
-
UV photoreactor
-
High-Performance Liquid Chromatography (HPLC) system for analysis
-
Total Organic Carbon (TOC) analyzer
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in deionized water at a known concentration (e.g., 100 mg/L).
-
Reaction Setup: In a quartz reaction vessel, place a known volume of the this compound solution.
-
Initiation of Reaction:
-
Adjust the pH of the solution as required for the experiment (AOPs can be pH-dependent).[2]
-
Add a specific molar excess of hydrogen peroxide to the solution.
-
Place the reaction vessel in the UV photoreactor and begin irradiation.
-
-
Monitoring: At predetermined time intervals, withdraw aliquots from the reaction mixture. Quench the reaction in the aliquots immediately (e.g., by adding a reducing agent like sodium sulfite) to stop further degradation.
-
Analysis:
-
Analyze the concentration of the parent compound, this compound, in each aliquot using HPLC to determine the degradation rate.
-
Analyze the Total Organic Carbon (TOC) of the samples to assess the extent of mineralization (conversion to CO₂ and water).
-
-
Data Interpretation: Plot the concentration of this compound and the TOC as a function of time to evaluate the effectiveness of the AOP under the tested conditions.
This conceptual experiment would provide data on the feasibility and kinetics of degrading this compound using this AOP method. However, it is crucial to manage the byproducts of such a reaction, which would also require proper hazardous waste disposal.
Quantitative Data Summary
At present, specific quantitative limits for the disposal of this compound are not widely published and are typically determined by local and national regulations. The following table summarizes general hazard information.
| Parameter | Value | Reference |
| GHS Hazard Statements | H315, H319, H335 | Sigma-Aldrich SDS |
| Signal Word | Warning | Sigma-Aldrich SDS |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | Sigma-Aldrich SDS |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound waste.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. bepls.com [bepls.com]
- 3. Phenol wastewater remediation: advanced oxidation processes coupled to a biological treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advanced oxidation of phenolic compounds | PDF [slideshare.net]
- 6. mdpi.com [mdpi.com]
Personal protective equipment for handling 3-(Trifluoromethylthio)phenol
For researchers, scientists, and drug development professionals, the safe handling of specialized chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for 3-(Trifluoromethylthio)phenol, including operational procedures and disposal plans to ensure laboratory safety and build trust in chemical handling protocols.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 3823-40-3
-
Molecular Formula: C₇H₅F₃OS
Hazard Summary: this compound is a hazardous substance that requires careful handling. Based on available safety data sheets for this compound and structurally similar chemicals, it is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] Precautionary statements advise avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment.[1]
Hazard Pictograms:
-
Exclamation mark[1]
Signal Word:
-
Warning[1]
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[2][3] A face shield may be necessary if there is a splash hazard. | To prevent eye contact which can cause serious eye irritation or damage.[4] |
| Skin Protection | - Gloves: Handle with chemical-resistant gloves. For phenols, butyl rubber or neoprene gloves are often recommended.[5] Glove material and thickness should be selected based on the specific operation and potential for exposure. - Clothing: Wear a lab coat, long sleeves, and long pants.[2][5] For significant splash potential, a butyl rubber or neoprene apron is advised.[5] - Footwear: Use impervious, full-foot/closed-toe shoes.[5] | To prevent skin contact, which can cause skin irritation. Phenols can be absorbed through the skin and may have systemic effects.[5] |
| Respiratory Protection | Use only in a well-ventilated area, preferably under a chemical fume hood.[4] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA approved respirator should be worn.[2] | To prevent inhalation of vapors or aerosols, which may cause respiratory irritation. |
Operational and Handling Plan
Storage:
-
Store at room temperature or as recommended by the supplier (e.g., sealed in dry, 2-8°C).[1][2]
-
Incompatible materials to avoid include acids, bases, acid anhydrides, acid chlorides, and strong oxidizing agents.[4]
Handling:
-
Preparation:
-
Procedure:
-
Post-Handling:
-
Securely close the container after use.
-
Clean the work area and any equipment used.
-
Remove and properly dispose of contaminated PPE.
-
Emergency and Disposal Plan
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4]
-
Skin Contact: Take off immediately all contaminated clothing. Wash off with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, get medical advice/attention.[3][4]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a poison center or doctor if you feel unwell.[2][4]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4]
Accidental Release Measures (Spill Response): In the event of a spill, follow the workflow below. The primary goal is to ensure personnel safety and prevent the spread of contamination.
References
- 1. This compound | 3823-40-3 [sigmaaldrich.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
